2,4-Dinitrobenzenesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dinitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O7S/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOJUAKDTOOXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
885-62-1 (hydrochloride salt) | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
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DSSTOX Substance ID |
DTXSID00859151 | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
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Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydrate: Orange-yellow odorless solid; [Fisher Scientific MSDS] | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
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CAS No. |
89-02-1 | |
| Record name | 2,4-Dinitrobenzenesulfonic acid | |
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| Record name | 2,4-Dinitrobenzenesulfonic acid | |
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| Record name | 2,4-Dinitrobenzenesulfonic acid | |
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| Record name | Benzenesulfonic acid, 2,4-dinitro- | |
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| Record name | 2,4-dinitrobenzenesulphonic acid | |
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| Record name | 2,4-DINITROBENZENESULFONIC ACID | |
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Foundational & Exploratory
2,4-Dinitrobenzenesulfonic Acid in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
2,4-Dinitrobenzenesulfonic acid (DNBS) is a versatile chemical compound with significant applications in biomedical and analytical research. Its utility spans from inducing experimental colitis in animal models to serving as a derivatizing agent for the analysis of amino acids and as a tool for protein structure-function studies. This in-depth technical guide provides a comprehensive overview of the core uses of DNBS in a research setting, complete with experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.
Induction of Experimental Colitis
DNBS is widely employed to induce a model of inflammatory bowel disease (IBD), particularly Crohn's disease, in laboratory animals. As a hapten, DNBS binds to colonic proteins, rendering them immunogenic and triggering a T-cell mediated inflammatory response that mimics many of the histopathological features of human Crohn's disease.[1]
Experimental Protocols
The induction of colitis using DNBS is a well-established procedure in rodents and other animal models. The following tables summarize the key parameters for inducing colitis in mice and rats.
Table 1: DNBS-Induced Colitis Protocol for Mice
| Parameter | Value | Source |
| Animal Strain | C57BL/6, BALB/c | [2] |
| DNBS Concentration | 2-6 mg/100 µl of 50% ethanol | [2] |
| Administration Route | Intrarectal instillation | [2] |
| Catheter Insertion Depth | 3-4 cm | [3] |
| Post-Procedure Care | 8% sucrose (B13894) in 0.2% saline in drinking water to prevent dehydration | [3] |
| Assessment Timepoints | Daily monitoring of body weight, stool consistency, and presence of blood. Histological analysis at 3-7 days post-induction. | [4] |
Table 2: DNBS-Induced Colitis Protocol for Rats
| Parameter | Value | Source |
| Animal Strain | Wistar, Sprague-Dawley | [4] |
| DNBS Concentration | 15-30 mg/250 µl of 50% ethanol | [2] |
| Administration Route | Intrarectal instillation | [2] |
| Catheter Insertion Depth | 8 cm | [4] |
| Post-Procedure Care | Standard housing with ad libitum access to food and water. | [4] |
| Assessment Timepoints | Daily monitoring of body weight and clinical signs. Colon removal for macroscopic and histological scoring at 5-8 days post-induction. | [4] |
Signaling Pathways in DNBS-Induced Colitis
The inflammatory cascade triggered by DNBS involves several key signaling pathways. Understanding these pathways is crucial for investigating the mechanisms of IBD and for evaluating the efficacy of potential therapeutic agents.
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. In the context of DNBS-induced colitis, the binding of DNBS to colonic proteins leads to cellular stress and the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) are potent pro-inflammatory cytokines that play a critical role in the pathogenesis of IBD. Their signaling is initiated by the binding to their respective receptors, leading to the recruitment of the MyD88 adaptor protein and subsequent activation of downstream kinases, ultimately resulting in the activation of NF-κB and MAPK pathways.
Derivatizing Agent for Amino Acid Analysis
DNBS is utilized as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of amino acids. It reacts with the primary and secondary amino groups of amino acids to form stable, chromophoric dinitrophenyl (DNP) derivatives that can be readily detected by UV-Vis spectrophotometry.
Experimental Protocol
While detailed, validated protocols specifically for DNBS are less common in recent literature compared to reagents like dabsyl chloride or OPA, the following table outlines a generalized protocol based on the known reactivity of DNBS and related compounds. Researchers should optimize these conditions for their specific application and instrumentation.
Table 3: Generalized Protocol for Amino Acid Derivatization with DNBS for HPLC Analysis
| Step | Parameter | Description |
| 1. Sample Preparation | Hydrolysis | For protein or peptide samples, acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) is required to liberate free amino acids. |
| 2. Derivatization | Reagent | This compound solution in a suitable buffer. |
| Buffer | Alkaline buffer (e.g., sodium bicarbonate or borate (B1201080) buffer, pH 9.0-10.0) to ensure the amino groups are deprotonated. | |
| Reaction Conditions | Mix sample with DNBS solution and buffer. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes). The reaction should be performed in the dark to prevent photodegradation of the DNP derivatives. | |
| 3. HPLC Analysis | Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase A | Aqueous buffer (e.g., sodium acetate (B1210297) with a small percentage of an organic modifier like acetonitrile). | |
| Mobile Phase B | Organic solvent (e.g., acetonitrile (B52724) or methanol). | |
| Gradient Elution | A gradient from a low to high concentration of Mobile Phase B is typically used to separate the DNP-amino acid derivatives. | |
| Flow Rate | Typically 0.8 - 1.2 mL/min. | |
| Detection | UV detector set at a wavelength where DNP derivatives have maximum absorbance (around 360 nm). | |
| 4. Quantification | Standards | A standard mixture of amino acids is derivatized and run under the same conditions to create a calibration curve for each amino acid. |
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of amino acids using DNBS derivatization followed by HPLC.
Protein Modification and Footprinting
DNBS can be used to chemically modify proteins, primarily by reacting with the ε-amino group of lysine (B10760008) residues. This property is exploited in protein footprinting studies to identify protein-protein or protein-ligand interaction interfaces. The principle is that lysine residues at the interaction interface will be protected from modification by DNBS when the protein is in a complex, compared to when it is in its free form.
Experimental Protocol
Protein footprinting using lysine modification is a multi-step process that requires careful optimization. The following table provides a general outline of the experimental steps.
Table 4: Generalized Protocol for Protein Footprinting using DNBS
| Step | Parameter | Description |
| 1. Complex Formation | Binding Reaction | Incubate the protein of interest with its binding partner (e.g., another protein, DNA, or a small molecule) under conditions that favor complex formation. A control sample with the free protein is prepared in parallel. |
| 2. Limited Modification | Reagent | A low concentration of a reversible lysine-modifying reagent is added to both the complex and the free protein samples to label accessible lysine residues. |
| 3. Denaturation and Irreversible Modification | Denaturation | The proteins are unfolded using a denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride). |
| Irreversible Reagent | An excess of an irreversible lysine-modifying reagent (DNBS can be used here, or another reagent) is added to block all lysine residues that were not modified in the previous step. | |
| 4. Reversal and Digestion | Reversal | The reversible modification from step 2 is removed, leaving only the irreversibly modified lysine residues from step 3. |
| Enzymatic Digestion | A lysine-specific protease (e.g., Lys-C) is used to cleave the protein at the now-unblocked lysine residues. | |
| 5. Analysis | Mass Spectrometry | The resulting peptide fragments are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the cleavage sites. |
| 6. Data Interpretation | Comparison | The peptide maps from the complex and the free protein are compared. Differences in the cleavage patterns indicate lysine residues that were protected by the interaction. |
Logical Relationship in Protein Footprinting
The logic behind identifying interaction sites through chemical footprinting is based on the differential accessibility of amino acid residues to a modifying agent.
Conclusion
This compound is a valuable and multifaceted tool in the research laboratory. Its ability to reliably induce an IBD-like phenotype in animal models has made it indispensable for studying the pathophysiology of Crohn's disease and for the preclinical evaluation of novel therapeutics. Furthermore, its reactivity towards primary amines allows for its use as a derivatizing agent for the sensitive quantification of amino acids by HPLC. Finally, the targeted modification of lysine residues with DNBS provides a powerful method for elucidating the structural details of protein interactions. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the capabilities of DNBS to advance their scientific investigations.
References
Synthesis of 2,4-Dinitrobenzenesulfonic Acid from 2,4-Dinitrochlorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitrobenzenesulfonic acid from 2,4-dinitrochlorobenzene. The document details the chemical reaction, experimental protocols, and quantitative data, and highlights the significant applications of the product in biomedical research, particularly in the field of drug development.
Introduction
This compound (DNBS) is a significant organic compound utilized in various scientific applications. Its synthesis from 2,4-dinitrochlorobenzene is a classic example of nucleophilic aromatic substitution. For drug development professionals, DNBS is of particular interest due to its use as a hapten to elicit an immune response and its established role in inducing animal models of inflammatory bowel disease (IBD), which are crucial for studying the pathogenesis of the disease and for testing novel therapeutic agents.[1][2][3] This guide offers a detailed examination of the synthesis process, providing researchers with the necessary information for its preparation and use in further studies.
The Core Synthesis: A Nucleophilic Aromatic Substitution
The synthesis of this compound from 2,4-dinitrochlorobenzene proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. In this reaction, the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene is attacked by a nucleophile, in this case, the sulfite (B76179) ion (SO₃²⁻). The two nitro groups (-NO₂) are strongly electron-withdrawing, which activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex). The chloride ion is subsequently eliminated as a leaving group, resulting in the formation of the sodium salt of this compound.
Reaction Scheme:
O₂N-C₆H₃(Cl)-NO₂ + Na₂SO₃ → O₂N-C₆H₃(SO₃Na)-NO₂ + NaCl
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound based on available literature.
| Parameter | Value/Condition | Solvent | Yield | Reference |
| Reactants | ||||
| 2,4-Dinitrochlorobenzene | 286 g | Water | Not specified | [4] |
| Sodium Sulfite | 218 g | Water | Not specified | [4] |
| Reaction Conditions | ||||
| Temperature | 60 °C | Water | Not specified | [4] |
| Reaction Time | 2 hours | Water | Not specified | [4] |
| General Procedure | ||||
| - | Warming 2,4-dinitrochlorobenzene with aqueous sodium sulfite | Aqueous | 80% (of the sodium salt after salting out) | [5] |
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of the sodium salt of this compound, adapted from a documented industrial process.[4]
Materials:
-
2,4-Dinitrochlorobenzene (286 g)
-
Sodium sulfite (218 g)
-
Deionized water (1700 ml)
-
50% Sodium hydroxide (B78521) solution (optional, for pH adjustment)
-
Surfactant/Cosolvent (optional, to enhance reaction rate)
Equipment:
-
Multi-necked reaction flask with overhead stirrer, condenser, and dropping funnel
-
Heating mantle
-
Thermometer
-
Buchner funnel and flask for filtration
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction flask equipped with a stirrer, condenser, and thermometer, suspend 286 g of 2,4-dinitrochlorobenzene in 1000 ml of water.
-
pH Adjustment: Adjust the pH of the suspension to between 6 and 8 using a 50% sodium hydroxide solution.
-
Sulfite Solution Preparation: In a separate beaker, dissolve 218 g of sodium sulfite in 700 ml of water.
-
Reaction: Heat the 2,4-dinitrochlorobenzene suspension to 60°C. Once the temperature is stable, add the sodium sulfite solution dropwise over a period of 90 minutes.
-
Reaction Monitoring: Maintain the reaction mixture at 60°C with vigorous stirring for 2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture. The sodium salt of this compound will precipitate as yellow crystals.
-
Filtration and Washing: Collect the precipitated product by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the product, the sodium salt of this compound, in a vacuum oven at a suitable temperature.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of sodium 2,4-dinitrobenzenesulfonate.
Applications in Drug Development and Research
This compound and its sodium salt have several important applications relevant to researchers and drug development professionals:
-
Induction of Experimental Colitis: DNBS is widely used to induce a chemical model of inflammatory bowel disease (IBD) in laboratory animals.[1][2] This model is crucial for studying the pathogenesis of IBD and for the preclinical evaluation of new drug candidates.[6][7] The mechanism involves DNBS acting as a hapten, which binds to colonic proteins, rendering them immunogenic and triggering an inflammatory response that mimics human IBD.[2]
-
Hapten for Immunological Studies: As a hapten, DNBS can be used to elicit an immune response when conjugated to a carrier protein. This property is valuable in various immunological studies, including those investigating contact hypersensitivity.[3]
-
Biochemical Reagent: DNBS is used in biochemical assays, for example, in the production of dinitrophenylated antibodies and as a sensitive reagent for the detection of carbonyl groups on proteins.[8]
Conclusion
The synthesis of this compound from 2,4-dinitrochlorobenzene is a robust and well-established nucleophilic aromatic substitution reaction. This guide has provided a detailed overview of the synthesis, including quantitative data, a comprehensive experimental protocol, and a visual representation of the workflow. For researchers in drug development, the resulting product is a valuable tool, particularly for its application in creating relevant disease models for inflammatory bowel disease, thereby facilitating the discovery and evaluation of new therapeutic interventions.
References
- 1. Efficacy of this compound (DNBS) in the Maintenance of a Model of Inflammatory Bowel Disease in Pigs (Sus scrofa domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. EP0285972B1 - Process for the preparation of 2,4-diaminobenzenesulfonic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 89-02-1 | FD07759 [biosynth.com]
Whitepaper: The Mechanism of 2,4-Dinitrobenzenesulfonic Acid (DNBS) in the Induction of Experimental Colitis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Experimental models of colitis are indispensable tools for investigating the pathogenesis of Inflammatory Bowel Disease (IBD) and for the preclinical evaluation of novel therapeutic agents. Among the chemically-induced models, the administration of 2,4-Dinitrobenzenesulfonic acid (DNBS) provides a robust and widely-used model that recapitulates many of the immunological features of Crohn's disease. This technical guide provides an in-depth exploration of the mechanism of action of DNBS, detailed experimental protocols for colitis induction and assessment, a summary of expected quantitative outcomes, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: A Hapten-Mediated Immune Response
The induction of colitis by DNBS is predicated on its chemical properties as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. The mechanism can be dissected into several key stages:
-
Barrier Disruption and Haptenization: DNBS is typically administered intrarectally in an ethanol (B145695) solution. Ethanol serves as a crucial barrier-breaking agent, disrupting the colonic epithelial barrier and allowing DNBS to penetrate into the lamina propria.[1][2] Once in the tissue, the highly reactive DNBS covalently binds to autologous colonic proteins, forming dinitrophenyl (DNP)-protein conjugates.[3] These modified self-proteins are now recognized as foreign by the immune system.[3]
-
Innate Immune Activation: The initial tissue damage caused by the ethanol and the presence of neoantigens trigger an immediate innate immune response.[4][5] Antigen-presenting cells (APCs), such as dendritic cells and macrophages, are recruited to the site of inflammation.[6] These cells recognize and process the haptenated proteins. This activation leads to the production of pro-inflammatory cytokines like IL-1β and IL-18, which are key drivers of the subsequent inflammatory cascade.[7]
-
Adaptive Immune Response and T-Cell Polarization: The APCs present the DNP-protein antigens to naive T-cells in the gut-associated lymphoid tissue (GALT). This leads to the activation and differentiation of T-helper (Th) cells. The DNBS model is characterized by a dominant Th1 and Th17 polarization:[8]
-
Th1 Response: Driven by cytokines such as IL-12, the Th1 response is characterized by the production of Interferon-gamma (IFN-γ).[8][9] This response promotes a cell-mediated immunity that contributes significantly to tissue damage.
-
Th17 Response: IL-23 promotes the differentiation of Th17 cells, which produce IL-17.[10][11] IL-17 is a potent pro-inflammatory cytokine that is responsible for the recruitment of neutrophils to the colonic mucosa.[10][11] There is also evidence that Th17 cells can convert into IFN-γ-producing Th1 cells, further amplifying the inflammatory response.[11][12][13]
-
-
Effector Phase and Tissue Damage: The massive infiltration of inflammatory cells, particularly neutrophils, into the colonic tissue is a hallmark of DNBS-induced colitis.[2][14] These neutrophils release reactive oxygen species, proteases, and other inflammatory mediators, leading to significant tissue damage, including ulceration, edema, and crypt destruction.[15] The sustained production of pro-inflammatory cytokines like TNF-α, IL-6, and IFN-γ perpetuates this cycle of inflammation and tissue injury.[16][17]
Data Presentation: Quantitative Markers of DNBS-Induced Colitis
The severity of DNBS-induced colitis is assessed using a variety of macroscopic, histological, and biochemical markers. The following tables summarize typical quantitative data observed in murine models.
Table 1: Macroscopic and Clinical Parameters
| Parameter | Control (Ethanol Vehicle) | DNBS-Treated | Unit | Reference |
| Body Weight Change | Gain of 1-5% | Loss of 10-20% | % of initial body weight | [6][14] |
| Colon Length | 8 - 10 | 5 - 7 | cm | [2] |
| Macroscopic Score | 0 - 1 | 4 - 8 | (Arbitrary Scale) | [18] |
| Disease Activity Index (DAI) | 0 - 1 | 3 - 6 | (Arbitrary Scale) | [18] |
Table 2: Histological and Biochemical Parameters
| Parameter | Control (Ethanol Vehicle) | DNBS-Treated | Unit | Reference |
| Histological Score | 0 - 2 | 8 - 15 | (Arbitrary Scale) | [18][19][20] |
| Myeloperoxidase (MPO) Activity | 1 - 5 | 20 - 50 | U/mg tissue | [2][14][21] |
| TNF-α Level (Colon) | 50 - 150 | 500 - 1500 | pg/mg protein | [16][22] |
| IL-6 Level (Colon) | 20 - 80 | 200 - 800 | pg/mg protein | [16][22] |
| IFN-γ Level (Colon) | 10 - 50 | 100 - 500 | pg/mg protein | [8][16] |
| IL-17A Level (Colon) | 5 - 20 | 50 - 250 | pg/mg protein | [8][17] |
Experimental Protocols
Protocol for DNBS-Induced Colitis in Mice
This protocol describes the induction of acute colitis in mice using DNBS.[2][15][23][24]
Materials:
-
This compound (DNBS)
-
Ethanol (30-50% v/v in PBS or saline)
-
Anesthetic (e.g., isoflurane)
-
1 ml syringe
-
Flexible catheter (3-4 cm long)
-
5% glucose or 0.2% saline in drinking water for post-procedure recovery
Procedure:
-
Animal Preparation: Fast mice overnight, providing water ad libitum. Record the baseline body weight.
-
DNBS Solution Preparation: Freshly prepare the DNBS solution at a concentration of 2-6 mg per 100 µl of 30-50% ethanol. The optimal dose may need to be titrated for different mouse strains and facilities.[2]
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[23]
-
Intrarectal Administration:
-
Control Group: Administer 100 µl of the 30-50% ethanol vehicle to the control group using the same procedure.
-
Recovery: House the mice in clean cages with easy access to food and supplemented drinking water (5% glucose or 0.2% saline) to prevent dehydration.[15]
-
Monitoring: Monitor the animals daily for weight loss, stool consistency, and signs of rectal bleeding (Disease Activity Index). The peak of inflammation is typically observed 3-5 days post-induction.
Protocol for Myeloperoxidase (MPO) Assay
This protocol measures MPO activity in colonic tissue, which serves as an index of neutrophil infiltration.[25][26][27][28]
Materials:
-
Homogenization Buffer: 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate (B84403) buffer (pH 6.0).
-
Assay Reagent: 50 mM potassium phosphate buffer (pH 6.0) containing 0.167 mg/ml o-dianisidine dihydrochloride (B599025) and 0.0005% hydrogen peroxide.
-
Spectrophotometer or microplate reader capable of reading at 460 nm.
Procedure:
-
Sample Collection: Excise a segment of the distal colon, weigh it, and snap-freeze in liquid nitrogen or proceed directly.
-
Homogenization: Homogenize the tissue sample in ice-cold HTAB buffer (e.g., 50 mg of tissue per 1 ml of buffer).[2]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.[29]
-
Assay:
-
Add a small volume of the supernatant (e.g., 10 µl) to the assay reagent (e.g., 290 µl) in a 96-well plate or cuvette.
-
Immediately measure the change in absorbance at 460 nm over time (kinetic assay).
-
-
Calculation: MPO activity is calculated based on the rate of change in absorbance and expressed as units per milligram of tissue. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.
Histological Scoring of Colitis
Histological assessment provides a detailed evaluation of inflammation and tissue damage.[30][31][32]
Procedure:
-
Tissue Processing: Fix colonic tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Scoring System: A blinded observer should score the sections based on a semi-quantitative scale. A common scoring system evaluates:
-
Severity of Inflammation (0-3): 0=none, 1=mild, 2=moderate, 3=severe.
-
Extent of Inflammation (0-3): 0=none, 1=mucosa, 2=mucosa and submucosa, 3=transmural.
-
Crypt Damage (0-4): 0=none, 1=basal 1/3 damaged, 2=basal 2/3 damaged, 3=only surface epithelium intact, 4=entire crypt and epithelium lost.
-
Percentage of Area Involved (0-4): 0=0%, 1=1-25%, 2=26-50%, 3=51-75%, 4=76-100%. The scores for each parameter are summed to obtain a total histological score.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hapten may play an important role in food allergen-related intestinal immune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Innate immune cells in the pathogenesis of inflammatory bowel disease - from microbial metabolites to immune modulation [frontiersin.org]
- 6. Novel mouse model of colitis characterized by hapten-protein visualization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice by targeting IL-1β and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Th17 cells induce colitis and promote Th1 cell responses through IL-17 induction of innate IL-12 and IL-23 production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Th17 cells induce colitis and promote Th1 cell responses through IL-17 induction of innate IL-12 and IL-23 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Th17 cells give rise to Th1 cells that are required for the pathogenesis of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Th17 cells give rise to Th1 cells that are required for the pathogenesis of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNBS/TNBS colitis models: providing insights into inflammatory bowel disease and effects of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. researchgate.net [researchgate.net]
- 31. Histological Scores in Patients with Inflammatory Bowel Diseases: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
Solubility Profile of 2,4-Dinitrobenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-Dinitrobenzenesulfonic acid in two common laboratory solvents: water and ethanol (B145695). The information presented herein is intended to support research, development, and formulation activities where this compound is utilized.
Quantitative Solubility Data
The solubility of this compound varies significantly between aqueous and alcoholic solvents. The available quantitative and semi-quantitative data are summarized in the table below for ease of comparison.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 35 g/L | 25 | - |
| Methanol | 2.5% (w/v) (equivalent to 25 g/L) | Not Specified | Soluble |
| Ethanol | Soluble | Not Specified | No quantitative data available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for a wide range of scientific applications. The following sections detail standardized and generalized methodologies for measuring the solubility of this compound in water and ethanol.
Determination of Solubility in Water
For determining the aqueous solubility of this compound, the OECD Guideline 105 for the Testing of Chemicals, specifically the Flask Method , is recommended. This method is well-suited for substances with a solubility greater than 10⁻² g/L.
Principle: A supersaturated solution of the solute in water is prepared and allowed to equilibrate. The concentration of the solute in the saturated aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Glass flasks with stoppers
-
Constant temperature water bath or shaker
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
Appropriate analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a flask containing a known volume of deionized water. The amount of substance should be sufficient to ensure that a solid phase remains after equilibration.
-
Equilibration: Stopper the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium (e.g., 24 to 48 hours).
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated aqueous phase from the solid, centrifugation or filtration can be used. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.
-
Concentration Analysis: Carefully remove an aliquot of the clear, saturated supernatant. Determine the concentration of this compound in the aliquot using a validated analytical method. UV-Vis spectrophotometry is a potential method, given the chromophoric nature of the dinitroaromatic system.
-
Replicate Measurements: The experiment should be performed in at least triplicate to ensure the reliability of the results.
Determination of Solubility in Ethanol
While a specific standardized guideline for solubility in organic solvents is not as universally cited as the OECD guideline for water, a general and robust experimental protocol can be followed.
Principle: A saturated solution of the solute in ethanol is prepared by equilibrating an excess of the solid with the solvent at a constant temperature. The concentration of the solute in the resulting clear solution is then measured.
Apparatus:
-
Screw-cap vials or glass flasks
-
Constant temperature incubator or shaker
-
Vortex mixer
-
Centrifuge or filtration apparatus suitable for organic solvents
-
Analytical balance
-
Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed screw-cap vial.
-
Solvent Addition: Add a known volume or mass of ethanol to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature incubator or shaker. The mixture should be agitated (e.g., using a vortex mixer periodically or continuous shaking) for a predetermined time to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at the experimental temperature to pellet the undissolved solid. Alternatively, filter the solution through a solvent-compatible filter (e.g., PTFE).
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent if necessary and determine the concentration of this compound using an appropriate and validated analytical method.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL).
-
Replicates: Perform the determination in triplicate to assess the precision of the measurement.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of a compound.
Caption: General workflow for experimental solubility determination.
A Comprehensive Technical Guide to 2,4-Dinitrobenzenesulfonic Acid: Safety Data and Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for 2,4-Dinitrobenzenesulfonic acid (DNBSA). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on ensuring safe handling and emergency preparedness.
Chemical Identification and Properties
This compound is an arenesulfonic acid characterized by the presence of two nitro groups on the benzene (B151609) ring.[1] It is primarily used in laboratory settings for chemical synthesis.[2][3] The dihydrate form is described as an orange-yellow odorless solid.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄N₂O₇S | [1][4] |
| Molecular Weight | 248.17 g/mol | [1][5] |
| CAS Number | 89-02-1 | [1][2] |
| Appearance | Yellow to yellow-brown crystalline powder | [3] |
| Melting Point | 95-98 °C (lit.) | [6] |
| Flash Point | 210 °C / 410 °F | [2] |
| Solubility | Soluble in methanol (B129727) (2.5% w/v), slightly soluble in water. | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[2] It is crucial to understand its potential health effects and physical hazards to ensure safe handling.
Hazard Statements:
Table 2: GHS Hazard Classification
| Hazard Class | Category | Source(s) |
| Skin Corrosion/Irritation | 1B | [2] |
| Serious Eye Damage/Eye Irritation | 1 | [2] |
| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | [2] |
Toxicological Information
Exposure to this compound can lead to adverse health effects. It is a dermatotoxin, causing skin burns, and can induce toxic pneumonitis if inhaled.[1]
Table 3: Acute Toxicity Data
| Route of Exposure | Species | Value | Source(s) | |---|---|---| | Intravenous LD50 | Mouse | 320 mg/kg |[7] |
Handling and Storage Protocols
Proper handling and storage are paramount to minimizing the risks associated with this compound.
Handling:
-
Use only under a chemical fume hood.[2]
-
Avoid breathing dust.[2]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2]
Storage:
-
Store in a corrosives area.[2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Incompatible with bases and strong oxidizing agents.[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
Table 4: Recommended Personal Protective Equipment
| Body Part | Equipment | Standards/Notes | Source(s) |
| Eyes/Face | Tightly fitting safety goggles or face shield. | Conforming to EN166 (EU) or NIOSH (US) approved standards. | [2][10] |
| Skin | Chemical-resistant gloves and protective clothing. | Gloves must be inspected prior to use. | [2][10] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use if exposure limits are exceeded or if irritation is experienced. | [2][11] |
First-Aid and Emergency Procedures
Immediate and appropriate first-aid measures are critical in the event of exposure.
Table 5: First-Aid Measures
| Exposure Route | Procedure | Source(s) |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately. | [2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately. | [2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required. | [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2] |
Firefighting Measures:
-
Suitable Extinguishing Media: CO₂, dry chemical, dry sand, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: No information available.[2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release and Disposal Considerations
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
Caption: Workflow for handling a this compound spill.
Waste Disposal: Waste must be disposed of in accordance with local, regional, and national regulations.[9] Dispose of contents/container to an approved waste disposal plant.[12][13]
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling.
-
Reactivity: No specific reactive hazards are known under normal conditions.[2]
-
Chemical Stability: Stable under normal conditions.[2]
-
Conditions to Avoid: Incompatible products.[2]
-
Incompatible Materials: Bases, Strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides.[2]
-
Hazardous Polymerization: Does not occur.[2]
References
- 1. This compound | C6H4N2O7S | CID 6959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 89-02-1 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Dinitrobenzenesulfonic acid | C6H4N2O7S | CID 19065601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,4-二硝基苯磺酸 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Stability and Storage of 2,4-Dinitrobenzenesulfonic Acid (DNBS) Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2,4-Dinitrobenzenesulfonic acid (DNBS) solutions. Understanding these parameters is essential for ensuring the integrity, reproducibility, and accuracy of experimental results, particularly in the context of its use as a hapten in preclinical models of inflammatory bowel disease (IBD). This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Introduction to this compound (DNBS)
This compound (C₆H₄N₂O₇S) is an arenesulfonic acid containing two nitro groups.[1] It is widely utilized in biomedical research, primarily to induce experimental colitis in animal models that mimic aspects of human inflammatory bowel disease, such as Crohn's disease.[2][3] As a hapten, DNBS binds to colonic proteins, rendering them immunogenic and triggering a localized inflammatory response characterized by the infiltration of immune cells and the production of pro-inflammatory cytokines.[2] The reliability of these models is contingent upon the purity and concentration of the administered DNBS solution, making its stability a paramount concern.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of both solid DNBS and its solutions. Based on information from safety data sheets (SDS) and product information from various suppliers, the following conditions are recommended.
Table 1: Recommended Storage Conditions for this compound and its Solutions
| Form | Recommended Temperature | Other Conditions | Incompatible Materials |
| Solid (Hydrate) | 10°C to 25°C[4] | Store in a dry, cool, and well-ventilated place.[5][6] Keep container tightly closed.[5][6] Protect from moisture as the sodium salt is noted to be hygroscopic.[7] | Bases, Strong oxidizing agents[5] |
| Solid (Sodium Salt) | -20°C[8] | Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[9] | Strong oxidizing agents, Strong bases[7] |
| Aqueous Solutions | 2-8°C (Short-term)[8] or -20°C (Long-term)[10] | Prepare fresh when possible.[11] Store in tightly sealed, light-resistant containers (e.g., amber vials) to prevent photodegradation and evaporation. For aqueous solutions of related aromatic sulfonic acids, storage at an acidic pH (e.g., pH 2.5-3) can improve stability.[11] | Bases, Strong oxidizing agents[5] |
Note: The stability of the sodium salt of DNBS is reported to be ≥ 4 years when stored at -20°C.[8] For the related compound 2,4,6-Trinitrobenzenesulfonic acid (TNBS), an aqueous solution is reported to be stable for at least one year at 4°C.[8]
Stability Profile and Potential Degradation Pathways
While DNBS is considered stable under normal storage conditions, its solutions can be susceptible to degradation under various environmental stresses.[5][9] Forced degradation studies are essential to understand its intrinsic stability and identify potential degradation products.
3.1. Hydrolytic Degradation Aromatic sulfonic acids can undergo desulfonation when heated in water, although this typically requires high temperatures (around 200°C for benzenesulfonic acid).[12] The presence of electron-withdrawing nitro groups on the benzene (B151609) ring in DNBS is expected to increase the stability against hydrolytic desulfonation under moderate conditions. However, stability can be pH-dependent. A study on various sulfonated aromatic compounds indicated better stability in acidic aqueous solutions (pH 2.5-3) when stored at 4°C.[11] Extreme pH conditions (strong acid or base) combined with elevated temperatures could potentially lead to hydrolysis.
3.2. Photodegradation Nitroaromatic compounds are often susceptible to photodegradation. Exposure to UV or even visible light can lead to the formation of various degradation products.[13] It is crucial to protect DNBS solutions from light to prevent photochemical reactions that could alter its concentration and purity.
3.3. Thermal Degradation Thermal decomposition of the solid form can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[5] In solution, elevated temperatures will accelerate hydrolytic or other degradation reactions. Aromatic sulfonic acids have been shown to thermally decompose in the range of 200-300°C.[14]
3.4. Oxidative Degradation DNBS may be susceptible to degradation in the presence of strong oxidizing agents.[5] Oxidative stress conditions, such as exposure to hydrogen peroxide, should be evaluated to understand this degradation pathway.
Experimental Protocols for Stability Assessment
To ensure the reliability of DNBS solutions in research, a comprehensive stability assessment is recommended. This involves subjecting the solution to forced degradation conditions and analyzing the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
4.1. General Experimental Workflow for a Stability Study
The following diagram outlines a typical workflow for assessing the stability of a DNBS solution.
Caption: General workflow for a forced degradation study of DNBS solutions.
4.2. Protocol for a Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. The following is a proposed starting method for the analysis of DNBS, based on methods for related benzenesulfonic acid derivatives.[15]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and an acidic aqueous buffer (e.g., 0.1% Phosphoric Acid or Formic Acid in water). A gradient elution is recommended to ensure separation of the polar DNBS from any less polar degradation products.
-
Example Gradient: Start with 10% Acetonitrile, ramp to 90% Acetonitrile over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where DNBS has significant absorbance, away from the solvent cutoff. Based on data for related compounds, a wavelength in the range of 220-260 nm should be appropriate. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition to an appropriate concentration (e.g., 0.1 mg/mL).
4.3. Protocol for UV-Vis Spectrophotometric Analysis
For a simpler, though less specific, quantification of DNBS concentration over time, UV-Vis spectrophotometry can be used. This is particularly useful for kinetic studies where a full chromatographic separation is not required at every time point.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Use the same solvent as the stability study (e.g., 50% ethanol/water) as the blank.
-
Procedure:
-
Scan a solution of DNBS (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
For each sample from the stability study, dilute an aliquot to fall within the concentration range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration of DNBS in the sample using the calibration curve, accounting for the dilution factor.
-
Note: This method assumes that the degradation products do not have significant absorbance at the λmax of DNBS. If they do, this method will overestimate the concentration of DNBS, and the HPLC method should be used.
Hypothetical Stability Data
The following table presents a hypothetical summary of results from a forced degradation study on a 10 mg/mL DNBS solution, as would be analyzed by a validated stability-indicating HPLC method.
Table 2: Hypothetical Forced Degradation Data for a 10 mg/mL DNBS Solution
| Stress Condition | Duration (hours) | DNBS Remaining (%) | Major Degradation Products (% Peak Area) | Observations |
| 0.1 M HCl at 60°C | 72 | 95.2 | Peak 1 (2.5%), Peak 2 (1.8%) | Minor degradation observed. |
| 0.1 M NaOH at Room Temp | 24 | 88.5 | Peak 3 (8.1%), Peak 4 (2.9%) | Significant degradation in basic conditions. |
| 3% H₂O₂ at Room Temp | 24 | 92.1 | Peak 5 (5.5%) | Moderate oxidative degradation. |
| 60°C (Neutral pH) | 72 | 98.7 | Minor peaks (<0.5%) | Relatively stable to heat in neutral solution. |
| Photostability (ICH Q1B) | 24 | 90.3 | Peak 6 (4.8%), Peak 7 (3.5%) | Significant photodegradation. |
These hypothetical data suggest that DNBS solutions are most sensitive to basic conditions and light exposure.
Signaling Pathways in DNBS-Induced Colitis
Understanding the mechanism of action of DNBS is crucial for its application in IBD research. As a hapten, DNBS modifies autologous proteins in the colonic mucosa. These modified proteins are recognized as foreign by the immune system, initiating a robust inflammatory cascade. Key signaling pathways involved include the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.
The following diagram illustrates the simplified signaling pathway initiated by DNBS in intestinal epithelial and immune cells.
Caption: Simplified signaling cascade in DNBS-induced experimental colitis.
This pathway highlights how the initial chemical insult by DNBS is translated into a complex biological response involving key inflammatory mediators such as TNF-α, IL-6, IL-1β, and IL-18, which are also critical in human IBD.[16][17] The activation of the transcription factor NF-κB is a central event, driving the expression of numerous genes involved in the inflammatory response.[4]
Conclusion
The stability of this compound solutions is a critical parameter for ensuring the validity and reproducibility of research findings, especially in the widely used DNBS-induced colitis model. This guide recommends storing DNBS solutions at refrigerated or frozen temperatures, protected from light, and in tightly sealed containers. While specific quantitative degradation data is not extensively available in the literature, this guide provides a framework for researchers to conduct their own stability assessments using forced degradation studies coupled with a stability-indicating HPLC-UV method. By adhering to these guidelines, researchers can minimize variability in their experiments and contribute to more robust and reliable scientific outcomes.
References
- 1. Degradation of 2,4-Dinitrophenol in Aqueous Solution by Microscale Fe-0/H2O2/O-3 Process-MedSci.cn [medsci.cn]
- 2. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trinitrobenzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. helixchrom.com [helixchrom.com]
- 5. Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. An improved 2,4,6-trinitrobenzenesulfonic acid method for the determination of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Low-temperature plasma-induced degradation of aqueous 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photochemical degradation of 1,3-dinitrobenzene in aqueous solution in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C6H4N2O7S | CID 6959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trinitrobenzenesulfonic Acid | C6H3N3O9S | CID 11045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,4,6-Trinitrobenzenesulfonic acid | 2508-19-2 | Benchchem [benchchem.com]
2,4-Dinitrobenzenesulfonic Acid (DNBS) as a Hapten in Immunological Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzenesulfonic acid (DNBS) is a small aromatic compound that has become an invaluable tool in immunological research, primarily for its role as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. This guide provides a comprehensive overview of the use of DNBS in immunological studies, with a particular focus on its application in inducing experimental colitis, a widely used model for inflammatory bowel disease (IBD). This document details the mechanism of action, experimental protocols, and the immunological responses elicited by DNBS, presenting quantitative data in structured tables and visualizing key pathways and workflows using the DOT language.
Core Concepts: DNBS as a Hapten
DNBS functions as a hapten by covalently binding to endogenous proteins, rendering them immunogenic. The sulfonic acid group of DNBS is highly reactive and readily forms conjugates with free amino groups of amino acids, such as lysine, on host proteins. This process of "haptenization" transforms self-proteins into novel antigens that are recognized as foreign by the immune system, thereby triggering an immune response.
In the context of experimental colitis, intrarectal administration of DNBS in an ethanol (B145695) solution is a prerequisite. Ethanol serves to break the mucosal barrier of the colon, allowing DNBS to penetrate the lamina propria and haptenize colonic and gut microbial proteins.[1][2] This initiates a robust inflammatory cascade that mimics many features of Crohn's disease in humans, a major form of IBD.[2]
Immunological Response to DNBS
The immune response to DNBS is predominantly a T-cell-mediated, delayed-type hypersensitivity reaction. The haptenized proteins are taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages, which then migrate to the draining lymph nodes to activate naive T-cells. This leads to the differentiation of T helper 1 (Th1) cells, which are characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12).[2] This Th1-dominant response is a hallmark of Crohn's disease.
Signaling Pathways
The activation of immune cells by DNBS-haptenized proteins involves several key signaling pathways. A central player is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. While the precise step-by-step cascade for DNBS is a subject of ongoing research, the general mechanism involves the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB dimers to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
The Th1 polarization is driven by the cytokine milieu, particularly IL-12. IL-12 activates the JAK-STAT signaling pathway , leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 4 (STAT4). Activated STAT4, along with STAT1 (activated by IFN-γ), promotes the expression of the master Th1 transcription factor, T-bet . T-bet, in turn, drives the production of IFN-γ and further reinforces the Th1 phenotype.
Signaling Pathway of DNBS-Induced Th1 Cell Differentiation
Caption: DNBS-haptenized proteins lead to Th1 cell differentiation via APC presentation and cytokine signaling.
Experimental Models and Protocols
The most common application of DNBS in immunology is the induction of experimental colitis in rodents, which serves as a model for IBD. Below are detailed protocols for the induction and assessment of DNBS-induced colitis.
Experimental Workflow for DNBS-Induced Colitis
Caption: A typical experimental workflow for the DNBS-induced colitis model in rodents.
Detailed Experimental Protocols
1. Induction of DNBS-Induced Colitis in Mice
-
Animals: 8-12 week old C57BL/6 or BALB/c mice are commonly used.
-
DNBS Solution Preparation: Prepare a fresh solution of DNBS in 30-50% ethanol. A typical dose for mice is 2-6 mg of DNBS in a total volume of 100 µL.[1] The optimal concentration of both DNBS and ethanol may need to be determined empirically for each laboratory.
-
Administration:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Gently insert a catheter (e.g., a 3.5 F catheter) approximately 3-4 cm into the colon via the anus.
-
Slowly instill the 100 µL of the DNBS solution.
-
To ensure the solution remains in the colon, hold the mouse in a head-down position for at least 60 seconds.[1]
-
-
Control Group: Administer the same volume of the ethanol solution without DNBS.
-
Post-Procedure Care: Provide animals with a source of hydration, such as 5% sucrose (B13894) in their drinking water, to prevent dehydration. Monitor the animals daily for weight loss, stool consistency, and signs of distress.[1]
2. Macroscopic Scoring of Colitis
After euthanasia, the colon is excised, opened longitudinally, and cleaned. The macroscopic damage is then scored based on a standardized system.
| Parameter | Score | Description |
| Ulceration | 0-10 | Based on the extent and severity of ulceration. |
| Diarrhea | 0 or 1 | Absence or presence of diarrhea. |
| Adhesions | 0, 1, or 2 | 0: None; 1: Minor; 2: Major. |
| Wall Thickness | (mm) | Measured at the site of maximal inflammation. |
A composite score is often calculated by summing the individual scores.[2][3]
3. Histological Scoring of Colitis
Colon tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The slides are then scored blindly by at least two independent observers.
| Parameter | Score | Description |
| Inflammation Severity | 0-3 | 0: None; 1: Mild; 2: Moderate; 3: Severe. |
| Inflammation Extent | 0-3 | 0: Mucosa; 1: Mucosa & Submucosa; 2: Transmural. |
| Crypt Damage | 0-4 | 0: Intact; 1: Loss of basal 1/3; 2: Loss of basal 2/3; 3: Entire crypt loss; 4: Change in epithelial surface. |
| Ulceration | 0 or 1 | Absence or presence of ulceration. |
The total histological score is the sum of the individual parameter scores.[2][4]
4. Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative marker of neutrophil infiltration and inflammation.
-
Homogenization:
-
Weigh a section of colon tissue.
-
Homogenize the tissue in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB) to release MPO from the neutrophil granules.[5]
-
-
Assay Procedure:
-
Centrifuge the homogenate and collect the supernatant.
-
Add the supernatant to a reaction mixture containing a substrate for MPO, such as o-dianisidine dihydrochloride (B599025) and hydrogen peroxide.[5]
-
Measure the change in absorbance over time at a specific wavelength (e.g., 460 nm) using a spectrophotometer.
-
-
Calculation: MPO activity is typically expressed as units per milligram of tissue. One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.
Quantitative Data from DNBS-Induced Colitis Models
The following tables summarize representative quantitative data from studies using the DNBS-induced colitis model. It is important to note that absolute values can vary depending on the specific experimental conditions (e.g., mouse strain, DNBS dose, and time point of analysis).
Table 1: Cytokine Levels in Colon Tissue of Mice with DNBS-Induced Colitis
| Cytokine | Control (pg/mg protein) | DNBS-Treated (pg/mg protein) | Fold Change | Reference |
| TNF-α | ~20 | ~80 | ~4-fold | [6] |
| IFN-γ | ~10 | ~50 | ~5-fold | [7] |
| IL-6 | ~50 | ~200 | ~4-fold | [7][8] |
| IL-1β | ~15 | ~60 | ~4-fold | [9] |
| IL-12 | Undetectable | ~25 | - | [10] |
| IL-17A | ~5 | ~30 | ~6-fold | [10] |
| IL-10 | ~30 | ~15 | ~0.5-fold | [6] |
Table 2: Myeloperoxidase (MPO) Activity in Colon Tissue
| Animal Model | Control (U/mg tissue) | DNBS-Treated (U/mg tissue) | Fold Change | Reference |
| Mouse | ~0.5 | ~2.5 | ~5-fold | [2] |
| Rat | ~1.0 | ~5.0 | ~5-fold | [2] |
DNBS in Contact Hypersensitivity Studies
Besides colitis models, DNBS and its related compound, 2,4-dinitrofluorobenzene (DNFB), are widely used to study contact hypersensitivity (CHS), a classic example of delayed-type hypersensitivity that underlies allergic contact dermatitis.
Experimental Protocol for DNBS-Induced Contact Hypersensitivity
-
Sensitization: A solution of DNBS or DNFB is applied to a shaved area of the abdomen or back of the mouse. This initial exposure sensitizes the immune system to the hapten.
-
Challenge: After a period of 5-7 days, a lower concentration of the same hapten is applied to a different site, typically the ear.
-
Assessment: The inflammatory response is quantified by measuring the degree of ear swelling at 24 and 48 hours after the challenge. This is often done using a micrometer to measure the change in ear thickness.
Conclusion
This compound is a versatile and potent hapten that has significantly contributed to our understanding of T-cell-mediated immunity. Its application in the induction of experimental colitis provides a robust and reproducible model for studying the pathogenesis of IBD and for evaluating novel therapeutic strategies. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals working in the field of immunology and inflammatory diseases. The visualization of the associated signaling pathways and experimental workflows further aids in comprehending the complex biological processes initiated by this hapten. As research continues, the use of DNBS will undoubtedly continue to provide critical insights into the intricate mechanisms of the immune system.
References
- 1. Myeloperoxidase (MPO) assay [bio-protocol.org]
- 2. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
Spectrophotometric Properties of 2,4-Dinitrobenzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectrophotometric properties of 2,4-Dinitrobenzenesulfonic acid (DNBSA), a compound of interest in various biochemical and pharmaceutical applications. This document outlines key quantitative data, detailed experimental protocols, and visual representations of associated experimental workflows.
Core Spectrophotometric Data
The spectrophotometric characteristics of this compound are crucial for its application in quantitative analysis. The following table summarizes the key absorption maxima (λmax) identified for DNBSA and its derivatives. Molar absorptivity data, where available, provides a basis for concentration determination using the Beer-Lambert law.
| Compound/Derivative | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Conditions |
| This compound (DNBSA) | 280 nm | Not specified | Phosphate buffer (pH 7.0) |
| This compound dihydrate | 462 nm (resonant wavelength) | Not specified | Not specified |
| Aliphatic hydrazones (from DNPH reaction) | 370 nm | 21.0 mM⁻¹ cm⁻¹ | Not specified |
Experimental Protocols
Protocol: Spectrophotometric Quantification of Protein Carbonyls using 2,4-Dinitrophenylhydrazine (B122626) (DNPH)
This protocol is adapted from methods used for the determination of carbonyl groups in oxidized proteins.[1][2][3][4]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% w/v in 2 N HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Ethanol/Ethyl acetate (B1210297) (1:1 v/v) wash solution
-
Guanidine (B92328) hydrochloride solution (e.g., 6 M, pH 6.5)
-
Phosphate buffer
-
Protein sample
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dissolve the protein sample in a suitable buffer.
-
Derivatization:
-
Add an equal volume of DNPH solution to the protein sample.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Protein Precipitation:
-
Add an equal volume of cold TCA solution to the sample.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the protein.
-
-
Washing:
-
Discard the supernatant.
-
Wash the protein pellet with the ethanol/ethyl acetate solution to remove unreacted DNPH.
-
Repeat the wash step.
-
-
Solubilization:
-
Resuspend the final pellet in the guanidine hydrochloride solution.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 370 nm.
-
-
Calculation:
-
Calculate the carbonyl content using the molar absorptivity of aliphatic hydrazones (21.0 mM⁻¹ cm⁻¹).[3]
-
Workflow for Protein Carbonyl Quantification
Caption: Workflow for the spectrophotometric quantification of protein carbonyls using DNPH.
Signaling Pathway Involvement
While direct evidence for the involvement of this compound in specific signaling pathways is limited, studies on structurally related compounds provide valuable insights into potential mechanisms of action.
A related compound, 2,4,6-trinitrobenzene sulfonic acid (TNBSA) , has been shown to modulate transforming growth factor-β1 (TGF-β1) signaling in experimental models of colitis.[5][6] This suggests that dinitro- and trinitro-aromatic compounds may influence inflammatory and fibrotic pathways.
Furthermore, 2,4-dinitrofluorobenzene (DNFB) , another related molecule, has been demonstrated to induce the expression of macrophage inflammatory protein-2 (MIP-2) gene through the production of reactive oxygen species (ROS).[7] This points to a potential role of dinitrophenyl compounds in modulating inflammatory responses via ROS-mediated signaling.
The logical relationship for the potential involvement of DNBSA in cell signaling, based on the actions of related compounds, can be visualized as follows:
Potential Signaling Pathway for Dinitrophenyl Compounds
Caption: Potential signaling pathways influenced by dinitrophenyl compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.as.uky.edu [chem.as.uky.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2,4,6-trinitrobenzene sulfonic acid-induced chronic colitis with fibrosis and modulation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4,6-trinitrobenzene sulfonic acid-induced chronic colitis with fibrosis and modulation of TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Dinitrofluorobenzene modifies cellular proteins and induces macrophage inflammatory protein-2 gene expression via reactive oxygen species production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-Terminal Amino Acid Analysis Using 2,4-Dinitrobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of 2,4-Dinitrobenzenesulfonic acid (DNBS) for the determination of N-terminal amino acids in proteins and peptides. While historically the analogous compound 2,4-dinitrofluorobenzene (DNFB), known as Sanger's reagent, has been more commonly cited, the principles and procedures are largely transferable to DNBS. This document outlines the core chemical principles, a detailed experimental protocol, data interpretation, and the advantages and limitations of the DNBS method. The information is intended to equip researchers with the necessary knowledge to apply this technique for protein characterization in academic and industrial settings.
Introduction
The determination of the N-terminal amino acid is a critical step in protein sequencing and characterization. The identity of the N-terminal residue can influence a protein's half-life, subcellular localization, and biological function.[1] The DNBS method, a modification of the Sanger method, provides a reliable and accessible means for identifying the N-terminal amino acid of a polypeptide chain.[2][3]
This method relies on the chemical labeling of the free α-amino group at the N-terminus with DNBS. The resulting dinitrophenyl (DNP) derivative is stable to acid hydrolysis, which allows for the subsequent cleavage of all peptide bonds in the protein. The labeled N-terminal DNP-amino acid can then be identified chromatographically.[2][4] This technique is particularly useful for smaller peptides and proteins (less than 50-70 amino acids) and serves as a foundational method in protein chemistry.[2]
Principle of the Method
The N-terminal analysis using DNBS involves a two-step chemical process:
-
Labeling Reaction: The process begins with the nucleophilic aromatic substitution reaction between the unprotonated α-amino group of the N-terminal amino acid and this compound. This reaction is typically carried out under mild alkaline conditions (pH 8-9) to ensure the amino group is in its reactive, unprotonated state. The sulfonic acid group on the benzene (B151609) ring is a good leaving group, facilitating the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the peptide.
-
Hydrolysis and Identification: Following the labeling step, the DNP-peptide is subjected to acid hydrolysis (typically with 6N HCl) to cleave all the peptide bonds. The covalent bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[2][4] The resulting mixture contains free amino acids from the internal and C-terminal positions and the labeled DNP-N-terminal amino acid. This DNP-amino acid can then be separated and identified, commonly by chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), by comparing its retention time or migration distance to that of known DNP-amino acid standards.[3][5][6]
Experimental Protocols
The following protocols are adapted from established methods for similar reagents like DNFB and TNBS and should be optimized for specific applications.[2][7][8]
Materials and Reagents
-
This compound (DNBS) solution (e.g., 1% w/v in a suitable solvent)
-
Protein or peptide sample
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
6N Hydrochloric Acid (HCl)
-
Solvents for extraction (e.g., ether)
-
Chromatography supplies (TLC plates or HPLC column, and appropriate mobile phases)
-
DNP-amino acid standards
Labeling of the N-Terminal Amino Acid
-
Dissolve the protein or peptide sample in the Reaction Buffer to a final concentration of approximately 1-2 mg/mL.
-
Add a 2-fold molar excess of the DNBS solution to the protein solution.
-
Incubate the reaction mixture at 37-40°C for 1-2 hours with gentle agitation. The solution will typically develop a yellow color, indicating the formation of the DNP-derivative.
-
Stop the reaction by adding a small amount of acid (e.g., 1N HCl) to lower the pH.
-
The DNP-protein can be precipitated by the addition of a suitable organic solvent like acetone (B3395972) or ethanol, followed by centrifugation. The pellet is then washed to remove unreacted DNBS.
Hydrolysis of the DNP-Protein
-
To the dried DNP-protein pellet, add a sufficient volume of 6N HCl to completely submerge the sample.
-
Seal the reaction vessel under vacuum to prevent oxidation of certain amino acids.
-
Heat the mixture at 110°C for 12-24 hours. The hydrolysis time may need to be optimized depending on the protein.
-
After hydrolysis, cool the sample and remove the HCl by vacuum centrifugation or by drying under a stream of nitrogen.
Identification of the DNP-Amino Acid
-
Resuspend the dried hydrolysate in a small volume of a suitable solvent (e.g., 50% acetone).
-
The DNP-amino acid is typically hydrophobic and can be extracted from the aqueous solution of free amino acids using an organic solvent like ether.[2]
-
Spot the extracted DNP-amino acid sample, along with a mixture of DNP-amino acid standards, onto a TLC plate or inject it into an HPLC system.
-
Develop the chromatogram using an appropriate solvent system (for TLC) or gradient (for HPLC).
-
Identify the N-terminal DNP-amino acid by comparing the position or retention time of the unknown spot/peak with those of the standards.
Data Presentation
The results of the N-terminal analysis can be summarized in a table for clarity and comparison.
| Parameter | Description |
| Protein/Peptide Sample | Name or identifier of the analyzed sample. |
| Reaction Conditions | DNBS concentration, buffer pH, temperature, and incubation time. |
| Hydrolysis Conditions | Acid concentration, temperature, and duration of hydrolysis. |
| Chromatography Method | TLC or HPLC. |
| Mobile Phase/Gradient | Composition of the solvent system used for separation. |
| Retention Time/Rf Value | The measured retention time (HPLC) or retention factor (TLC) of the DNP-amino acid. |
| Identified N-Terminal Amino Acid | The amino acid corresponding to the observed DNP-derivative. |
Signaling Pathways & Experimental Workflows
Reaction Mechanism of DNBS with N-Terminal Amino Acid
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]
- 4. An improved method of separating amino acids as N-2,4-dinitrophenyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: DNBS-Induced Colitis Model in Mice
The dinitrobenzene sulfonic acid (DNBS)-induced colitis model is a widely utilized and reproducible animal model for studying inflammatory bowel disease (IBD), particularly aspects that mimic Crohn's disease.[1][2] When administered intrarectally, DNBS acts as a hapten, binding to colonic proteins and triggering a cell-mediated immune response. This leads to a transmural inflammation characterized by a Th1-dominant cytokine profile, involving significant infiltration of lymphocytes and neutrophils into the colonic mucosa.[1][3]
This model is particularly valuable for investigating the pathogenesis of IBD, including the roles of environmental triggers like stress and diet, mechanisms of mucosal injury and repair, and the efficacy of potential therapeutic agents.[1] Key features of DNBS-induced colitis include weight loss, diarrhea, mucosal ulceration, and thickening of the colonic wall, primarily in the distal colon.[1][2] The inflammatory response involves the activation of key signaling pathways, most notably NF-κB, which drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4][5] Researchers utilize this model to screen anti-inflammatory drugs, study T-cell dependent immune mechanisms, and explore the role of the enteric nervous system in intestinal inflammation.[1]
Experimental Protocols
Protocol for Induction of DNBS Colitis in Mice
This protocol details the procedure for inducing acute colitis in mice via intrarectal administration of DNBS.
Materials:
-
Dinitrobenzene sulfonic acid (DNBS)
-
Ethanol (B145695) (30%-50%)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane (B1672236), or ketamine/xylazine cocktail)
-
1 ml syringe
-
Polyethylene catheter (e.g., PE-50) or a flexible gavage needle
-
Tear gel or veterinary eye lubricant
-
8% Sucrose (B13894) and 0.2% Saline solution for drinking water
Procedure:
-
Preparation of DNBS Solution: Freshly prepare the DNBS solution. Dissolve 2-6 mg of DNBS in 100 µL of 30%-50% ethanol per mouse.[1] The optimal concentration of both DNBS and ethanol should be determined empirically at each research facility, as it can vary based on mouse strain, sex, and gut microbiota.[1][6]
-
Animal Preparation: Anesthetize the mouse using a chosen anesthetic method (e.g., isoflurane inhalation).[7] Apply tear gel to the eyes to prevent drying.
-
Catheter Insertion: Attach the catheter to a 1 ml syringe and draw up 100 µL of the DNBS solution. Gently insert the catheter into the rectum to a depth of approximately 3-4 cm.[2] A small amount of the solution can be used to lubricate the colon for easier insertion.[2]
-
DNBS Administration: Slowly inject the 100 µL of DNBS solution into the colon.[1][2]
-
Post-Administration Care: After injection, immediately position the animal in a head-down vertical position for at least 90 seconds to ensure the solution is distributed within the distal colon and to prevent leakage.[1][2]
-
Recovery and Monitoring: Return the mouse to its cage for recovery. To prevent dehydration, provide drinking water supplemented with 8% sucrose and 0.2% saline for the first week.[1][2] Monitor the animals daily for body weight, stool consistency, and signs of rectal bleeding for the duration of the experiment.[1] Colitis typically develops over 3-5 days.[1]
Control Group: Administer the vehicle (e.g., 100 µL of 50% ethanol) to control mice using the same procedure.[2]
Assessment of Disease Activity Index (DAI)
The DAI is a scoring system used to quantify the clinical signs of colitis.[8][9] It is a composite score based on weight loss, stool consistency, and rectal bleeding.
Procedure:
-
Record the initial body weight of each mouse before DNBS administration.
-
On each subsequent day, weigh the mice and observe their stool and the perianal region for signs of bleeding.
-
Assign a score for each of the three parameters according to the criteria in Table 2.
-
Calculate the DAI score by summing the scores for weight loss, stool consistency, and bleeding. The total score ranges from 0 (healthy) to 12 (severe colitis).[8]
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity serves as a quantitative marker for neutrophil infiltration into the colonic tissue.[10]
Materials:
-
Colon tissue sample (snap-frozen in liquid nitrogen)
-
MPO Homogenization Buffer: 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate (B84403) buffer (pH 6.0)
-
Assay Reagent:
-
o-dianisidine dihydrochloride (B599025) solution
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
0.0005% Hydrogen peroxide (H₂O₂)
-
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Homogenization: Weigh the frozen colon segment. Homogenize the tissue in MPO Homogenization Buffer (e.g., 50 mg of tissue per 1 ml of buffer).[2][11]
-
Extraction: Subject the homogenate to one or more freeze-thaw cycles and brief sonication to ensure complete enzyme extraction.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. Collect the resulting supernatant.
-
MPO Assay:
-
Data Analysis: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.[10]
Histological Scoring of Colonic Damage
Histopathological analysis provides a detailed assessment of tissue damage and inflammation.
Procedure:
-
Tissue Collection and Fixation: At the desired time point, euthanize the mice and collect the distal colon.[1] Fix the tissue in 10% neutral buffered formalin overnight.[2]
-
Processing and Staining: Following fixation, process the tissues, embed them in paraffin, section them at 5 µm, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[2]
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Score the sections in a blinded manner based on the criteria outlined in Table 4.[1][12] The total histological score is the sum of the individual parameter scores.
Data Presentation
Table 1: DNBS Colitis Induction Parameters
| Parameter | Recommendation | Notes |
|---|---|---|
| Mouse Strain | C57BL/6, BALB/c, CD-1 | C57BL/6 is commonly used.[1] |
| DNBS Dose | 2-6 mg per mouse | Dose requires optimization.[1][6] |
| Vehicle | 100 µL of 30-50% Ethanol | Higher ethanol can cause some damage. |
| Administration | Intrarectal, 3-4 cm deep | Avoids administration into the stomach.[2] |
| Timeline | Acute colitis develops in 3-5 days | Chronic models involve repeated DNBS doses.[1][6] |
Table 2: Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
|---|---|---|---|
| 0 | None | Normal, well-formed pellets | None |
| 1 | 1-5% | ||
| 2 | 5-10% | Loose stools | Slight bleeding |
| 3 | 10-15% | ||
| 4 | >15% | Watery diarrhea | Gross bleeding |
Table 3: Representative Quantitative Outcomes in DNBS-Induced Colitis
| Parameter | Control Group | DNBS-Treated Group | Reference |
|---|---|---|---|
| DAI Score (Day 5) | 0 - 0.5 | 4 - 8 | [14] |
| MPO Activity (U/g tissue) | Low / Baseline | Significantly Increased | [1][15] |
| TNF-α (pg/mg tissue) | Low / Baseline | Significantly Increased | [6][16] |
| IL-6 (pg/mg tissue) | Low / Baseline | Significantly Increased | [6][16][17] |
| IL-1β (pg/mg tissue) | Low / Baseline | Significantly Increased |[16] |
Table 4: Histological Scoring Criteria for Colitis
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage | % Area Involved |
|---|---|---|---|---|
| 0 | None | None | None | 0% |
| 1 | Mild | Mucosa | Basal 1/3 damaged | 1-25% |
| 2 | Moderate | Mucosa & Submucosa | Basal 2/3 damaged | 26-50% |
| 3 | Severe | Transmural | Crypts lost, ulceration | 51-75% |
| 4 | - | - | Crypts lost, extensive ulceration | 76-100% |
This is a composite scoring system adapted from multiple sources.[1][12][18] The final score can be a sum or average of these parameters.
Visualizations
Caption: Experimental workflow for DNBS-induced colitis in mice.
Caption: Key signaling pathway in DNBS-induced colitis.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 3. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 7. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Distinct Cytokine Patterns Identified from Multiplex Profiles of Murine DSS and TNBS-Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chronic Colitis Model Using Repeated DNBS Administration in Rats
Introduction
The 2,4-Dinitrobenzenesulfonic acid (DNBS)-induced colitis model is a widely utilized and reproducible animal model for studying Inflammatory Bowel Disease (IBD).[1] When administered intrarectally, DNBS induces a transmural inflammation in the colon, characterized by a T-cell-mediated immune response, which shares histopathological features with human Crohn's disease.[1][2] The model is particularly useful for investigating T-cell dependent immune mechanisms due to the significant infiltration of lymphocytes into the colonic mucosa.[1] A chronic state of colitis, which better mimics the relapsing-remitting nature of human IBD, can be established by repeated administration of DNBS. This involves an initial induction of colitis, followed by a recovery period, and subsequent reactivation with a second DNBS challenge.[3][4]
Applications in Research and Drug Development
This chronic colitis model serves as an invaluable tool for:
-
Pathogenesis Studies: Investigating the underlying mechanisms of chronic intestinal inflammation, mucosal injury, and repair.[1][5]
-
Preclinical Therapy Evaluation: Assessing the efficacy of novel therapeutic agents, including biologics and small molecules, in a chronic inflammatory setting.[1][6]
-
Investigating IBD Triggers: Studying the impact of environmental factors like stress and diet on disease relapse and severity.[1][7]
-
Fibrosis Research: The chronic inflammation induced by agents like DNBS can lead to fibrosis, a common complication in Crohn's disease, making the model suitable for studying antifibrotic therapies.[8]
Model Advantages
-
Clinical Relevance: It mimics key features of human Crohn's disease, including transmural inflammation.[1]
-
Reproducibility: The protocol is well-established and provides consistent results.[5]
-
Cost-Effective: It is a relatively inexpensive alternative to other chemical-induced colitis models like DSS.[1][5]
-
Versatility: The severity of colitis can be modulated by adjusting the DNBS dose, allowing for the study of different disease severities.[3][9]
Experimental Workflow for Chronic DNBS-Induced Colitis
Caption: Experimental workflow for the repeated DNBS administration chronic colitis model in rats.
Detailed Experimental Protocols
Animal and Housing
-
Species/Strain: Male Sprague-Dawley or Wistar rats are commonly used.[1]
-
Weight: 200-250 g.
-
Housing: Animals should be housed in temperature-controlled rooms with a 12-hour light/dark cycle.[10]
-
Acclimatization: Allow animals to acclimatize for at least 7 days before the start of the experiment.
-
Diet: Provide standard laboratory chow and water ad libitum. To prevent dehydration after DNBS administration, water can be supplemented with 8% sucrose (B13894) in 0.2% saline.[5]
Induction and Reactivation of Chronic Colitis
This protocol is adapted from a model that uses two DNBS injections to induce an initial colitis followed by a reactivation phase.[3]
Materials:
-
This compound (DNBS) solution.
-
Ethanol (B145695) (30-50%).
-
Phosphate-buffered saline (PBS).
-
Flexible plastic probe or rubber catheter (approx. 2 mm outer diameter).[9]
-
1 mL syringe.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
Procedure:
-
Preparation of DNBS Solution: On the day of administration, freshly prepare the DNBS solution. For rats, a typical dose ranges from 15-30 mg of DNBS dissolved in 250 µl of 30-50% ethanol.[1] The optimal dose should be determined in-house as susceptibility can vary.[1]
-
Anesthesia: Anesthetize the rats according to approved institutional protocols.
-
First DNBS Administration (Day 0):
-
Gently insert the catheter intrarectally into the colon to a depth of approximately 8 cm.[9]
-
Slowly instill 250 µl of the DNBS solution.[1]
-
For the control group, administer an equal volume of the ethanol vehicle (e.g., 50% ethanol).[1]
-
After instillation, hold the rat in a head-down position for 60-90 seconds to prevent leakage of the solution.[5]
-
-
Recovery Period (Day 1 to Day 20):
-
Return the animals to their cages and monitor them daily for body weight, stool consistency, and general health.
-
Significant weight loss is expected in the first 3 days following DNBS injection.[3]
-
To prevent dehydration, subcutaneous injections of 1 mL saline can be administered daily for the first 3 days.[3]
-
-
Second DNBS Administration (Day 21):
-
To reactivate the colitis, repeat the procedure from steps 2 and 3, administering a second dose of DNBS.[3]
-
-
Endpoint Analysis (Day 24):
Assessment of Colitis Severity
A. Clinical Assessment:
-
Body Weight: Record daily. A significant drop after DNBS administration is a key indicator of colitis induction.[3][7]
-
Disease Activity Index (DAI): Score animals daily based on weight loss, stool consistency, and presence of blood in the stool.
-
Diarrhea Index: Stool can be scored on a scale (e.g., 0: normal, 1: soft, 2: loose, 3: diarrhea).[11]
B. Macroscopic and Histological Scoring:
-
After euthanasia, excise the distal colon (approx. 8-10 cm).[9]
-
Open the colon longitudinally and gently rinse with saline.
-
Macroscopic Scoring: Assess and score the colon for visible damage, including hyperemia, ulceration, and inflammation, based on a standardized scoring system.[9]
-
Histological Analysis:
-
Fix a segment of the colon in 10% formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for histological damage, considering crypt destruction, goblet cell depletion, and inflammatory cell infiltration.[7]
-
C. Myeloperoxidase (MPO) Activity Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a reliable index of granulocyte infiltration.[1][7]
-
Homogenize a pre-weighed section of colonic tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the rate of absorbance change at 460 nm after adding a substrate solution (e.g., o-dianisidine dihydrochloride (B599025) and hydrogen peroxide).[5]
-
Express MPO activity as units per milligram of tissue.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of a Single DNBS Administration in Rats (3 Weeks Post-Induction) (Data synthesized from a study using TNBS, a similar haptenating agent)[9]
| DNBS Dose (mg/kg) | Damage Score (0-5 Scale) | Colon Weight (g/8 cm) | MPO Activity (U/mg tissue) |
| 0 (Ethanol Control) | 0.5 ± 0.2 | 0.45 ± 0.05 | 5 ± 2 |
| 25 | 1.0 ± 0.3 | 0.50 ± 0.06 | 8 ± 3 |
| 50 | 2.8 ± 0.4 | 0.85 ± 0.10 | 25 ± 5 |
| 100 | 4.2 ± 0.5 | 1.10 ± 0.12 | 48 ± 7 |
| 150 | 4.8 ± 0.3 | 1.35 ± 0.15 | 65 ± 9 |
| Values are represented as mean ± SEM. *P < 0.05, *P < 0.01 compared to ethanol control. |
Table 2: Clinical and Biochemical Markers in DNBS-Induced Colitis in Rats (6 Days Post-Induction) (Data synthesized from a study on chronic inflammation)[10]
| Parameter | Control Group | DNBS Colitis Group |
| Body Weight Change (%) | +17.9 ± 1.4 | -43.4 ± 2.4 |
| Myeloperoxidase (MPO) | Lower | Higher |
| C-Reactive Protein (CRP) | Lower | Higher |
| Adiponectin (ADN) | Higher | Lower |
| Qualitative changes are noted as "Higher" or "Lower" relative to the control group. |
Key Signaling Pathways in DNBS-Induced Colitis
The pathogenesis of DNBS-induced colitis involves the activation of several pro-inflammatory signaling pathways. A predominant pathway is the Nuclear Factor-kappa B (NF-κB) pathway.[1] DNBS acts as a hapten, triggering a T-cell mediated immune response that leads to the production of pro-inflammatory cytokines.[2] This process heavily relies on the activation of NF-κB, which translocates to the nucleus and promotes the transcription of genes encoding cytokines, chemokines, and adhesion molecules, thereby perpetuating the inflammatory cascade.[12][13]
Caption: Simplified NF-κB signaling pathway activated during DNBS-induced colitis.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjournal.org [irjournal.org]
- 3. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. Chronic ulcerative colitis model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of experimental colitis in rats on incretin levels, inflammatory markers, and enteric neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. Ulva pertusa, a Marine Green Alga, Attenuates DNBS-Induced Colitis Damage via NF-κB/Nrf2/SIRT1 Signaling Pathways | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Detecting Protein Carbonylation: A Guide to the 2,4-Dinitrophenylhydrazine (DNPH) Assay
A Note on Reagents: While the query specified 2,4-Dinitrobenzenesulfonic acid (DNBS), the established and widely validated method for the detection of protein carbonyls utilizes 2,4-dinitrophenylhydrazine (B122626) (DNPH) . DNBS and its derivatives are primarily employed for the quantification of primary amino groups in proteins. This document will, therefore, provide detailed application notes and protocols for the standard DNPH-based protein carbonyl assay to ensure accuracy and relevance for researchers in this field.
Application Notes
Protein carbonylation is a major hallmark of oxidative stress-induced protein damage and is implicated in aging and various disease pathologies. The introduction of carbonyl groups (aldehydes and ketones) into proteins is an irreversible post-translational modification. The most common and reliable method for the detection and quantification of these modifications is the derivatization of the carbonyl group with 2,4-dinitrophenylhydrazine (DNPH).[1][2][3][4]
Principle of the Assay: The assay is based on the reaction of DNPH with protein carbonyls to form a stable 2,4-dinitrophenylhydrazone (DNP-hydrazone) product.[5] This DNP-hydrazone adduct can be detected and quantified spectrophotometrically due to its characteristic absorbance maximum, typically between 360 and 385 nm.[1][6] For enhanced sensitivity, the DNP moiety can also be detected immunochemically using specific anti-DNP antibodies in methods such as Western blotting or ELISA.[1][7][8]
Advantages of the DNPH Method:
-
Robust and Well-Established: The DNPH-based spectrophotometric assay is a widely used and well-documented method for the global quantification of protein carbonylation.[1][3]
-
Chemical Stability: The resulting DNP-hydrazone adducts are chemically stable, which is crucial for the storage and reliable detection of carbonylated proteins.[1][9]
-
Versatility: The assay can be adapted for various sample types, including plasma, serum, cell lysates, and tissue homogenates.[5][6][9]
-
Multiple Detection Methods: Beyond spectrophotometry, the DNPH derivatization is compatible with more sensitive immunological techniques.[1]
Potential Interferences:
-
Nucleic Acid Contamination: Nucleic acids can react with DNPH and lead to an overestimation of protein carbonyl content.[7][8] It is recommended to remove nucleic acids by treating samples with DNase/RNase or by precipitation with streptomycin (B1217042) sulfate (B86663).[7][8][10]
-
Free DNPH: Unreacted DNPH absorbs at a similar wavelength to the DNP-hydrazone and must be removed by thorough washing of the protein pellet after derivatization.[11]
-
Lipid-Derived Carbonyls: Carbonyl groups on lipids can also react with DNPH. Washing the protein pellet with ethanol (B145695)/ethyl acetate (B1210297) helps to remove lipid contaminants.
-
Heme Proteins and Retinoids: These molecules can interfere with spectrophotometric readings around 370 nm. An extra washing step with acetone (B3395972) is recommended to remove these chromophores.[11]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the DNPH-based spectrophotometric protein carbonyl assay.
| Parameter | Typical Value/Range | Notes |
| Wavelength of Max. Absorbance (λmax) | 360 - 385 nm | The exact maximum can vary slightly depending on the solvent and local environment of the DNP-hydrazone.[6] |
| Molar Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | This value is used for calculating the concentration of DNP-hydrazone. |
| Typical Protein Concentration | 1 - 10 mg/mL | The assay is most effective within this protein concentration range.[9] |
| DNPH Concentration | 10 mM in 2 M HCl | This is a commonly used concentration for the derivatization step.[12] |
| Incubation Time | 45 - 60 minutes | Incubation at room temperature in the dark is typical for the derivatization reaction.[9][12] |
| Normal Plasma Carbonyl Content | 2 - 3 nmol/mg protein | This is the reported physiological range in healthy individuals.[11] |
| Pathological Plasma Carbonyl Content | 3.5 - 10 nmol/mg protein | Elevated levels are observed in various chronic diseases.[11] |
Experimental Protocols
Reagent Preparation
-
DNPH Solution (10 mM): Dissolve 19.8 mg of 2,4-dinitrophenylhydrazine in 10 mL of 2.0 M hydrochloric acid (HCl). This solution should be prepared fresh or can be stored in the dark at 4°C for a limited time (some sources suggest up to 30 days, but fresh preparation is recommended).[5][11]
-
Trichloroacetic Acid (TCA) Solution (20% w/v): Dissolve 20 g of TCA in deionized water to a final volume of 100 mL. Store at 4°C.
-
Wash Solution (Ethanol:Ethyl Acetate 1:1 v/v): Mix equal volumes of ethanol and ethyl acetate. Prepare this solution fresh before use.[9]
-
Guanidine (B92328) Hydrochloride Solution (6 M): Dissolve 57.32 g of guanidine hydrochloride in deionized water to a final volume of 100 mL. This solution may require gentle warming to fully dissolve. Store at room temperature.
-
Streptomycin Sulfate Solution (10% w/v): Dissolve 1 g of streptomycin sulfate in 10 mL of deionized water. Store at 4°C.
Spectrophotometric Assay Protocol
This protocol is a general guideline and may need optimization for specific sample types.
-
Sample Preparation:
-
Prepare protein samples (e.g., cell lysates, tissue homogenates, plasma) at a concentration of 1-10 mg/mL.[9]
-
To remove potential nucleic acid interference, add 1/10th volume of 10% streptomycin sulfate solution to the sample, incubate for 15 minutes at room temperature, and centrifuge at 6,000 x g for 10 minutes at 4°C. Collect the supernatant.[9]
-
For each sample, prepare two aliquots (e.g., 200 µL each). One will be the "Sample" and the other will be the "Control".
-
-
Derivatization:
-
To the "Sample" tube, add an equal volume (e.g., 200 µL) of 10 mM DNPH in 2 M HCl.
-
To the "Control" tube, add an equal volume (e.g., 200 µL) of 2 M HCl alone.
-
Vortex both tubes and incubate at room temperature in the dark for 1 hour, with brief vortexing every 15 minutes.[12]
-
-
Protein Precipitation:
-
Add an equal volume of 20% TCA to each tube.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant.
-
-
Washing:
-
Add 1 mL of the 1:1 ethanol:ethyl acetate wash solution to the protein pellet.
-
Vortex to resuspend the pellet.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant. Repeat this wash step two more times to ensure complete removal of free DNPH.
-
After the final wash, briefly centrifuge the tubes again and remove any residual liquid with a pipette.
-
-
Resuspension and Measurement:
-
Resuspend the protein pellet in 500 µL of 6 M guanidine hydrochloride solution. The pellet may be difficult to dissolve; brief sonication or incubation at 37°C for 15-30 minutes can aid in solubilization.
-
Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.
-
Transfer the supernatant to a clean cuvette.
-
Read the absorbance of the "Sample" and "Control" at the wavelength of maximum absorbance (typically ~375 nm) using a spectrophotometer. Use the guanidine hydrochloride solution as a blank.
-
Data Analysis
-
Calculate the Absorbance of the DNP-hydrazone:
-
Subtract the absorbance of the "Control" from the absorbance of the "Sample" to correct for non-specific absorbance.
-
Corrected Absorbance = A_sample - A_control
-
-
Calculate the Concentration of Carbonyl Groups:
-
Use the Beer-Lambert law: C = A / (ε * l)
-
C = concentration of carbonyl groups (in M)
-
A = Corrected Absorbance
-
ε = molar extinction coefficient of DNP-hydrazone (22,000 M⁻¹cm⁻¹)
-
l = path length of the cuvette (in cm)
-
-
To express the result in nmol/mL: Carbonyls (nmol/mL) = (Corrected Absorbance / 22,000) * 10^6
-
-
Normalize to Protein Concentration:
-
Determine the protein concentration of the sample after resuspension in guanidine hydrochloride. A Bradford or BCA assay can be used, but the standards must also be prepared in 6 M guanidine hydrochloride.
-
Carbonyl Content (nmol/mg protein) = [Carbonyls (nmol/mL)] / [Protein Concentration (mg/mL)]
-
Visualizations
Caption: Chemical reaction of DNPH with a protein carbonyl.
Caption: Workflow of the DNPH spectrophotometric assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mmpc.org [mmpc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. Validation of protein carbonyl measurement: A multi-centre study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Modification with 2,4-Dinitrobenzenesulfonic Acid (DNBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzenesulfonic acid (DNBS) is a chemical reagent utilized for the modification of proteins, primarily by targeting the primary amino groups of lysine (B10760008) residues and the N-terminal α-amino group. This modification, known as dinitrophenylation, introduces a dinitrophenyl (DNP) group onto the protein. The resulting DNP-protein conjugate is useful in a variety of research applications, including the study of protein structure-function relationships, enzyme kinetics, and immunological studies, as the DNP group can act as a hapten to elicit an antibody response.[1][2]
These application notes provide a comprehensive, step-by-step guide for the modification of proteins with DNBS, quantification of the extent of modification, and subsequent characterization of the modified protein.
Chemical Reaction
DNBS reacts with primary amines in a nucleophilic aromatic substitution reaction. The sulfonic acid group is displaced by the amine, forming a stable dinitrophenyl-amine bond. The reaction is typically carried out under mild alkaline conditions to ensure the amine is in its nucleophilic, unprotonated state.
Caption: Reaction of DNBS with a protein's primary amine.
Experimental Protocols
Protein Modification with this compound
This protocol describes the general procedure for modifying a protein with DNBS. Optimal conditions may vary depending on the specific protein and the desired degree of modification.
Materials:
-
Protein of interest
-
This compound (DNBS) solution (e.g., 1% (w/v) in water or methanol)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5
-
Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or desalting column
-
Storage buffer (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), dialyze it extensively against the Reaction Buffer.
-
-
Modification Reaction:
-
While gently stirring, add the DNBS solution to the protein solution. The molar ratio of DNBS to protein will determine the extent of modification and should be optimized. A starting point is a 10 to 50-fold molar excess of DNBS to the theoretical number of available amino groups.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle agitation. The reaction time can be adjusted to control the degree of modification.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, a quenching solution containing a high concentration of primary amines (e.g., Tris-HCl) can be added to consume the excess DNBS.
-
-
Purification of the Modified Protein:
-
Remove unreacted DNBS and byproducts by extensive dialysis against a suitable storage buffer (e.g., PBS) at 4°C with several buffer changes.
-
Alternatively, a desalting column can be used for rapid removal of small molecules.
-
-
Characterization and Storage:
-
Determine the concentration of the modified protein using a suitable method (e.g., Bradford assay, being mindful of potential interference from the DNP group).
-
Assess the extent of modification using the spectrophotometric assay described below.
-
Store the DNP-modified protein at an appropriate temperature (e.g., -20°C or -80°C).
-
Quantification of Protein Amino Group Modification
This protocol, adapted from the use of the similar reagent 2,4,6-trinitrobenzenesulfonic acid (TNBSA), allows for the spectrophotometric quantification of the number of modified amino groups.[3][4]
Materials:
-
DNP-modified protein
-
Unmodified protein (as a control)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
0.5% (w/v) 2,4,6-trinitrobenzenesulfonic acid (TNBSA) solution
-
10% (w/v) Sodium dodecyl sulfate (B86663) (SDS) solution
-
1 M HCl
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of both the DNP-modified and unmodified protein in 0.1 M sodium bicarbonate buffer. A typical concentration range is 20-200 µg/mL.
-
Prepare a blank sample containing only the bicarbonate buffer.
-
-
Reaction with TNBSA:
-
To 0.5 mL of each protein dilution and the blank, add 0.25 mL of the 0.5% TNBSA solution.
-
Mix well and incubate at 37°C for 2 hours.
-
-
Color Development and Measurement:
-
After incubation, add 0.25 mL of 10% SDS and 0.125 mL of 1 M HCl to each tube to stop the reaction and stabilize the color.
-
Measure the absorbance of each sample at 335 nm against the blank.
-
-
Calculation of Modification Percentage:
-
The absorbance is proportional to the number of free amino groups.
-
The percentage of modified amino groups can be calculated using the following formula: % Modification = [1 - (Absorbance of modified protein / Absorbance of unmodified protein)] x 100
-
Data Presentation
The following tables provide examples of how to present quantitative data from protein modification experiments.
Table 1: Effect of DNBS to Protein Molar Ratio on Modification Extent
| Protein | Molar Ratio (DNBS:Protein) | Incubation Time (min) | Temperature (°C) | % Amino Group Modification |
| Bovine Serum Albumin | 10:1 | 60 | 25 | 25 ± 3 |
| Bovine Serum Albumin | 50:1 | 60 | 25 | 68 ± 5 |
| Lysozyme | 10:1 | 60 | 25 | 35 ± 4 |
| Lysozyme | 50:1 | 60 | 25 | 82 ± 6 |
Table 2: Effect of DNBS Modification on Enzyme Activity
| Enzyme | % Amino Group Modification | Specific Activity (U/mg) | % Remaining Activity |
| Chymotrypsin (unmodified) | 0 | 50.2 ± 2.1 | 100 |
| Chymotrypsin (modified) | 30 ± 4 | 35.1 ± 1.8 | 70 |
| Chymotrypsin (modified) | 75 ± 6 | 12.5 ± 1.1 | 25 |
| Papain (unmodified) | 0 | 112.7 ± 5.3 | 100 |
| Papain (modified) | 42 ± 5 | 65.3 ± 3.9 | 58 |
Characterization of Modified Protein
Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the modification and identify the specific residues that have been dinitrophenylated.
Protocol for Peptide Mapping and MS/MS Analysis:
-
Protein Digestion:
-
The DNP-modified protein is denatured, reduced, and alkylated.
-
The protein is then digested into smaller peptides using a specific protease, such as trypsin.
-
-
LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[5][6][7][8]
-
The mass spectrometer will measure the mass-to-charge ratio of the peptides. Dinitrophenylation adds a specific mass shift to the modified amino acid (lysine), which can be detected.
-
Fragmentation of the modified peptides in the MS/MS stage allows for the precise localization of the DNP group on the peptide sequence.
-
Functional Assays
It is crucial to assess how the modification affects the protein's function. The specific assay will depend on the protein of interest.
Example Protocol for an Enzyme Activity Assay:
-
Assay Setup:
-
Prepare a reaction mixture containing the appropriate buffer, substrate, and any necessary cofactors for the enzyme.
-
Prepare a series of dilutions for both the unmodified and DNP-modified enzyme.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubate at the optimal temperature for a defined period.
-
-
Measurement of Activity:
-
Data Analysis:
-
Calculate the specific activity of the unmodified and modified enzyme (e.g., in units per milligram of protein).
-
Compare the activities to determine the effect of the modification.
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for DNBS modification and analysis.
Note on Signaling Pathways: DNBS modification does not directly target a specific signaling pathway. Instead, it can be used to probe the role of lysine residues in the function of proteins within various pathways. For example, if a kinase is modified with DNBS and its activity is altered, it suggests that lysine residues are important for its catalytic function or for its interaction with other proteins in its signaling cascade. A diagram for a specific pathway would be dependent on the protein under investigation.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. youtube.com [youtube.com]
- 12. Enzyme Activity Assay - Creative BioMart [creativebiomart.net]
Application Notes and Protocols: The Use of 2,4-Dinitrobenzenesulfonic Acid in Peptide and Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitrobenzenesulfonic acid (DNBS) and its derivatives, particularly 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl), have emerged as versatile reagents in the field of peptide and glycopeptide chemistry. The resulting 2,4-dinitrobenzenesulfonamide (B1250028) (dNBS) group serves as a unique N-terminal protecting group and a key component in chemoselective ligation strategies. Its stability under acidic conditions and facile cleavage with thiol-based reagents make it an attractive tool for the synthesis of complex peptides and glycopeptides. This document provides detailed application notes and experimental protocols for the use of DNBS in peptide and glycopeptide synthesis.
Key Applications
-
N-Terminal Protection in Solid-Phase Peptide Synthesis (SPPS): The dNBS group can be efficiently installed on the N-terminus of a growing peptide chain on a solid support. It is stable to the acidic conditions typically used for cleavage from many resins, such as treatment with trifluoroacetic acid (TFA).[1]
-
Chemoselective Ligation via dNBS-Thioacid Condensation: N-terminal dNBS-protected peptides or glycopeptides undergo a rapid and efficient condensation reaction with C-terminal peptidyl thioacids to form a native amide bond. This ligation is highly chemoselective and proceeds quickly, often within minutes, offering a powerful tool for the synthesis of large peptides and proteins from smaller, unprotected fragments.[1]
-
Guanidinylation of Amino Acid Side Chains (Ornithine to Arginine Conversion): While not a direct application of DNBS, the chemical principles of amine modification are central to peptide synthesis. A critical related application is the conversion of ornithine residues to arginine, a process known as guanidinylation. This is a vital tool for introducing the guanidinium (B1211019) group, which is crucial for the biological activity of many peptides. This section will detail a standard protocol for this important transformation.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the key applications of DNBS and related reactions in peptide synthesis.
Table 1: On-Resin N-Terminal Protection with 2,4-Dinitrobenzenesulfonyl Chloride (DNBS-Cl)
| Parameter | Condition | Yield/Completion | Reference |
| Reagents | 4 eq. DNBS-Cl, 10 eq. pyridine (B92270) | Completion | [1] |
| Solvent | Dichloromethane (DCM) | Completion | [1] |
| Reaction Time | 4 hours | Completion (monitored by Kaiser test) | [1] |
| Resin Compatibility | Wang resin, Rink amide MBHA resin | Successful | [1] |
| Cleavage Stability | Stable to TFA/TIPS/H₂O (95:2.5:2.5) | dNBS group remains intact | [1] |
Table 2: dNBS-Thioacid Ligation
| Parameter | Condition | Yield/Completion | Reference |
| Reactants | N-dNBS-glycopeptide, Fmoc-histidine thioacid | Completion in 20 min | [1] |
| Base | Cesium carbonate | Completion | [1] |
| Solvent | Dimethylformamide (DMF) | Completion | [1] |
| Concentration | 0.5 M total reactant concentration | Completion | [1] |
Table 3: Deprotection of N-Terminal dNBS Group
| Reagent | Conditions | Yield | Reference |
| Thiophenol (PhSH) | DMF | High to excellent | [2] |
| 2-Mercaptoethanol (B42355) (HSCH₂CH₂OH) | DMF | High to excellent | [2] |
Experimental Protocols
Protocol 1: On-Resin N-Terminal Protection of a Peptide with DNBS-Cl
This protocol describes the installation of the dNBS protecting group on the N-terminus of a peptide assembled on a solid support using Fmoc chemistry.
Materials:
-
Peptide-resin with a free N-terminus
-
2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF) for washing
-
Kaiser test kit
Procedure:
-
Swell the peptide-resin (1 equivalent) in anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Prepare a solution of DNBS-Cl (4 equivalents) and pyridine (10 equivalents) in anhydrous DCM.
-
Add the DNBS-Cl/pyridine solution to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Monitor the reaction for completion using the Kaiser test. A negative Kaiser test (yellow beads) indicates the complete sulfonylation of the N-terminal amine.
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DCM (3 x 10 mL/g resin) followed by DMF (3 x 10 mL/g resin).
-
The dNBS-protected peptide-resin is now ready for cleavage or further steps.
Protocol 2: dNBS-Thioacid Ligation for Peptide Segment Coupling
This protocol outlines the solution-phase ligation of an N-terminal dNBS-protected peptide with a C-terminal peptidyl thioacid.
Materials:
-
N-dNBS-protected peptide (1 equivalent)
-
C-terminal peptidyl thioacid (1 equivalent)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
High-Performance Liquid Chromatography (HPLC) system for monitoring
-
Electrospray Ionization Mass Spectrometry (ESI-MS) for analysis
Procedure:
-
Dissolve the N-dNBS-protected peptide and the peptidyl thioacid in anhydrous DMF to a final total reactant concentration of 0.5 M.
-
Add cesium carbonate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the ligation by HPLC and ESI-MS. The reaction is typically complete within 15-20 minutes.[1]
-
Upon completion, quench the reaction (e.g., with a mild acid) and purify the ligated peptide using preparative HPLC.
Protocol 3: Deprotection of the N-Terminal dNBS Group
This protocol describes the removal of the dNBS protecting group to reveal the free N-terminal amine.
Materials:
-
dNBS-protected peptide
-
Thiophenol (PhSH) or 2-Mercaptoethanol
-
Dimethylformamide (DMF)
-
HPLC system for purification
Procedure:
-
Dissolve the dNBS-protected peptide in DMF.
-
Add an excess of thiophenol or 2-mercaptoethanol to the solution.
-
Stir the reaction at room temperature. The deprotection is typically rapid.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Upon completion, purify the deprotected peptide by preparative HPLC to remove the thiol reagent and the dinitrophenylated by-product.
Protocol 4: Guanidinylation of Ornithine Side Chain to Synthesize Arginine
This protocol details the conversion of a peptide-bound ornithine residue to an arginine residue on-resin using N,N'-di-Boc-N"-triflyl-guanidine.
Materials:
-
Peptide-resin containing an ornithine residue with a free ε-amino group
-
N,N'-di-Boc-N"-triflyl-guanidine
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin (1 equivalent) containing the deprotected ornithine side chain in DMF.
-
In a separate vessel, dissolve N,N'-di-Boc-N"-triflyl-guanidine (2 equivalents) in DMF.
-
Add DIPEA (2 equivalents) to the guanidinylating reagent solution.
-
Add the activated guanidinylating solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion (e.g., by a test cleavage and LC-MS analysis of a small sample).
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
The peptide-resin with the newly formed arginine residue is ready for subsequent steps or final cleavage and deprotection.
Visualizations: Diagrams of Workflows and Mechanisms
Caption: Mechanism of N-terminal protection with DNBS-Cl.
Caption: Workflow for SPPS with N-terminal dNBS protection.
Caption: Proposed mechanism of dNBS-thioacid ligation.
Caption: Conversion of Ornithine to Arginine.
References
Application Notes and Protocols for Quantifying Primary Amines in Peptides using 2,4,6-Trinitrobenzenesulfonic Acid (TNBSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of primary amines is a critical analytical step in peptide research and drug development. It is essential for determining peptide concentration, assessing conjugation efficiency, and characterizing peptide modifications. The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a rapid, sensitive, and widely used spectrophotometric method for this purpose.[1] This document provides detailed application notes and protocols for the successful implementation of the TNBSA assay in a laboratory setting.
The assay is based on the reaction of TNBSA with primary amines (e.g., the N-terminal amine and the ε-amino group of lysine (B10760008) residues) in a mildly alkaline environment. This reaction forms a yellow-orange colored trinitrophenyl (TNP) derivative that can be quantified by measuring its absorbance at approximately 335-345 nm or 420 nm.[2][3][4][5] The intensity of the color is directly proportional to the concentration of primary amines in the sample.
Principle of the TNBSA Assay
Under alkaline conditions (pH 8.5-10), the sulfonic acid group of TNBSA is a good leaving group.[6][7] The primary amine acts as a nucleophile, attacking the electron-deficient benzene (B151609) ring of TNBSA. This results in the formation of a stable, colored N-trinitrophenyl derivative.[6][7]
The reaction is specific for primary amines. Secondary amines react much more slowly, and tertiary amines and amides do not react. This specificity makes the TNBSA assay a valuable tool for quantifying the primary amine content of peptides and proteins.[1]
Reaction Scheme
Caption: Reaction of TNBSA with a primary amine on a peptide.
Experimental Protocols
Materials and Reagents
-
TNBSA Solution: 5% (w/v) TNBSA in water or methanol. Store at 4°C in a dark bottle.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.5.[1][8]
-
Quenching Solution (Optional): 10% (w/v) Sodium Dodecyl Sulfate (SDS) and 1 N Hydrochloric Acid (HCl).[1][8]
-
Standard: A primary amine-containing compound such as glycine (B1666218) or a well-characterized peptide with a known number of primary amines.
-
Peptide Samples: Dissolved in the Reaction Buffer.
-
Microplate Reader or Spectrophotometer
-
96-well microplates or cuvettes
Preparation of Reagents
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5): Dissolve 8.4 g of sodium bicarbonate in 1 L of deionized water. Adjust the pH to 8.5 with sodium hydroxide (B78521) or hydrochloric acid.
-
Working TNBSA Solution (0.01% w/v): Prepare fresh before each use. Dilute the 5% TNBSA stock solution 500-fold with the 0.1 M Sodium Bicarbonate Buffer.[8] For example, add 10 µL of 5% TNBSA to 4990 µL of buffer.
-
Standard Stock Solution (e.g., 2 mM Glycine): Dissolve 15.02 mg of glycine in 100 mL of 0.1 M Sodium Bicarbonate Buffer.
-
Peptide Sample Solution: Dissolve the peptide sample in 0.1 M Sodium Bicarbonate Buffer to a final concentration within the linear range of the assay (e.g., 20-200 µg/mL).[1] Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will interfere with the assay.[1]
Assay Protocol
The following protocol is a general guideline and may require optimization for specific applications.
-
Prepare Standard Curve:
-
Perform serial dilutions of the standard stock solution (e.g., glycine) in 0.1 M Sodium Bicarbonate Buffer to create a series of known concentrations. A typical range would be from 0.1 mM to 2 mM.[2]
-
The table below provides an example of how to prepare the standards.
-
-
Set up the Reaction:
-
In a 96-well microplate, add 50 µL of each standard and peptide sample solution to separate wells.
-
Include a blank well containing 50 µL of 0.1 M Sodium Bicarbonate Buffer.
-
Add 25 µL of the freshly prepared 0.01% TNBSA working solution to each well.
-
Mix the contents of the wells thoroughly by gentle pipetting or shaking.
-
-
Incubation:
-
Stopping the Reaction (Optional but Recommended):
-
Absorbance Measurement:
Data Analysis
-
Standard Curve:
-
Subtract the absorbance of the blank from the absorbance of each standard.
-
Plot the background-subtracted absorbance values against the corresponding standard concentrations (e.g., in µmol/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
-
Quantification of Primary Amines in Peptide Samples:
-
Subtract the absorbance of the blank from the absorbance of each peptide sample.
-
Use the equation from the standard curve to calculate the concentration of primary amines in the peptide sample.
-
Concentration of primary amines (µmol/mL) = (Absorbance of sample - y-intercept) / slope
-
Data Presentation
Table 1: Example Standard Curve Data for Glycine
| Glycine Concentration (mM) | Absorbance at 340 nm (Corrected) |
| 0.00 | 0.000 |
| 0.25 | 0.215 |
| 0.50 | 0.430 |
| 1.00 | 0.860 |
| 1.50 | 1.290 |
| 2.00 | 1.720 |
Table 2: Example Quantification of Primary Amines in a Peptide Sample
| Sample ID | Absorbance at 340 nm (Corrected) | Calculated Primary Amine Concentration (mM) |
| Peptide X | 0.645 | 0.75 |
| Peptide Y | 0.980 | 1.14 |
Workflow Diagram
Caption: Experimental workflow for the TNBSA assay.
Considerations and Troubleshooting
-
Interfering Substances: Buffers containing primary amines (e.g., Tris, glycine) will react with TNBSA and must be avoided.[1] High concentrations of sulfhydryl-containing compounds may also interfere.
-
Hydrolysis of TNBSA: TNBSA can hydrolyze, especially at elevated temperatures, leading to the formation of picric acid, which can increase the background absorbance.[6][7] It is recommended to prepare the TNBSA working solution fresh and to perform the incubation in the dark.
-
Non-linearity of Standard Curve: If the standard curve is not linear, ensure that the absorbance values are within the linear range of the spectrophotometer. It may be necessary to adjust the concentrations of the standards or the sample.
-
Steric Hindrance: In some proteins or large peptides, primary amines may be sterically hindered and not fully accessible to TNBSA, leading to an underestimation of the total primary amine content.[10]
-
Molar Extinction Coefficient: The molar extinction coefficient of the TNP-adduct can vary depending on the specific primary amine.[11] For the most accurate quantification, it is ideal to use a standard that is structurally similar to the peptide being analyzed.
Conclusion
The TNBSA assay is a robust and reliable method for the quantification of primary amines in peptides. By following the detailed protocols and considering the potential interferences outlined in these application notes, researchers can obtain accurate and reproducible results. This information is crucial for various applications in peptide and protein chemistry, including concentration determination, modification analysis, and quality control in drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - US [thermofisher.com]
- 5. TNBSA reaction scheme for detection of primary amines | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. The measurement of amino groups in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Mucosal Inflammation Using DNBS in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitrobenzene sulfonic acid (DNBS)-induced colitis is a widely utilized and reproducible animal model for inflammatory bowel disease (IBD), particularly for studies resembling Crohn's disease. This model is valued for its ability to induce a transmural inflammation involving a T-cell-dependent immune response. The intrarectal administration of DNBS, a haptenizing agent, in conjunction with a barrier-breaking agent like ethanol (B145695), triggers a localized inflammatory reaction in the colon. This response is characterized by significant infiltration of lymphocytes and other immune cells into the colonic mucosa, making it an excellent tool for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.[1][2]
The inflammatory cascade initiated by DNBS involves damage to the intestinal epithelial cells by ethanol, which increases mucosal permeability.[1] This allows DNBS to penetrate the lamina propria and haptenize colonic and microbial proteins, rendering them immunogenic.[1] The subsequent host innate and adaptive immune responses lead to the characteristic features of colitis, including weight loss, diarrhea, mucosal ulceration, and neutrophil infiltration.[1][3]
Key Applications
-
Studying the pathogenesis of IBD, particularly aspects of transmural inflammation and T-cell-dependent immune mechanisms.[1]
-
Evaluating the efficacy of potential therapeutic agents for IBD.
-
Investigating the role of diet, stress, and other environmental factors in intestinal inflammation.[3]
-
Exploring the mechanisms of intestinal injury and repair.[1]
Experimental Protocols
Detailed methodologies for the induction of DNBS colitis in mice and rats are provided below. It is crucial to optimize the exact DNBS concentration at each research facility.[1]
Murine (Mouse) Model Protocol
-
Animal Preparation:
-
Use appropriate mouse strains such as C57BL/6 or CD-1.[1][4]
-
Fast mice overnight by removing food and bedding, and placing a wire fasting rack at the bottom of the cage to prevent coprophagy. Provide 5% glucose in drinking water.[5]
-
Record the pre-fasting weight. On the day of induction, weigh the fasted mouse. If the weight loss exceeds 10% of the pre-fasting weight, or the mouse weighs less than 22 grams, the animal should not be used.[5]
-
-
DNBS Solution Preparation:
-
Intrarectal Administration:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., 5% isoflurane (B1672236) for induction, 1.5% for maintenance).[5]
-
Gently apply pressure to the posterior end of the animal to expel any remaining stool.[7]
-
Attach a 3 cm cannula or a polyethylene (B3416737) 50 catheter to a 1 ml syringe loaded with the DNBS solution.[5][7]
-
Lubricate the cannula and the mouse's rectum.[5]
-
Gently insert the cannula 3-4 cm into the colon.[7] Take care not to perforate the colon wall.[5]
-
Slowly inject the 100 µl of DNBS solution while withdrawing the cannula.[5][7]
-
Hold the mouse in a head-down vertical position for 30-90 seconds to prevent leakage of the instilled solution.[5][7]
-
-
Post-Procedure Care and Monitoring:
-
To prevent dehydration, provide 8% sucrose (B13894) in 0.2% saline in the drinking water for the first week.[7] Some protocols also recommend a subcutaneous injection of 1 ml of saline solution (0.9% NaCl) daily for the first 3 days.[4]
-
Monitor the animals daily for weight loss, signs of dehydration, and distress.[7]
-
Rat Model Protocol
-
Animal Preparation:
-
DNBS Solution Preparation:
-
Intrarectal Administration:
-
Post-Procedure Care and Monitoring:
-
Provide free access to food and water.
-
Monitor body weight, stool consistency, and the presence of fecal occult blood daily.[8]
-
Data Presentation
The severity of DNBS-induced colitis can be assessed through various quantitative measures.
Table 1: DNBS Dosing and Administration Parameters
| Parameter | Mouse | Rat | Reference(s) |
| Animal Strain | C57BL/6, CD-1 | Sprague-Dawley, Wistar | [1][4][8] |
| DNBS Dose | 2-6 mg/mouse; 120 mg/kg | 15-40 mg/rat; 25-150 mg/kg | [1][6][8][9][10] |
| Ethanol Conc. | 30-50% | 30-50% | [1][5][6][8][10] |
| Admin. Volume | 100 µl | 250-500 µl | [1][6][7][8] |
| Catheter Insertion | 3-4 cm | 8 cm | [7][9] |
Table 2: Key Inflammatory Markers and Expected Outcomes
| Parameter | Typical Observation in DNBS-Colitis | Assessment Method | Reference(s) |
| Body Weight | Significant weight loss observed 48-72 hours post-DNBS | Daily weighing | [3][7] |
| Colon Length | Shortening of the colon | Measurement at necropsy | [1] |
| Macroscopic Score | Ulceration, thickening of the colon wall | Visual scoring at necropsy | [1][8] |
| Histological Score | Epithelial injury, immune cell infiltration, edema | H&E staining and microscopic evaluation | [7][11] |
| MPO Activity | Increased activity, indicating neutrophil infiltration | Myeloperoxidase assay on colon tissue homogenates | [3][7] |
| Cytokine Levels | Increased pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-18) | ELISA, multiplex assays on colon tissue or serum | [4][12][13] |
Visualization of Key Processes
Experimental Workflow
Caption: Experimental workflow for DNBS-induced colitis.
Signaling Pathway of DNBS-Induced Mucosal Inflammation
Caption: Key signaling events in DNBS-induced colitis.
Assessment of Colitis Severity
Macroscopic Scoring
Upon necropsy, the colon is excised, opened longitudinally, and cleaned. Macroscopic damage is then scored based on features like the presence and severity of ulcers, and the thickness of the colonic wall.
Histological Scoring
Colon sections are fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).[7] Histological scoring is performed under a light microscope to assess the degree of inflammation and tissue damage.[7] Key parameters include:
-
Extent of inflammatory cell infiltration [7]
-
Loss of mucosal architecture [1]
-
Goblet cell depletion [1]
-
Presence of crypt abscesses [1]
-
Epithelial injury and ulceration [7]
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity is a reliable indicator of neutrophil infiltration into the colonic tissue.[3] The assay involves homogenizing a weighed portion of the colon tissue and measuring the MPO-catalyzed reaction spectrophotometrically.[7]
Conclusion
The DNBS-induced colitis model is a robust and versatile tool for studying the mechanisms of IBD and for the preclinical assessment of potential therapeutics. The protocols and assessment methods outlined in these application notes provide a comprehensive guide for researchers to successfully establish and utilize this model in their studies. Adherence to detailed protocols and consistent scoring methodologies are crucial for generating reproducible and reliable data.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 3. DNBS/TNBS colitis models: providing insights into inflammatory bowel disease and effects of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 5. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 6. New Insights into the Mechanism of Ulva pertusa on Colitis in Mice: Modulation of the Pain and Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of dinitrobenzene sulfonic acid (DNBS)-induced colitis in mice by targeting IL-1β and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Scoring of DNBS-Induced Colitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitrobenzene sulfonic acid (DNBS)-induced colitis is a widely utilized animal model that recapitulates many of the histopathological features of human inflammatory bowel disease (IBD), particularly Crohn's disease.[1] This model is characterized by a T-helper 1 (Th1) dominant immune response, leading to transmural inflammation, ulceration, and fibrosis.[1] Accurate and reproducible assessment of colonic inflammation is critical for evaluating disease severity and the efficacy of potential therapeutic interventions. Histological scoring provides a quantitative method for this assessment.
These application notes provide detailed protocols for the induction of DNBS colitis in rodents, subsequent tissue processing, and a comprehensive guide to the histological scoring systems used to evaluate the resulting inflammation.
Experimental Protocols
Protocol 1: Induction of DNBS Colitis in Mice
This protocol describes the intracolonic administration of DNBS to induce colitis in mice.[1][2][3]
Materials:
-
Dinitrobenzene sulfonic acid (DNBS)
-
Ethanol (B145695) (30-50%)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane (B1672236), ketamine/xylazine)
-
1 mL syringe with a 3-4 cm flexible cannula or catheter (e.g., polyethylene (B3416737) tubing)
-
Lubricant (e.g., K-Y Jelly)
-
Fume hood
-
Animal scale
-
5% glucose drinking water (for post-procedure recovery)
-
Saline solution (0.9% NaCl) for subcutaneous injection
Procedure:
-
Animal Preparation:
-
Preparation of DNBS Solution:
-
Caution: DNBS is a hazardous chemical. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves.[2]
-
Prepare a fresh solution of DNBS in 30-50% ethanol. A typical dose for mice is 2-6 mg of DNBS in a total volume of 100 µL.[1] The optimal concentration should be determined for each specific laboratory and animal strain.
-
-
Anesthesia:
-
Intracolonic Administration:
-
Place the anesthetized mouse in a supine or head-down position.[2][3]
-
Gently insert the lubricated cannula into the rectum to a depth of approximately 3-4 cm.[2][3] Exercise caution to avoid perforating the colon wall.[2]
-
Slowly instill the 100 µL of DNBS solution into the colon.[2][3]
-
To ensure even distribution and prevent leakage, hold the mouse in a head-down position for at least 30-90 seconds after administration.[2][3]
-
-
Post-Procedure Care:
Protocol 2: Colon Tissue Processing for Histology
This protocol outlines the steps for fixing, processing, and staining colon tissue for histological evaluation.[5][6][7][8]
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Staining jars
-
Hematoxylin and Eosin (B541160) (H&E) stains
-
Mounting medium and coverslips
Procedure:
-
Tissue Collection and Fixation:
-
Tissue Processing and Embedding:
-
After fixation, transfer the tissue to a cassette.
-
Dehydrate the tissue by passing it through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.[7]
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue block using a microtome.[8]
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).[5][7] Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink.[5][7]
-
Dehydrate the stained sections and mount with a coverslip using an appropriate mounting medium.
-
Histological Scoring of Colitis
The severity of colitis is evaluated by a pathologist blinded to the experimental groups. Several scoring systems have been developed to quantify the histopathological changes observed in colitis models.
Commonly Assessed Histological Features:
-
Inflammatory Cell Infiltration: The presence and extent of inflammatory cells (neutrophils, lymphocytes, plasma cells) in the mucosa, submucosa, and transmural layers.[9][10][11]
-
Crypt Architecture: Distortion, elongation, or loss of crypts, and the presence of crypt abscesses (neutrophils within the crypt lumen).[9][10]
-
Goblet Cell Depletion: Reduction in the number of mucin-producing goblet cells.
-
Epithelial Integrity: Erosion or ulceration of the mucosal surface.[9]
-
Edema and Submucosal Thickening: Increased thickness of the submucosa due to fluid accumulation.
Histological Scoring Systems
The following tables summarize established scoring systems that can be adapted for DNBS-induced colitis.
Table 1: Modified Wallace and Keenan Histological Score
This scoring system evaluates multiple parameters of colonic damage.
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal one-third damaged | |
| 2 | Basal two-thirds damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Complete crypt and epithelial loss | |
| Ulceration | 0 | No ulceration |
| 1 | 1-2 focal ulcers | |
| 2 | 3 or more focal ulcers | |
| 3 | Widespread ulceration |
Table 2: Ameho's Histological Scoring System
This system provides a simplified assessment of key inflammatory features.
| Feature | Score | Criteria |
| Severity of Inflammation | 0 | None |
| 1 | Mild infiltration of inflammatory cells | |
| 2 | Moderate infiltration | |
| 3 | Severe infiltration with inflammatory cells in the submucosa | |
| Depth of Injury | 0 | None |
| 1 | Mucosal | |
| 2 | Mucosal and submucosal | |
| 3 | Transmural | |
| Crypt Damage | 0 | Intact crypts |
| 1 | Loss of the basal one-third of the crypts | |
| 2 | Loss of the basal two-thirds of the crypts | |
| 3 | Entire crypt loss with intact surface epithelium | |
| 4 | Entire crypt and surface epithelium loss (ulceration) |
Table 3: Geboes Score (Adapted for Murine Colitis)
Originally developed for human ulcerative colitis, the Geboes score can be adapted to provide a detailed assessment of inflammation in animal models.[12][13][14]
| Grade | Feature | Score | Description |
| Grade 0 | Structural Change | 0 | No architectural changes |
| 1 | Mild crypt distortion | ||
| 2 | Moderate crypt distortion | ||
| 3 | Severe crypt distortion/atrophy | ||
| Grade 1 | Chronic Inflammation | 0 | No increase in chronic inflammatory cells |
| 1 | Mild increase in chronic inflammatory cells | ||
| 2 | Moderate increase in chronic inflammatory cells | ||
| 3 | Marked increase in chronic inflammatory cells | ||
| Grade 2 | Lamina Propria Neutrophils | 0 | No neutrophils in the lamina propria |
| 1 | Mild neutrophilic infiltrate | ||
| 2 | Moderate neutrophilic infiltrate | ||
| 3 | Severe neutrophilic infiltrate | ||
| Grade 3 | Neutrophils in Epithelium | 0 | No intraepithelial neutrophils |
| 1 | Neutrophils in the surface epithelium | ||
| 2 | Neutrophils in the crypt epithelium (cryptitis) | ||
| 3 | Crypt abscesses | ||
| Grade 4 | Crypt Destruction | 0 | No crypt destruction |
| 1 | Focal crypt destruction | ||
| 2 | Multifocal crypt destruction | ||
| 3 | Widespread crypt destruction | ||
| Grade 5 | Erosion/Ulceration | 0 | No erosion or ulceration |
| 1 | Focal erosion | ||
| 2 | Multifocal erosion | ||
| 3 | Ulceration |
Visualizations
Caption: Experimental workflow for DNBS-induced colitis and histological assessment.
Caption: Key parameters for the histological scoring of colitis.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 3. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 4. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 5. Preservation and Processing of Intestinal Tissue for the Assessment of Histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Preservation and Processing of Intestinal Tissue for the Assessment of Histopathology | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Histological Scores in Patients with Inflammatory Bowel Diseases: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ulcerative colitis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Histologic Markers of Inflammation in Patients with Ulcerative Colitis in Clinical Remission: Correlates of Histological Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The evolving understanding of histology as an endpoint in ulcerative colitis [irjournal.org]
- 14. mdpi.com [mdpi.com]
Application Notes: Measuring Myeloperoxidase (MPO) Activity in DNBS-Induced Colitis Models
Introduction
The dinitrobenzene sulfonic acid (DNBS)-induced colitis model is a widely utilized and robust animal model for studying inflammatory bowel disease (IBD), particularly aspects of Crohn's disease.[1][2] This model involves the intrarectal administration of the haptenating agent DNBS, which elicits a T-cell-mediated immune response, leading to transmural inflammation of the colon.[1][3] A key hallmark of this inflammation is the massive infiltration of neutrophils into the intestinal mucosa.[4][5] Myeloperoxidase (MPO) is an enzyme abundantly found in the azurophilic granules of neutrophils and is considered a reliable biochemical marker for quantifying neutrophil infiltration and, consequently, the severity of intestinal inflammation.[6][7][8] Measuring MPO activity provides a quantitative assessment of inflammation that is more objective than macroscopic scoring alone.[4] This document provides detailed protocols for inducing DNBS colitis in rodents and for the subsequent measurement of MPO activity in colonic tissue.
Core Applications
-
Efficacy Screening: Evaluating the anti-inflammatory potential of novel therapeutic compounds in a preclinical IBD model.
-
Mechanism of Action Studies: Investigating the role of neutrophil-mediated damage in the pathogenesis of colitis.
-
Biomarker Validation: Correlating tissue MPO activity with other inflammatory markers (e.g., cytokines, histological scores).[6]
Protocol 1: Induction of Colitis using DNBS
This protocol describes the standard method for inducing acute colitis in rodents via intrarectal administration of DNBS.
Materials
-
2,4-Dinitrobenzene sulfonic acid (DNBS)
-
Ethanol (50% v/v)
-
Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)
-
Small animal catheter (e.g., 3.5 F) attached to a 1 mL syringe
-
Rodents (Rats or Mice, appropriately fasted for 24 hours with free access to water)[3]
Procedure
-
Preparation of DNBS Solution: Prepare the DNBS solution immediately before use. For rats, a common dose is 15-30 mg of DNBS dissolved in 0.25 mL of 50% ethanol.[3][9] For mice, a typical dose is 2 mg of DNBS in 100 µL of 45-50% ethanol.[10] The optimal dose may require validation depending on the rodent strain and specific experimental goals.[9]
-
Animal Anesthesia: Lightly anesthetize the animal. Ensure the animal is sufficiently sedated to prevent discomfort and ensure procedural accuracy but can recover post-procedure.
-
Intrarectal Administration:
-
Gently insert the catheter into the anus, advancing it approximately 4 cm for mice or 8 cm for rats.
-
Slowly instill the DNBS solution into the colon.
-
Carefully withdraw the catheter.
-
-
Post-Administration Care:
-
Hold the animal in a head-down vertical position for approximately 60 seconds to ensure the solution is retained within the colon.[1]
-
Return the animal to its cage and monitor its recovery from anesthesia.
-
Monitor the animals daily for weight loss, stool consistency, and signs of rectal bleeding. Colitis typically develops over 3-5 days.[2][4]
-
Experimental Workflow: DNBS Colitis Induction
Caption: Workflow for inducing colitis in rodents using DNBS.
Protocol 2: Myeloperoxidase (MPO) Activity Assay
This protocol details a widely used kinetic colorimetric assay to quantify MPO activity in colon tissue homogenates.[4][6]
Materials
-
Colon tissue samples (snap-frozen in liquid nitrogen and stored at -80°C)[4]
-
MPO Homogenization Buffer: 0.5% hexadecyltrimethylammonium bromide (HTAB) in 50 mM potassium phosphate (B84403) buffer, pH 6.0.[4][6]
-
Assay Reaction Buffer: 50 mM potassium phosphate buffer, pH 6.0.
-
O-dianisidine dihydrochloride (B599025) solution (e.g., 0.167 mg/mL in Assay Reaction Buffer).[4]
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.0005% in Assay Reaction Buffer).[4]
-
Spectrophotometer capable of kinetic reads at 460 nm.
-
Cuvettes or 96-well plates.
-
Homogenizer (e.g., bead beater or Potter-Elvehjem).
Procedure
-
Tissue Homogenization:
-
Weigh the frozen colon tissue segment.
-
Add MPO Homogenization Buffer at a fixed ratio (e.g., 50 mg tissue per 1 mL buffer).[4]
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.[4]
-
Carefully collect the resulting supernatant for the assay. The supernatant can be stored at -80°C if not used immediately.[6]
-
-
Assay Reaction:
-
Prepare the final assay reagent by mixing the Assay Reaction Buffer, o-dianisidine dihydrochloride solution, and H₂O₂ solution. Note: This reagent is light-sensitive and should be prepared fresh.[6]
-
In a cuvette, add 2.9 mL of the final assay reagent.[4]
-
Add 100 µL of the tissue supernatant to the cuvette and mix immediately by gentle pipetting.[4][6]
-
-
Spectrophotometric Measurement:
-
Calculation of MPO Activity:
-
Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
MPO activity is defined as the quantity of enzyme required to degrade 1 µmol of H₂O₂ per minute at room temperature.[4]
-
Activity is typically expressed as Units per milligram (U/mg) or Units per gram (U/g) of tissue.[4][6]
-
Experimental Workflow: MPO Activity Assay
Caption: Workflow for measuring MPO activity in colon tissue.
Data Presentation
Quantitative data from MPO activity assays should be presented clearly to allow for easy comparison between experimental groups. Data are typically expressed as the mean ± standard error of the mean (SEM).
Table 1: Representative MPO Activity in Colon Tissue
| Treatment Group | N | MPO Activity (U/g tissue) | % Inhibition | p-value (vs. DNBS Control) |
| Naive Control | 8 | 0.45 ± 0.15 | - | < 0.001 |
| DNBS + Vehicle | 8 | 5.85 ± 0.62 | 0% | - |
| DNBS + Compound X (10 mg/kg) | 8 | 2.91 ± 0.48 | 50.3% | < 0.01 |
| DNBS + Compound X (30 mg/kg) | 8 | 1.76 ± 0.35 | 69.9% | < 0.001 |
Data are hypothetical and for illustrative purposes only. Statistical analysis performed using one-way ANOVA with post-hoc test.
Underlying Signaling Pathway
The induction of colitis by DNBS initiates a complex inflammatory cascade. As a hapten, DNBS modifies colonic proteins, which are then recognized as foreign by the immune system. This triggers a Th1-dominant T-cell response, leading to the production of pro-inflammatory cytokines like TNF-α and IFN-γ. These cytokines promote the recruitment of neutrophils from the bloodstream into the colonic tissue, a process facilitated by adhesion molecules and chemokines. Once in the tissue, activated neutrophils release the contents of their granules, including MPO, which generates highly reactive oxidants that contribute to tissue damage and perpetuate the inflammatory cycle.[1][5][11]
DNBS-Induced Inflammatory Cascade
Caption: Signaling cascade in DNBS-induced colitis.
References
- 1. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 3. 2,4,6-trinitrobenzene sulfonic acid-induced chronic colitis with fibrosis and modulation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myeloperoxidase in the inflamed colon: A novel target for treating inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative assay for acute intestinal inflammation based on myeloperoxidase activity. Assessment of inflammation in rat and hamster models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Vanins–Myeloperoxidase Axis in Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2,4-Dinitrobenzenesulfonic Acid Solution for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and in vivo administration of 2,4-dinitrobenzenesulfonic acid (DNBS) to induce a colitis model in rodents, which is a valuable tool in the study of inflammatory bowel disease (IBD). The DNBS-induced colitis model mimics many of the clinical and histological features of Crohn's disease, a type of IBD.
Introduction
The this compound (DNBS)-induced colitis model is a widely used in vivo model to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutic agents.[1][2] DNBS is a haptenating agent that, when administered intrarectally with a barrier-breaking agent like ethanol (B145695), induces a T-cell-mediated immune response leading to transmural inflammation of the colon.[3] This model is characterized by significant leukocyte infiltration, edema, ulceration, and the activation of a Th1-mediated immune response.
Materials and Reagents
-
This compound (DNBS) hydrate (B1144303) (e.g., Sigma-Aldrich)
-
Ethanol (200 proof, absolute)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Lubricating jelly
-
Polyurethane or silicone catheter (e.g., 3.5 French for mice)
-
1 mL syringes
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses.
Experimental Protocols
Preparation of DNBS Solution
Safety Precautions: DNBS is a hazardous substance. Handle with appropriate PPE in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
Protocol:
-
Determine the required concentration and volume: The concentration of DNBS and the administration volume depend on the animal model (see Table 1). For example, to prepare a 40 mg/mL solution for rats, weigh out 40 mg of DNBS.
-
Prepare the ethanol vehicle: Prepare the required concentration of ethanol in sterile PBS. For a 50% ethanol solution, mix equal volumes of absolute ethanol and PBS.
-
Dissolve the DNBS: In a chemical fume hood, add the weighed DNBS to the prepared ethanol/PBS vehicle. For instance, to make 1 mL of a 40 mg/mL solution in 30% ethanol, dissolve 40 mg of DNBS in 1 mL of 30% ethanol in PBS.
-
Ensure complete dissolution: Vortex the solution until the DNBS is completely dissolved. The solution should be freshly prepared before each experiment.
Induction of Colitis in Rodents
Animal Preparation:
-
Fast the animals overnight before the procedure to empty the colon, allowing for better access of the DNBS solution to the colonic mucosa. Provide free access to water.
-
Weigh the animals immediately before the procedure to determine the correct dose of DNBS and anesthetic.
Anesthesia:
-
Anesthetize the animal using a suitable anesthetic agent. Isoflurane inhalation is a common and well-controlled method.[4][5] Alternatively, an intraperitoneal injection of a ketamine/xylazine cocktail can be used.[6][7]
-
Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
Intrarectal Administration:
-
Place the anesthetized animal in a supine or left lateral position.
-
Gently insert a well-lubricated catheter into the rectum. The insertion depth is critical to target the distal colon; a depth of 3-4 cm is typical for mice.
-
Slowly instill the prepared DNBS solution via the catheter using a 1 mL syringe. A slow administration rate prevents the reflux of the solution.
-
After instillation, gently withdraw the catheter.
-
To prevent leakage of the DNBS solution, hold the animal in a head-down position for at least 60 seconds.
Post-Procedure Care:
-
Place the animal in a clean cage on a warming pad to maintain body temperature during recovery from anesthesia.
-
Monitor the animal closely until it is fully ambulatory.
-
Provide easy access to food and water. Soft, moistened food can be beneficial in the initial days post-procedure.
-
Monitor the animals daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces. These parameters can be used to calculate a Disease Activity Index (DAI).[8]
Quantitative Data Summary
The following table summarizes typical dosages and outcomes for DNBS-induced colitis in different rodent models.
| Animal Species/Strain | DNBS Dose | Administration Volume | Ethanol Concentration (%) | Key Outcomes |
| Mouse (C57BL/6) | 2-6 mg/mouse | 100 µL | 50 | Weight loss, increased DAI, elevated MPO activity |
| Mouse (CD-1) | 1.5-3.5 mg/mouse | 50 µL | 30 | Dose-dependent weight loss, increased macroscopic and histological scores |
| Rat (Sprague-Dawley) | 15-30 mg/rat | 250 µL | 50 | Significant weight loss by 48-72 hours, increased MPO activity[1][2] |
| Rat (Wistar) | 40 mg in 0.5 mL | 500 µL | 30 | Increased colon-to-body weight ratio, clinical signs of colitis |
| Pig (Polish White) | 80 mg/kg | 1 mL/kg | 50 | Persistent diarrhea, increased fecal calprotectin[3] |
Table 1: Summary of quantitative data for DNBS-induced colitis models.
Visualization of Workflow and Signaling Pathways
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 2. DNBS/TNBS colitis models: providing insights into inflammatory bowel disease and effects of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. uwm.edu [uwm.edu]
- 5. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 6. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 7. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Dinitrobenzenesulfonic Acid (DNBS) for Colitis Induction
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2,4-Dinitrobenzenesulfonic acid (DNBS) to induce colitis in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DNBS-induced colitis?
A1: DNBS-induced colitis is a widely used model for inflammatory bowel disease (IBD), particularly Crohn's disease.[1][2][3] The mechanism involves the intrarectal administration of DNBS dissolved in ethanol (B145695).[1][2][4][5] Ethanol acts as a barrier disruptor, damaging the intestinal epithelial cells and increasing mucosal permeability.[1][4][5] This allows DNBS, a haptenating agent, to penetrate the colonic mucosa and bind to autologous or microbial proteins, rendering them immunogenic.[5][6] This triggers a T-cell-mediated immune response, leading to transmural inflammation characterized by the infiltration of neutrophils, macrophages, and Th1 T lymphocytes.[1][3]
Q2: Which animal strains are most suitable for DNBS-induced colitis?
A2: The choice of animal strain is critical, as susceptibility to DNBS-induced colitis can vary. Male Sprague-Dawley rats and C57BL/6 mice are commonly used and considered susceptible strains.[1] However, it is important to note that different strains may exhibit varying degrees of sensitivity, and some may be more resistant.[1] Therefore, it is crucial to optimize the DNBS dosage for the specific strain being used in your facility.[1]
Q3: What are the typical clinical signs of DNBS-induced colitis?
A3: Animals with DNBS-induced colitis typically exhibit symptoms such as transient weight loss, diarrhea (which may sometimes be bloody), and signs of dehydration.[1][7] The severity of these symptoms can depend on the DNBS dose, the animal strain, and other factors like diet and gut microbiota.[1] Careful daily monitoring of body weight and clinical signs is essential.[1][7]
Q4: How can I minimize variability in my DNBS colitis experiments?
A4: Variability in the DNBS model can be a significant challenge. To minimize this, it is recommended to:
-
Optimize the DNBS dose: The optimal dose can vary between animal facilities and strains.[1]
-
Use animals from the same source: Ensure all animals in an experiment are from the same supplier and have been housed under the same conditions.[1]
-
Standardize the administration procedure: Ensure consistent intrarectal administration technique, including the depth of catheter insertion and the volume of the DNBS solution.[7]
-
Monitor environmental factors: Factors such as diet and stress can influence the severity of colitis.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate | DNBS concentration is too high for the specific animal strain or facility conditions. | Reduce the DNBS concentration. Perform a dose-response study to determine the optimal concentration that induces colitis without excessive mortality.[1] |
| Inconsistent or mild colitis induction | 1. DNBS concentration is too low.2. Improper administration technique (e.g., leakage of DNBS solution).3. Animal strain is resistant to the current DNBS dose. | 1. Increase the DNBS concentration incrementally.2. Ensure the catheter is inserted to the correct depth (approx. 3-4 cm in mice).[7] After injection, hold the animal in a head-down position for about 90 seconds to prevent leakage.[1][7]3. Consider using a more susceptible strain or significantly increasing the DNBS dose after careful titration. |
| Rectal bleeding or prolapse during administration | Traumatic insertion of the catheter. | Lubricate the catheter with a small amount of the DNBS solution or a suitable lubricant.[7] Insert the catheter gently and slowly. |
| Significant weight loss leading to ethical endpoints | Severe colitis induction. | Provide supportive care, such as 8% sucrose (B13894) in 0.2% saline in the drinking water to prevent dehydration.[1][7] Closely monitor weight loss and adhere to institutional animal care guidelines.[1] |
Experimental Protocols
DNBS Colitis Induction in Mice
Materials:
-
This compound (DNBS)
-
Ethanol (50%)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
1 ml syringe
-
Flexible catheter (e.g., polyethylene (B3416737) tubing)
Procedure:
-
Preparation of DNBS Solution: Freshly prepare the DNBS solution by dissolving it in 50% ethanol. A common starting concentration range for mice is 2-6 mg of DNBS in 100 µl of 50% ethanol.[1] The optimal concentration should be determined empirically.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Gently remove any fecal matter from the distal colon by applying light pressure to the lower abdomen.[7]
-
Intrarectal Administration:
-
Attach the flexible catheter to the syringe containing the DNBS solution.
-
Gently insert the catheter into the rectum to a depth of approximately 3-4 cm.[7]
-
Slowly inject 100 µl of the DNBS solution.[1]
-
To prevent leakage, keep the animal in a head-down position for 60-90 seconds after the injection.[1][7]
-
-
Control Group: Administer 100 µl of 50% ethanol to the control group using the same procedure.[1]
-
Post-Procedure Monitoring:
-
House the animals with easy access to food and water. To combat dehydration, you can provide drinking water supplemented with 8% sucrose and 0.2% saline for the first week.[1][7]
-
Monitor the animals daily for weight loss, stool consistency, and the presence of blood in the stool.[1]
-
The peak of inflammation is typically observed 2-4 days after DNBS administration.
-
DNBS Colitis Induction in Rats
Materials:
-
Same as for mice, with adjustments for animal size.
Procedure:
-
Preparation of DNBS Solution: Freshly prepare the DNBS solution. A common starting concentration range for rats is 15-30 mg of DNBS in 250 µl of 50% ethanol.[1]
-
Animal Preparation and Administration: The procedure is similar to that for mice, but with a larger volume of administration (250 µl) and a deeper catheter insertion (approximately 8 cm).
-
Control Group: Administer 250 µl of 50% ethanol to the control group.[1]
-
Post-Procedure Monitoring: Monitor the rats daily as described for mice.
Quantitative Data Summary
Table 1: Recommended Starting DNBS Doses for Colitis Induction
| Animal Model | DNBS Dose Range | Vehicle & Volume | Commonly Used Strains | Reference |
| Mice | 2 - 6 mg/mouse | 50% Ethanol, 100 µl | C57BL/6 | [1] |
| Rats | 15 - 30 mg/rat | 50% Ethanol, 250 µl | Sprague-Dawley | [1] |
| Pigs | 80 mg/kg | 50% Ethanol | Polish White | [2][4] |
Note: These are starting recommendations. It is crucial to optimize the dose for your specific experimental conditions.[1]
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for DNBS-induced colitis.
Caption: Simplified signaling pathway in DNBS-induced colitis.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. irjournal.org [irjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 7. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
Navigating the Challenges of DNBS-Induced Colitis: A Technical Support Guide
For researchers and drug development professionals utilizing the dinitrobenzene sulfonic acid (DNBS)-induced colitis model, achieving consistent and reproducible results is paramount. High mortality rates and experimental variability can often hinder progress and lead to inconclusive data. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments, ensuring more reliable and successful outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section provides solutions to specific problems that may arise during the induction and progression of DNBS-induced colitis.
Issue 1: High Mortality Rate in Experimental Animals
A mortality rate exceeding the expected range for the chosen animal model and DNBS dose is a critical issue. The following table outlines potential causes and actionable solutions.
| Potential Cause | Recommended Solution |
| DNBS Dose Too High | The dose of DNBS is a critical factor influencing the severity of colitis and subsequent mortality.[1][2] It is crucial to perform a dose-response study to determine the optimal concentration for your specific animal strain and experimental goals. Start with a lower dose and incrementally increase it to achieve the desired level of inflammation without excessive mortality.[2] |
| Inappropriate Ethanol (B145695) Concentration | Ethanol is necessary to break the mucosal barrier and allow DNBS to penetrate the colonic tissue.[3] However, excessively high concentrations of ethanol can cause severe chemical burns and contribute to mortality. The recommended concentration is typically between 30% and 50%.[3][4] If high mortality is observed, consider reducing the ethanol concentration. |
| Animal Strain and Sex Differences | Different animal strains and sexes can exhibit varying sensitivity to DNBS. For instance, CD-1 mice have been shown to be more sensitive to DNBS-induced inflammation than Black-6 mice.[1] Females of some strains may also be more susceptible.[1][2] It is essential to be aware of the known sensitivities of your chosen strain and sex and adjust the DNBS dose accordingly. |
| Dehydration and Malnutrition | Animals with colitis often experience weight loss, diarrhea, and reduced food and water intake, leading to dehydration and malnutrition.[3] Provide supportive care by administering subcutaneous injections of 1 ml of sterile saline daily for the first few days after DNBS administration to prevent dehydration.[1][2] Ensure easy access to food and water, and consider providing a soft, palatable diet or hydrogels. |
| Improper Administration Technique | Physical trauma during the intrarectal administration of DNBS can exacerbate tissue damage and increase mortality. Ensure the catheter is inserted to the correct depth (typically 3-4 cm in mice) and the solution is administered slowly to avoid perforation or excessive distension of the colon.[5] |
Issue 2: Lack of Significant Inflammation or High Variability
Achieving a consistent and significant level of inflammation is key to a successful study.
| Potential Cause | Recommended Solution |
| DNBS Dose Too Low | Insufficient DNBS may not trigger a robust inflammatory response.[2] If you observe minimal weight loss, normal stool consistency, and low macroscopic or histological scores, a higher dose of DNBS may be necessary. Refer to dose-response studies in the literature for your specific animal model. |
| Incorrect Administration Depth | If the DNBS solution is not delivered to the distal colon, the inflammatory response may be localized and less severe. Ensure the catheter is inserted to the appropriate depth to target the desired region of the colon.[5] |
| Animal Supplier and Microbiota Differences | The gut microbiota plays a significant role in the development of DNBS-induced colitis.[3] Animals from different suppliers or housed in different facilities may have distinct gut microbial compositions, leading to variability in the inflammatory response. To minimize this, source all animals for a single study from the same supplier and house them under consistent environmental conditions. |
| Inadequate Ethanol-Induced Barrier Disruption | If the ethanol concentration is too low, it may not sufficiently disrupt the mucosal barrier, preventing DNBS from reaching its target and initiating an immune response.[3] Ensure the ethanol concentration is within the recommended range (30-50%). |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the DNBS-induced colitis model.
Q1: What is the mechanism of action of DNBS in inducing colitis?
A1: DNBS induces colitis through a process called haptenization. Ethanol is co-administered to disrupt the colonic mucosal barrier, allowing DNBS to penetrate the lamina propria.[3] There, DNBS binds to colonic proteins, modifying them and making them immunogenic to the host's immune system.[2] This triggers a T-cell mediated immune response, primarily characterized by Th1 and Th17 cell activation and the production of pro-inflammatory cytokines, leading to transmural inflammation that resembles Crohn's disease in humans.[2][3]
Q2: How do I choose the correct dose of DNBS for my experiment?
A2: The optimal DNBS dose is dependent on the animal species, strain, sex, and the desired severity of colitis.[1][2] It is strongly recommended to conduct a pilot study with a range of doses to determine the one that induces a reproducible level of inflammation with an acceptable mortality rate for your specific experimental conditions. Published literature can provide a starting point for dose selection. For mice, doses typically range from 2 to 6 mg per mouse.[3]
Q3: What supportive care measures are recommended to reduce mortality?
A3: Supportive care is crucial for animal welfare and reducing mortality. Key measures include:
-
Hydration: Administer daily subcutaneous injections of sterile saline (e.g., 1 ml for mice) for the first 3 days post-DNBS administration to combat dehydration.[1][2]
-
Nutritional Support: Provide easily accessible food and water. If animals are experiencing significant weight loss, a soft, palatable diet or nutritional supplements can be beneficial. Some protocols suggest providing 5% glucose in the drinking water.[5]
-
Monitoring: Closely monitor the animals daily for weight loss, stool consistency, presence of blood in the stool, and general signs of distress.[3] Early intervention can prevent severe outcomes.
Q4: What is the role of ethanol in this model, and can I use a different vehicle?
A4: Ethanol is essential for breaking the integrity of the colonic mucosal barrier, which allows the DNBS to penetrate the tissue and initiate an immune response.[3] Without ethanol, DNBS alone is generally not effective at inducing colitis. The concentration of ethanol is critical; typically, a 30-50% solution is used.[3][4] While other barrier-disrupting agents have been explored in different models, ethanol remains the standard vehicle for DNBS-induced colitis.
Q5: How can I minimize experimental variability between animals?
A5: To minimize variability:
-
Use animals of the same age, sex, and from the same supplier.
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Standardize the DNBS administration procedure, including the volume, concentration, and depth of insertion.
-
Ensure consistent housing conditions (temperature, light cycle, diet) throughout the experiment.
-
Randomize animals into experimental groups.
Quantitative Data on Mortality Rates
The following tables summarize mortality data from published studies, highlighting the influence of DNBS dose and animal strain.
Table 1: Mortality Rates in CD-1 Mice with Varying DNBS Doses
| DNBS Dose (mg/mouse) | Mortality Rate | Reference |
| 1.5 | 0% | [2] |
| 2.5 | 0% | [2] |
| 3.5 | 20% (in females) | [2] |
| ~4.0 | High | [1][2] |
Table 2: Survival Rates in a Chronic TNBS-Induced Colitis Model in Female CD-1 Mice
Note: TNBS is a similar haptenating agent to DNBS and provides relevant comparative data.
| Time Point | Survival Rate | Reference |
| First 3 weeks | ~73.3% | [6] |
| After week 4 | ~70.9% | [6] |
Experimental Protocols and Visualizations
Detailed Protocol for DNBS-Induced Colitis in Mice
-
Animal Preparation:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.
-
Fast mice overnight before DNBS administration, with free access to water.[5]
-
-
Reagent Preparation:
-
Prepare a 4 mg/ml solution of DNBS in 40% ethanol.
-
-
DNBS Administration:
-
Anesthetize mice using isoflurane.
-
Gently insert a flexible catheter (e.g., a 3.5 F polyurethane catheter) 4 cm into the rectum.
-
Slowly instill 100 µl of the DNBS solution (4 mg/mouse).
-
Keep the mouse in a head-down position for at least 60 seconds to ensure retention of the solution.
-
-
Post-Administration Care and Monitoring:
-
Administer 1 ml of sterile saline subcutaneously immediately after the procedure and daily for the next 2 days.[1][2]
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Euthanize animals if they lose more than 20% of their initial body weight or show signs of severe distress.
-
-
Assessment of Colitis (Day 3-7 post-induction):
-
Euthanize mice and collect the colon.
-
Measure colon length and weight.
-
Score macroscopic damage based on a standardized scoring system.
-
Collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity).
-
Experimental Workflow for DNBS-Induced Colitis
Caption: Experimental workflow for inducing and assessing DNBS colitis.
Signaling Pathways in DNBS-Induced Colitis
The inflammatory response in DNBS-induced colitis is driven by key signaling pathways, primarily involving NF-κB and the differentiation of Th1 and Th17 cells.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway in DNBS-induced colitis.
Th1/Th17 Cell Differentiation Pathway
References
- 1. A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 3. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 6. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting high background in protein carbonyl assays using DNPH
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background levels in protein carbonyl assays using 2,4-dinitrophenylhydrazine (B122626) (DNPH). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a DNPH-based protein carbonyl assay?
High background in protein carbonyl assays can originate from several sources, broadly categorized as sample-related, reagent-related, and procedural. The most frequently encountered issues include:
-
Nucleic Acid Contamination: DNA and RNA contain carbonyl groups that react with DNPH, leading to an overestimation of protein carbonylation.[1][2][3][4][5][6] This is a significant issue, particularly in crude cell or tissue lysates.[1][7]
-
Excess or Unbound DNPH: Incomplete removal of unreacted DNPH after the derivatization step is a major contributor to high background, as free DNPH absorbs light at a similar wavelength to the DNP-hydrazones formed on proteins.[2][8]
-
Interfering Substances in the Sample: The presence of other molecules with carbonyl groups or that absorb light near 370 nm can artificially inflate the signal. This includes:
-
Heme-containing proteins: Myoglobin (B1173299) and hemoglobin can interfere with spectrophotometric readings.[2][5][9]
-
Retinoids: These molecules also absorb light in the same range as the DNP-hydrazones.[2][5][9]
-
Carbohydrates and Lipids: Oxidized carbohydrates and lipids can contain carbonyl groups that react with DNPH.[2][10]
-
-
Reagent-Related Issues:
-
Presence of Thiols: High concentrations of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in lysis buffers can lead to an artifactual increase in protein carbonyls, possibly through a thiol-stimulated Fenton reaction.[1][3][4]
-
DNPH Solution Instability: Improperly prepared or stored DNPH solution can lead to inconsistent results.
-
Q2: How can I determine if nucleic acid contamination is causing high background in my assay?
A common indicator of significant nucleic acid contamination is a low A280/A260 ratio of your sample.[7][11] A ratio of less than 1 suggests the presence of nucleic acids.[11] To confirm, you can treat your sample with DNase and RNase. A dramatic reduction in the apparent protein carbonyl content after nuclease treatment strongly indicates nucleic acid interference.[1][3][4][6]
Q3: What are the best methods to remove nucleic acid contamination?
Several methods can be employed to effectively remove nucleic acids from your protein samples:
-
Enzymatic Digestion: Treatment with DNase and RNase followed by dialysis or protein precipitation is a highly effective method.[1][3][4][6]
-
Streptomycin (B1217042) Sulfate (B86663) Precipitation: Streptomycin sulfate can be used to precipitate nucleic acids, which can then be removed by centrifugation.[1][3][4][6][12]
-
Mild Extraction Techniques: Using hypotonic lysis buffers and avoiding harsh methods like sonication can minimize the disruption of nuclei and mitochondria, thereby reducing the release of nucleic acids.[2][10]
Q4: My background is still high after addressing nucleic acid contamination. What else can I do?
If high background persists, consider the following troubleshooting steps:
-
Optimize Washing Steps: Ensure the complete removal of excess DNPH. This can be achieved by increasing the number of washes with ethanol-ethyl acetate (B1210297) or acetone (B3395972) after trichloroacetic acid (TCA) precipitation.[2] Be mindful that the acetone pellet can be more easily disturbed than the TCA pellet.[12]
-
Incorporate an Acetone Wash: An extra washing step with acetone can help remove interfering chromophores like myoglobin and retinoids.[2][9]
-
Alternative Spectrophotometric Reading: After derivatization, neutralizing the sample with NaOH shifts the absorbance peak of the protein-conjugated hydrazone to around 450 nm.[2] This can help to eliminate interference from unbound DNPH and other substances that absorb at 370 nm.[2]
-
Check for Thiol Interference: If your lysis buffer contains high concentrations of thiols, consider preparing a sample in a buffer without these reducing agents to see if the background is reduced.[1][3][4]
-
Sample Purity: For complex samples, consider further purification steps to remove interfering carbohydrates and lipids.
Troubleshooting Summary and Data
The following table summarizes the common causes of high background and the recommended solutions, along with the expected outcomes.
| Potential Cause | Identification Method | Recommended Solution(s) | Expected Outcome |
| Nucleic Acid Contamination | Low A280/A260 ratio; reduction in signal after nuclease treatment.[1][7][11] | 1. Treat with DNase/RNase.[1][3][4][6]2. Precipitate with streptomycin sulfate.[1][3][4][6][12]3. Use mild lysis techniques.[2][10] | Significant decrease in apparent protein carbonyl content. |
| Incomplete Removal of Excess DNPH | High background in reagent blank; consistently high readings across all samples. | 1. Increase the number of ethanol-ethyl acetate or acetone washes.[2]2. Ensure complete removal of supernatant after each wash. | Reduction in background absorbance. |
| Interfering Chromophores (e.g., myoglobin, retinoids) | High background in samples known to contain these substances (e.g., muscle tissue). | Perform an additional wash step with acetone.[2][9] | Reduced background absorbance. |
| High Concentration of Thiols in Lysis Buffer | High background in samples prepared with buffers containing high levels of DTT or β-mercaptoethanol. | Prepare samples in a buffer without or with a lower concentration of thiols. | Reduction in artifactual carbonyl formation.[1][3][4] |
| Oxidized Carbohydrates and Lipids | High background in samples with high sugar or lipid content. | 1. Use protein-specific extraction methods like TCA precipitation.[2]2. Consider lectin affinity chromatography to remove glycoproteins.[2] | Increased specificity of the assay for protein carbonyls. |
Key Experimental Protocols
Protocol 1: Removal of Nucleic Acids using Streptomycin Sulfate
-
Prepare cell or tissue lysate as per your standard protocol.
-
To 1 mL of lysate, add 100 µL of a 10% (w/v) streptomycin sulfate solution.[12]
-
Incubate on ice for 15 minutes.[1]
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the precipitated nucleic acids.[1]
-
Carefully transfer the supernatant containing the protein to a new tube for subsequent steps of the protein carbonyl assay.
Protocol 2: DNPH Derivatization and Washing
-
To your protein sample (typically 0.5-2.0 mg), add an equal volume of 20 mM DNPH in 2 M HCl. For a negative control, add 2 M HCl without DNPH.
-
Incubate at room temperature for 1 hour in the dark, vortexing every 15 minutes.
-
Precipitate the proteins by adding an equal volume of 20% (w/v) TCA.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Discard the supernatant.
-
Wash the protein pellet by adding 1 mL of a 1:1 (v/v) solution of ethanol (B145695) and ethyl acetate. Vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step (steps 7-8) at least three more times to ensure complete removal of free DNPH.[2]
-
After the final wash, dissolve the protein pellet in 6 M guanidine (B92328) hydrochloride solution for spectrophotometric analysis.
Visual Troubleshooting Guides
Caption: A workflow for troubleshooting high background in protein carbonyl assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Protein Carbonylation by Dot Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry and pathology of radical-mediated protein oxidation [publications.aston.ac.uk]
- 10. scispace.com [scispace.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 2,4-Dinitrobenzenesulfonic Acid (DNBS) Reactions with Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dinitrobenzenesulfonic acid (DNBS) for the modification of amino acids, peptides, and proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound (DNBS) with amino acids?
This compound (DNBS) is primarily used to modify the free amino groups in proteins and peptides. The reaction, known as dinitrophenylation, involves the nucleophilic attack of an unprotonated primary amine on the electron-deficient aromatic ring of DNBS, leading to the formation of a stable dinitrophenyl (DNP) derivative. The primary targets for this reaction are:
-
α-amino groups: The N-terminal amino acid of a peptide or protein chain.
-
ε-amino group: The side chain of lysine (B10760008) residues.
The reaction is pH-dependent, with optimal rates typically observed in the alkaline range (pH 8.5-10), where the amino groups are deprotonated and thus more nucleophilic.
Q2: What are the known side reactions of DNBS with amino acid side chains?
While DNBS is relatively specific for amino groups, side reactions with other nucleophilic amino acid side chains can occur, particularly under certain experimental conditions. The most significant side reactions involve:
-
Cysteine: The sulfhydryl group (-SH) of cysteine is a potent nucleophile and can react with DNBS, especially at neutral to slightly alkaline pH. In some contexts, the reactivity of the thiol group of cysteine towards similar reagents has been shown to be higher than that of amino groups.
-
Histidine: The imidazole (B134444) ring of histidine contains a secondary amine that can also react with DNBS, although this reaction is generally less favorable than with primary amines.
-
Tyrosine: The hydroxyl group of tyrosine can be modified by similar reagents like FDNB, but this is less common with sulfonic acid derivatives like DNBS under standard conditions.
-
Serine and Threonine: The hydroxyl groups of serine and threonine are generally unreactive towards DNBS under conditions typically used for protein modification.
Q3: Does DNBS react with disulfide bonds?
There is evidence to suggest that DNBS can react with the disulfide bonds of cystine in proteins in vitro. This reaction is less common than the reaction with free sulfhydryl groups but should be considered as a potential side reaction, especially in proteins with accessible disulfide bridges.
Q4: What is the optimal pH for reacting DNBS with amino acids?
The optimal pH for the reaction of DNBS with amino groups is in the alkaline range, typically between pH 8.5 and 10.0. This is because the reactive species is the unprotonated amine (-NH2), and a higher pH shifts the equilibrium from the protonated, unreactive form (-NH3+) to the nucleophilic form. However, a very high pH can also increase the rate of hydrolysis of DNBS, so a compromise is often necessary. For minimizing reactions with cysteine, a slightly lower pH might be considered, though this will also reduce the rate of reaction with amino groups.
Q5: How can I quantify the extent of DNBS modification?
The dinitrophenyl (DNP) adducts formed upon reaction with amino acids have a characteristic absorbance in the UV-visible spectrum. The extent of modification can be quantified spectrophotometrically by measuring the absorbance at approximately 360-385 nm. A standard curve using a known concentration of a DNP-amino acid or by determining the molar extinction coefficient of the DNP adduct of the amino acid of interest is necessary for accurate quantification.
Troubleshooting Guides
Issue 1: Low or No Reaction with the Target Protein
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer. The optimal pH is typically between 8.5 and 10.0 to ensure the amino groups are deprotonated. |
| DNBS solution has degraded. | Prepare a fresh solution of DNBS. DNBS solutions, especially when diluted, can hydrolyze over time. |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines, such as Tris, or other nucleophiles like thiols (e.g., DTT, β-mercaptoethanol). Use buffers like sodium bicarbonate or borate. |
| The target amino groups are inaccessible. | If the protein is folded, the target lysine residues or the N-terminus may be buried within the protein structure. Consider performing the reaction under denaturing conditions (e.g., in the presence of urea (B33335) or guanidinium (B1211019) chloride), but be aware that this will expose all reactive groups. |
| Insufficient concentration of DNBS. | Increase the molar excess of DNBS to the protein. A 10- to 100-fold molar excess is a common starting point. |
Issue 2: Non-specific Modification or Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Reaction with cysteine residues. | If your protein contains cysteine, consider lowering the pH of the reaction to favor the protonation of the sulfhydryl group, which will reduce its reactivity. Alternatively, you can protect the cysteine residues with a reversible blocking agent before reacting with DNBS. |
| Reaction with histidine or other nucleophilic residues. | Optimize the reaction time and temperature. Shorter reaction times and lower temperatures can help to minimize less favorable side reactions. |
| Hydrolysis of DNBS. | The primary byproduct of DNBS hydrolysis is 2,4-dinitrophenol, which can interfere with spectrophotometric readings. Run a control reaction with DNBS in the buffer without the protein to quantify the extent of hydrolysis. Analyze samples promptly after stopping the reaction. |
| Protein aggregation. | High concentrations of protein or the labeling reagent can lead to aggregation. Try reducing the concentrations of both components. The addition of stabilizing agents like glycerol (B35011) or arginine to the buffer may also help. |
Issue 3: Difficulty in Analyzing the Modified Protein
| Possible Cause | Troubleshooting Step |
| Incomplete removal of excess DNBS. | Excess DNBS can interfere with downstream analysis. Use size-exclusion chromatography, dialysis, or precipitation to remove unreacted DNBS and byproducts. |
| Difficulty in identifying modification sites by mass spectrometry. | The DNP group adds a significant mass (167 Da) to the modified amino acid. Ensure your mass spectrometry data analysis parameters are set to search for this mass modification on all potential reactive residues (Lys, N-terminus, Cys, His). Tandem mass spectrometry (MS/MS) is essential for pinpointing the exact site of modification. |
| Modified protein is insoluble. | The addition of the hydrophobic DNP group can decrease the solubility of the protein. Perform all purification and analysis steps in buffers that are optimized for the stability of the modified protein, which may require detergents or other solubilizing agents. |
Data Presentation
Table 1: Relative Reactivity of Amino Acid Side Chains with Dinitrobenzenes (Qualitative)
| Amino Acid | Side Chain Functional Group | Relative Reactivity | Notes |
| Cysteine | Sulfhydryl (-SH) | High | Highly nucleophilic, especially in the thiolate form (-S⁻) at neutral to alkaline pH. |
| Lysine | ε-Amino (-NH₂) | High | Primary amine is a strong nucleophile when deprotonated at alkaline pH. |
| N-terminus | α-Amino (-NH₂) | Moderate to High | Reactivity is dependent on the specific N-terminal amino acid and its pKa. |
| Histidine | Imidazole | Low to Moderate | Less nucleophilic than primary amines; reactivity is pH-dependent. |
| Tyrosine | Phenolic hydroxyl (-OH) | Low | Generally not reactive under standard conditions for amino group modification. |
| Serine/Threonine | Aliphatic hydroxyl (-OH) | Very Low/None | Not considered a significant side reaction. |
Note: This table is a qualitative summary based on the known reactivity of functional groups with electrophilic aromatic compounds. The actual reactivity in a protein is highly dependent on the local microenvironment, accessibility, and pKa of the specific residue.
Experimental Protocols
Protocol 1: General Procedure for Dinitrophenylation of a Protein with DNBS
Materials:
-
Protein of interest
-
This compound (DNBS)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, exchange it into the Reaction Buffer using dialysis or a desalting column.
-
DNBS Preparation: Prepare a stock solution of DNBS (e.g., 100 mM) in the Reaction Buffer. Prepare this solution fresh before use.
-
Reaction: Add a 10- to 100-fold molar excess of the DNBS stock solution to the protein solution. Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The optimal molar excess and reaction time should be determined empirically for each protein.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. The primary amine in Tris will react with and consume the excess DNBS.
-
Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer for the protein.
-
Analysis: Analyze the purified, modified protein. The extent of labeling can be determined by UV-Vis spectrophotometry (measuring absorbance at ~360 nm). The sites of modification can be identified by mass spectrometry-based peptide mapping.
Mandatory Visualizations
Caption: Primary reaction pathway of DNBS with a protein amino group.
Caption: Troubleshooting workflow for DNBS protein modification experiments.
Technical Support Center: Improving the Reproducibility of the DNBS Colitis Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of the dinitrobenzene sulfonic acid (DNBS) colitis model.
Troubleshooting Guide
This guide addresses specific issues that may arise during the induction and assessment of DNBS colitis.
Issue: High variability in colitis severity between animals in the same group.
-
Answer: Variability in the DNBS colitis model can stem from several factors.[1] Ensure that all animals are from the same supplier and have been acclimated to the facility for a consistent period before the experiment.[1] The genetic background, diet, and gut microbiota can all influence susceptibility to DNBS.[1] Standardize the fasting procedure, as residual feces can interfere with DNBS administration.[2] The administration technique itself is critical; ensure the cannula is inserted to a consistent depth (typically 3-4 cm) and the DNBS solution is administered slowly to prevent leakage and ensure uniform exposure of the colorectal mucosa.[2][3]
Issue: Low or no induction of colitis.
-
Answer: Inadequate colitis induction is often due to issues with the DNBS solution or the administration procedure. The ethanol (B145695) in the DNBS solution is crucial for breaking the mucosal barrier to allow DNBS to penetrate the lamina propria.[1][4] Ensure the correct concentration of ethanol is used (typically 30-50%).[1][2][5] The DNBS itself should be freshly prepared for each experiment. Check the insertion depth of the catheter; if it is too shallow, the DNBS may not reach the target area of the colon.[3] Holding the animal in a head-down position for a short period after administration can help prevent leakage of the solution.[2][3]
Issue: High mortality rate in the colitis group.
-
Answer: A high mortality rate may indicate that the dose of DNBS is too high for the specific strain or substrain of mice or rats being used.[6] It is recommended to perform a pilot study to optimize the DNBS concentration for your specific laboratory conditions.[1] Dehydration is a common side effect; provide subcutaneous injections of saline to prevent dehydration, especially in the first few days after induction.[6] Also, providing 5% glucose or 8% sucrose (B13894) in the drinking water can help.[2][3] Closely monitor the animals for signs of severe distress, and ensure that the body weight loss does not exceed acceptable limits (e.g., >20%).[2][7]
Issue: Inconsistent histological scores.
-
Answer: To ensure consistency in histological scoring, it is crucial to have at least two independent observers, blinded to the experimental groups, score the slides.[1] Use a standardized scoring system and ensure that multiple sections from each animal are evaluated.[1][3] The location from which the tissue is collected is also important; tissue should be collected from the area with the most significant macroscopic damage.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DNBS-induced colitis?
-
A1: DNBS (dinitrobenzene sulfonic acid) is a haptenating agent. It is administered intrarectally with ethanol. The ethanol disrupts the colonic mucosal barrier, allowing DNBS to penetrate the lamina propria.[1][4] DNBS then binds to colonic proteins, making them immunogenic. This triggers a T-cell mediated immune response, primarily a Th1-dominant response, leading to transmural inflammation that resembles Crohn's disease in humans.[1][8]
Q2: What are the key differences between the DNBS and DSS colitis models?
-
A2: The DNBS model typically induces a Th1-mediated transmural inflammation, which is histologically similar to Crohn's disease.[1][8] In contrast, the dextran (B179266) sodium sulfate (B86663) (DSS) model induces an epithelial injury-driven, more superficial inflammation that is more akin to ulcerative colitis.[1] The DNBS model is induced by a single intrarectal administration, while the DSS model involves administration in drinking water over several days.[1][8]
Q3: How can I create a chronic model of DNBS colitis?
-
A3: A chronic model can be established by allowing the initial acute inflammation to resolve (typically over 6-8 weeks) and then reactivating colitis with a second, often lower, dose of DNBS.[1][6] This relapsing-remitting pattern more closely mimics the clinical course of human inflammatory bowel disease (IBD).[6][9]
Q4: What are the most important parameters to measure to assess colitis severity?
-
A4: A comprehensive assessment of colitis severity should include clinical, macroscopic, and microscopic parameters. The Disease Activity Index (DAI), which combines weight loss, stool consistency, and rectal bleeding, is a key clinical measure.[7][10] Macroscopic assessment includes colon length and a visual score of ulceration and inflammation at necropsy.[5][6] Microscopic evaluation through histological scoring of H&E stained sections is essential to quantify inflammation, crypt damage, and cellular infiltration.[1][11] Myeloperoxidase (MPO) activity can be measured as a biochemical marker of neutrophil infiltration.[1][3]
Q5: Which mouse or rat strain is best for the DNBS model?
-
A5: C57BL/6 mice and Sprague-Dawley rats are commonly used and are known to be susceptible to DNBS-induced colitis.[1] However, the choice of strain can influence the inflammatory response. For example, BALB/c mice may develop a Th2-predominant response.[12] It is important to choose a strain that is appropriate for the specific research question and to be aware of potential strain-specific differences in susceptibility.
Quantitative Data Summary
The following tables summarize key quantitative data for the DNBS colitis model to aid in experimental design and data interpretation.
Table 1: Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | No loss or gain | Normal, well-formed pellets | No blood |
| 1 | 1-5 | Hemoccult positive | |
| 2 | 5-10 | Loose stool | Visible blood in stool |
| 3 | 10-15 | ||
| 4 | >15 | Watery diarrhea | Gross rectal bleeding |
Source: Adapted from various sources describing DAI scoring in colitis models.[7][10]
Table 2: Histological Scoring Criteria for DNBS-Induced Colitis
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Inflammation | None | Mild | Moderate | Severe |
| Extent of Lesion | None | Mucosal | Mucosal and Submucosal | Transmural |
| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Entire crypt lost |
| Ulceration | None | 1-2 focal ulcers | 3 or more focal ulcers | Confluent ulceration |
Source: This is a composite scoring system based on common parameters described in the literature.[1][6][13]
Table 3: Typical Cytokine Profile in DNBS-Induced Colitis
| Cytokine | Expected Change in Colonic Tissue |
| TNF-α | Increased |
| IFN-γ | Increased |
| IL-1β | Increased |
| IL-6 | Increased |
| IL-12 | Increased |
| IL-17 | Increased |
| IL-10 | Variable (may increase as a regulatory response) |
Source: Based on literature describing the Th1/Th17-dominant immune response in the DNBS model.[6][14][15][16]
Experimental Protocols
Detailed Protocol for Induction of Acute DNBS Colitis in Mice
-
Animal Preparation:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize mice for at least one week before the experiment.
-
Fast mice overnight with free access to water.[2]
-
-
DNBS Solution Preparation:
-
Anesthesia:
-
Anesthetize mice using isoflurane (B1672236) or an intraperitoneal injection of ketamine/xylazine.[2][6]
-
-
Intrarectal Administration:
-
Post-Procedure Care:
-
Administer 1 mL of sterile saline subcutaneously to prevent dehydration.[6]
-
Monitor the animals daily for weight loss, stool consistency, and signs of bleeding to calculate the Disease Activity Index (DAI).
-
Animals are typically sacrificed 3-7 days after DNBS administration for assessment.
-
Detailed Protocol for Assessment of Colitis Severity
-
Sacrifice and Tissue Collection:
-
Euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Open the colon longitudinally and gently clean with PBS.
-
-
Macroscopic Scoring:
-
Visually assess the colon for inflammation, ulceration, and thickening using a standardized scoring system.
-
-
Histological Analysis:
-
Take sections from the distal colon (the area most affected) and fix in 10% neutral buffered formalin.[3]
-
Embed in paraffin, section at 5 µm, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the slides for inflammation, crypt damage, and other features using the criteria in Table 2.
-
-
Myeloperoxidase (MPO) Assay:
-
Cytokine Analysis:
Visualizations
Caption: Experimental workflow for the DNBS-induced colitis model.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 3. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 7. Investigating Intestinal Inflammation in DSS-induced Model of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Quenching Unreacted 2,4-Dinitrobenzenesulfonic Acid
This guide provides detailed procedures and answers to frequently asked questions regarding the safe and effective quenching of unreacted 2,4-Dinitrobenzenesulfonic acid (DNBSA) in a reaction mixture. Researchers, scientists, and drug development professionals can use this information to ensure the safe handling and disposal of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DNBSA) and why does it need to be quenched?
A1: this compound is a strong organic acid that is also a corrosive and hazardous compound.[1][2][3] In organic synthesis, it is often used in excess to drive a reaction to completion. The unreacted DNBSA must be neutralized (quenched) to ensure the safe handling of the reaction mixture during workup and to prevent environmental contamination upon disposal.[4]
Q2: What are the primary hazards associated with DNBSA?
A2: DNBSA is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is incompatible with strong bases and oxidizing agents.[4] Upon decomposition, it can release hazardous substances such as carbon monoxide, carbon dioxide, and sulfur oxides.[4]
Q3: What is the recommended quenching agent for unreacted DNBSA?
A3: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended quenching agent. It is a weak base that effectively neutralizes the strong acid DNBSA without posing the risks associated with strong bases, which could potentially lead to unwanted side reactions with the nitroaromatic system.
Q4: Can I use a strong base like sodium hydroxide (B78521) (NaOH) to quench DNBSA?
A4: While strong bases will neutralize DNBSA, their use is generally not recommended. The high exothermicity of the reaction with a strong base can be difficult to control and may lead to localized heating, potentially causing decomposition of the nitroaromatic compound or other sensitive functional groups in the reaction mixture.
Q5: How do I know when the quenching process is complete?
A5: The quenching process is complete when the pH of the aqueous layer of the reaction mixture is neutral (pH ~7). This can be tested by taking a small aliquot of the aqueous layer with a glass rod and spotting it on pH paper. The cessation of gas (CO₂) evolution upon addition of the quenching agent is also an indicator that the majority of the acid has been neutralized, but pH measurement is the definitive method.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent effervescence and/or excessive heat generation during quenching. | The quenching agent is being added too quickly. | Immediately stop the addition of the quenching agent. Cool the reaction vessel in an ice bath to control the temperature. Resume addition of the quenching agent at a much slower, dropwise rate once the reaction has subsided. |
| The pH of the aqueous layer remains acidic even after adding a large volume of sodium bicarbonate solution. | A significant amount of unreacted DNBSA is present. The sodium bicarbonate solution may not be saturated. | Continue to add saturated sodium bicarbonate solution slowly until the pH is neutral. Ensure your sodium bicarbonate solution is indeed saturated. If the volume becomes excessively large, consider carefully adding a more concentrated, yet still weak, basic solution like sodium carbonate. |
| Formation of a thick precipitate during quenching. | The sodium salt of your product or DNBSA may be insoluble in the reaction mixture. | Add more of the appropriate organic solvent and/or water to help dissolve the precipitate. Gentle warming may also be effective, but should be done with caution. |
| The organic and aqueous layers do not separate well after quenching (emulsion formation). | The presence of salts or other byproducts can stabilize emulsions. | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock it. This increases the ionic strength of the aqueous layer and can help break the emulsion. Allowing the mixture to stand for an extended period may also resolve the emulsion. |
Experimental Protocol: Quenching Unreacted DNBSA
This protocol outlines the standard procedure for quenching unreacted this compound in a typical organic reaction mixture.
Materials:
-
Reaction mixture containing unreacted DNBSA
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Separatory funnel
-
pH paper
-
Ice bath
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Procedure:
-
Cool the Reaction Mixture: Before beginning the quench, cool the reaction vessel to 0 °C using an ice bath. This is crucial to control the exothermicity of the acid-base neutralization reaction.
-
Slow Addition of Quenching Agent: Slowly and carefully add the saturated aqueous sodium bicarbonate solution to the stirred reaction mixture dropwise. The addition will cause the evolution of carbon dioxide gas, so ensure the addition rate is slow enough to control the effervescence and prevent foaming over.
-
Monitor pH: Periodically, stop the addition and allow the layers to separate. Using a glass rod, carefully remove a small drop of the aqueous layer and test its pH using pH paper.
-
Continue Addition until Neutral: Continue the dropwise addition of the sodium bicarbonate solution until the pH of the aqueous layer is neutral (pH ≈ 7).
-
Workup: Once the reaction is quenched, transfer the mixture to a separatory funnel.
-
Extraction: Extract the product into an appropriate organic solvent. Wash the organic layer sequentially with deionized water and then with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.
Workflow and Diagrams
The following diagram illustrates the decision-making process and workflow for quenching unreacted this compound.
Caption: A flowchart of the quenching process for DNBSA.
The following diagram illustrates the chemical principle behind the quenching process.
Caption: The acid-base neutralization of DNBSA.
References
- 1. Solved Washing the reaction mixture with sodium bicarbonate | Chegg.com [chegg.com]
- 2. US2334500A - Neutralization of aromatic sulphonic acids - Google Patents [patents.google.com]
- 3. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 4. fishersci.com [fishersci.com]
Factors affecting the stability of DNBS solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of 2,4-Dinitrobenzenesulfonic acid (DNBS) solutions to ensure experimental stability and reproducibility, particularly in the context of inducing colitis in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing DNBS solutions for colitis induction?
A1: The most common and recommended solvent for DNBS in colitis models is a solution of 30% to 50% ethanol (B145695) in phosphate-buffered saline (PBS) or water.[1][2][3][4][5] The ethanol is critical as it acts as a barrier breaker, allowing DNBS to penetrate the colonic mucosa.[1]
Q2: How should I store the solid form of DNBS?
A2: Solid DNBS hydrate (B1144303) should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] Recommended storage temperatures from suppliers vary, with some suggesting 10°C - 25°C and others -20°C.[7][8] It is important to note that DNBS is hygroscopic and moisture-sensitive.[9]
Q3: What is the stability of a prepared DNBS solution?
A3: The strong consensus in experimental protocols is to prepare DNBS solutions freshly right before use.[1][4][10] While the solid form is stable for years under proper storage, there is limited data on the stability of DNBS in its solution form.[8] To avoid variability in experimental outcomes, it is highly recommended to avoid storing DNBS solutions.
Q4: Can I reuse a DNBS solution that was prepared a few days ago?
A4: It is strongly advised against reusing old DNBS solutions. The lack of stability data for prepared solutions means that the concentration and activity of the DNBS may have changed, leading to inconsistent and unreliable experimental results.[1][4][10]
Q5: What are the signs of potential degradation in my DNBS solution?
A5: While there are no well-documented visual signs of degradation for DNBS solutions, any change in color or the formation of precipitate should be considered an indicator of instability. However, the absence of these signs does not guarantee the solution's stability. The most reliable practice is to always use a freshly prepared solution.
Troubleshooting Guide
Variability in the severity of DNBS-induced colitis can often be traced back to the preparation and handling of the DNBS solution. This guide addresses common issues and provides troubleshooting steps.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in colitis severity between animals in the same group. | Inconsistent concentration or degradation of the DNBS solution. | - Prepare a fresh DNBS solution for each experiment.[1][4][10]- Ensure the solid DNBS is weighed accurately.- Ensure the DNBS is completely dissolved in the ethanol solution before administration. |
| Improper administration technique. | - Ensure the catheter is inserted to the correct depth to deliver the solution to the distal colon.- Administer the solution slowly to prevent leakage.[2]- Keep the animal in a head-down position for a short period after administration to ensure retention of the solution.[4] | |
| Lower than expected colitis severity or no induction of colitis. | Degraded or improperly prepared DNBS solution. | - Use a new, unopened container of solid DNBS if possible.- Verify the correct concentration of both DNBS and ethanol in your preparation.[1][2] |
| Incorrect mouse or rat strain. | - Different strains of mice and rats have varying susceptibility to DNBS-induced colitis.[1] Ensure you are using a recommended strain (e.g., Sprague-Dawley rats, C57BL/6 or BALB/c mice). | |
| Unexpectedly high mortality or severe, uniform colitis. | DNBS concentration is too high for the specific animal strain or age. | - Optimize the DNBS concentration for your specific animal model. Published concentrations can be a starting point, but may require adjustment.[1] |
Experimental Protocols
Preparation of DNBS Solution for Colitis Induction in Mice
Materials:
-
This compound (DNBS) hydrate
-
Ethanol (200 proof)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of DNBS based on the desired concentration (e.g., 4 mg/100 µL) and the number of animals.
-
Prepare the 50% ethanol solvent by mixing equal volumes of 200 proof ethanol and sterile PBS.
-
In a sterile conical tube, weigh the calculated amount of DNBS.
-
Add the prepared 50% ethanol solution to the DNBS powder.
-
Vortex the solution until the DNBS is completely dissolved.
-
This solution should be prepared immediately before administration to the animals.[1][4]
Visualizations
Logical Workflow for Troubleshooting DNBS Solution Stability Issues
Caption: Troubleshooting workflow for addressing experimental variability related to DNBS solutions.
Key Factors Affecting DNBS Solution Stability
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 89-02-1 | FD07759 [biosynth.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound sodium salt, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Technical Support Center: 2,4-Dinitrophenylhydrazine (DNPH) Assay for Protein Carbonylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the 2,4-dinitrophenylhydrazine (B122626) (DNPH) assay for protein carbonylation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DNPH assay for protein carbonylation?
The DNPH assay is the most widely used method for quantifying protein carbonylation, a common marker of oxidative stress.[1][2][3][4] The assay relies on the reaction of 2,4-dinitrophenylhydrazine (DNPH) with carbonyl groups (aldehydes and ketones) on proteins, which are formed as a result of oxidative damage to amino acid side chains. This reaction forms a stable 2,4-dinitrophenylhydrazone (DNP) product, which can be quantified spectrophotometrically at approximately 370 nm.[1][4] For enhanced sensitivity, the DNP adducts can also be detected using immunochemical methods with anti-DNP antibodies.[1][2][3][4]
Q2: What are the main sources of interference in the DNPH assay?
Several factors can interfere with the accuracy of the DNPH assay, leading to an overestimation of protein carbonyl content. The most significant sources of interference include:
-
Nucleic Acid Contamination: DNA and RNA contain carbonyl groups that can react with DNPH, leading to artificially high readings.[1][2][3]
-
Presence of Thiols: High concentrations of thiol-containing reagents, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), in the lysis buffer can lead to an artifactual increase in protein carbonyls, possibly through a thiol-stimulated Fenton reaction.[1][2][3]
-
Other Chromophores: The presence of other molecules that absorb light at the same wavelength as the DNP hydrazone (around 370 nm), such as myoglobin (B1173299) or retinoids, can cause interference.[4]
-
Unreacted DNPH: Incomplete removal of excess DNPH after the derivatization step can lead to high background absorbance, as free DNPH also absorbs light near the same wavelength.[4]
Q3: How can I minimize interference from nucleic acids?
To minimize interference from nucleic acids, it is recommended to treat your samples to remove them prior to the DNPH derivatization step. Two common methods are:
-
Enzymatic Digestion: Treat cell extracts with DNase and RNase to degrade DNA and RNA.[1][2][3]
-
Streptomycin (B1217042) Sulfate (B86663) Precipitation: Incubate the sample with streptomycin sulfate, which precipitates nucleic acids, followed by centrifugation to remove the precipitate.[1][2][3]
Q4: Should I include reducing agents in my lysis buffer?
While some commercial kits recommend the inclusion of reducing agents like β-mercaptoethanol or DTT to prevent post-lysis protein oxidation, high concentrations of these thiols can artificially increase the measured protein carbonyl content.[1][2][3] It is advisable to avoid high concentrations of thiols in the homogenization buffer. If their use is unavoidable, their effect on the assay should be carefully evaluated.
Q5: How stable are the DNPH-derivatized protein samples?
The stability of the 2,4-dinitrophenylhydrazone product can be a concern. It has been observed that storage of DNPH-derivatized samples, especially in the presence of reducing agents, can lead to a significant loss of the carbonyl signal over time.[1] Therefore, it is recommended to perform the assay promptly after derivatization and to avoid storing the derivatized samples for extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background reading in the spectrophotometric assay | Incomplete removal of unreacted DNPH. | Ensure thorough washing of the protein pellet with a solvent like ethanol/ethyl acetate (B1210297) or acetone (B3395972) to remove all unbound DNPH.[4][5] |
| Contamination of reagents with carbonyl compounds. | Use high-purity, HPLC-grade solvents and fresh DNPH reagent.[5][6] | |
| Presence of interfering chromophores in the sample. | Perform an additional washing step with acetone to remove interfering substances like myoglobin or retinoids.[4] | |
| Artificially high protein carbonyl values | Nucleic acid contamination. | Treat samples with DNase/RNase or precipitate nucleic acids with streptomycin sulfate before the assay.[1][2][3] |
| High concentration of thiols in the lysis buffer. | Avoid or minimize the use of reducing agents like β-mercaptoethanol or DTT in the sample preparation buffer.[1][2][3] | |
| Low or no signal | Instability of the DNPH-protein adduct. | Assay the samples promptly after derivatization. Avoid storing derivatized samples, especially in the presence of reducing agents.[1] |
| Incomplete protein unfolding leading to poor DNPH labeling. | Consider additional steps to induce protein unfolding before DNPH labeling, which may improve the accessibility of carbonyl groups.[7] | |
| Difficulty dissolving the protein pellet after precipitation | Over-drying of the protein pellet. | Avoid completely drying the pellet after the final wash. A small amount of residual solvent is acceptable before adding the solubilization buffer. |
| Inefficient solubilization reagent. | Use a strong denaturing agent like 6 M guanidine (B92328) hydrochloride to solubilize the protein pellet. Sonication can also aid in dissolution.[8] |
Experimental Protocols
Nucleic Acid Removal by Streptomycin Sulfate Precipitation
This protocol is adapted from Luo & Wehr (2009).[1]
-
Prepare a 10% (w/v) stock solution of streptomycin sulfate in water.
-
To your cell extract, add the streptomycin sulfate solution to a final concentration of 1%.
-
Incubate the mixture on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the precipitated nucleic acids.
-
Carefully collect the supernatant containing the proteins for the DNPH assay.
Spectrophotometric DNPH Assay
This is a generalized protocol based on common methodologies.[1][8][9]
-
Sample Preparation: Adjust the protein concentration of your sample (e.g., to 1-10 mg/mL).
-
Derivatization:
-
To your protein sample, add an equal volume of 10 mM DNPH in 2 M HCl.
-
For the blank, add an equal volume of 2 M HCl without DNPH.
-
Incubate in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
-
Protein Precipitation:
-
Add an equal volume of 20% (w/v) trichloroacetic acid (TCA) to each tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the protein.
-
-
Washing:
-
Discard the supernatant.
-
Wash the protein pellet with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove free DNPH. Vortex and centrifuge. Repeat this wash step at least twice.
-
-
Solubilization:
-
After the final wash, carefully discard the supernatant and allow the pellet to air dry briefly.
-
Resuspend the pellet in 6 M guanidine hydrochloride in 20 mM potassium phosphate (B84403) buffer (pH 2.3).
-
-
Quantification:
-
Measure the absorbance of the solution at the wavelength of maximum absorption for the hydrazone (typically around 370 nm).
-
Calculate the carbonyl content using the molar extinction coefficient of 22,000 M⁻¹cm⁻¹.
-
Visualizations
DNPH Assay Workflow
Caption: A simplified workflow of the 2,4-dinitrophenylhydrazine (DNPH) assay for protein carbonylation.
Troubleshooting Logic for High Background
Caption: A troubleshooting decision tree for addressing high background signals in the DNPH assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. benchchem.com [benchchem.com]
- 6. help.waters.com [help.waters.com]
- 7. Novel DNPH-based method for determination of protein carbonylation in muscle and meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Improving the yield and purity of 2,4-Dinitrobenzenesulfonic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4-Dinitrobenzenesulfonic acid (DNBSA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield and purity to help improve experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor solubility of 2,4-dinitrochlorobenzene (DNCB): DNCB is poorly soluble in water, which can limit its reaction with sodium sulfite (B76179). 3. Incorrect pH: The reaction is sensitive to pH, and values outside the optimal range can hinder the reaction. 4. Degradation of the product: Prolonged exposure to high temperatures or extreme pH can lead to product degradation. | 1. Optimize reaction conditions: Increase the reaction time or moderately increase the temperature (e.g., to 60-70°C). Monitor the reaction progress using techniques like TLC. 2. Use a co-solvent or surfactant: Add a water-miscible organic solvent (e.g., methanol (B129727), ethanol) or a surfactant to improve the solubility of DNCB in the aqueous reaction mixture.[1] 3. Maintain optimal pH: Control the pH of the reaction mixture between 6 and 8.[1] Use a buffer or carefully add a base to maintain this range. 4. Control reaction time and temperature: Avoid unnecessarily long reaction times and excessive temperatures. |
| Product is Impure (e.g., discolored, contains starting material) | 1. Presence of unreacted 2,4-dinitrochlorobenzene: The reaction did not go to completion. 2. Formation of byproducts: Side reactions may occur, leading to the formation of impurities. 3. Inefficient purification: The purification method (e.g., recrystallization) may not be effective in removing all impurities. | 1. Ensure complete reaction: Use a slight excess of sodium sulfite and monitor the reaction to ensure all DNCB has reacted. 2. Optimize reaction conditions: Adhere to the optimal temperature and pH to minimize side reactions. 3. Effective purification: Perform recrystallization from a suitable solvent system (e.g., water-ethanol mixture). The use of activated charcoal can help remove colored impurities. For the sodium salt, washing with a small amount of cold water can help remove soluble impurities. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the reaction mixture: This can make precipitation or crystallization difficult. 2. Formation of an oil instead of a solid: The product may separate as an oil if the temperature is too high during crystallization or if impurities are present. | 1. Salting out: Add a saturated solution of a salt (e.g., sodium chloride) to decrease the solubility of the product in the aqueous solution and promote precipitation. 2. Induce crystallization: If an oil forms, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly to a lower temperature. Ensure the solvent system for recrystallization is appropriate. |
| Reaction Mixture is Highly Colored | 1. Formation of side products: Undesired reactions can produce colored impurities. 2. Decomposition of reactants or products: High temperatures can lead to decomposition and the formation of colored tars. | 1. Control reaction conditions: Maintain the recommended temperature and pH to minimize the formation of colored byproducts. 2. Use of decolorizing agent: During the workup, treat the solution with activated charcoal before filtration to adsorb colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the reaction of 2,4-dinitrochlorobenzene (DNCB) with a sulfite salt, typically sodium sulfite, in an aqueous or aqueous-alcoholic solution. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the chloro group is displaced by the sulfite group.
Q2: How can I improve the solubility of 2,4-dinitrochlorobenzene in the reaction medium?
A2: To enhance the solubility of the sparingly soluble DNCB in the aqueous reaction mixture, you can employ a co-solvent such as methanol or ethanol (B145695).[1] Alternatively, the addition of a phase-transfer catalyst or a surfactant can facilitate the reaction between the organic and aqueous phases.[1]
Q3: What is the optimal pH for the synthesis, and why is it important?
A3: The optimal pH for the reaction is between 6 and 8.[1] Maintaining this pH range is crucial because a lower pH can lead to the protonation of the sulfite ion, reducing its nucleophilicity, while a higher pH can promote side reactions, such as the hydrolysis of DNCB to 2,4-dinitrophenol.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture can be compared with spots of the starting material (DNCB) and a pure sample of the product (if available). The disappearance of the DNCB spot indicates the completion of the reaction.
Q5: What is the best way to purify the final product?
A5: The product, typically obtained as its sodium salt, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of water and ethanol. The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form crystals. If the product is colored, the hot solution can be treated with activated charcoal before filtration.
Experimental Protocols
Synthesis of Sodium 2,4-Dinitrobenzenesulfonate
This protocol is based on the reaction of 2,4-dinitrochlorobenzene with sodium sulfite.
Materials:
-
2,4-Dinitrochlorobenzene (DNCB)
-
Sodium sulfite (Na₂SO₃)
-
Methanol (or Ethanol)
-
Water
-
Hydrochloric acid (HCl, for pH adjustment if necessary)
-
Sodium hydroxide (B78521) (NaOH, for pH adjustment if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in methanol.
-
In a separate beaker, prepare an aqueous solution of sodium sulfite.
-
Adjust the pH of the sodium sulfite solution to between 7 and 8 using a dilute solution of sodium hydroxide.
-
Slowly add the sodium sulfite solution to the stirred solution of DNCB.
-
Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the DNCB spot disappears.
-
After the reaction is complete, cool the mixture to room temperature. The sodium salt of this compound may precipitate.
-
If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted DNCB.
-
The crude product can be further purified by recrystallization from a water/ethanol mixture.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield and purity of this compound.
| Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 1-chloro-2,4-dinitrobenzene | Reaction with sodium sulfite | 97 | Not Specified | LookChem |
Note: Quantitative data on the impact of specific reaction parameters on yield and purity is limited in publicly available literature. The table will be updated as more data becomes available.
Visualizations
Experimental Workflow for DNBSA Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
A Comparative Guide to DNBS and Oxazolone-Induced Colitis Models for Inflammatory Bowel Disease Research
This guide provides a comprehensive comparison of two widely used chemically induced models of colitis: 2,4-dinitrobenzenesulfonic acid (DNBS) and oxazolone (B7731731). These models are instrumental in studying the pathogenesis of inflammatory bowel disease (IBD) and for the preclinical evaluation of novel therapeutics. While both models induce intestinal inflammation, they recapitulate different aspects of human IBD, primarily Crohn's disease and ulcerative colitis, respectively.
Experimental Protocols
Detailed methodologies for inducing acute colitis using DNBS and oxazolone are outlined below. These protocols are based on established methods and can be adapted for chronic studies by repeated administrations of the chemical inducers at lower doses.[1][2]
DNBS-Induced Colitis Protocol (Acute Model)
This protocol is designed to induce a Th1/Th17-dominant, transmural inflammation resembling Crohn's disease.[2][3]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[3]
-
Acclimatization: Animals are allowed to acclimate for at least one week before the experiment.
-
Fasting: Mice are fasted overnight with free access to 5% glucose drinking water to reduce dehydration and ensure an empty colon for uniform exposure to DNBS.[4]
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).[4]
-
DNBS Solution Preparation: Prepare a fresh solution of DNBS in 30-50% ethanol (B145695). For mice, a typical dose is 2-6 mg of DNBS in 100 µl of ethanol solution.[3][5] For rats, 15-30 mg in 250 µl is often used.[3] The optimal concentration should be determined at each research facility.[3]
-
Intrarectal Administration: Gently insert a catheter (approximately 3-4 cm for mice) into the colon.[5] Slowly instill the DNBS solution into the distal colon.[4][5]
-
Post-instillation: Hold the animal in a head-down position for at least 30-90 seconds to prevent leakage of the solution.[4][5]
-
Monitoring: Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool.[6] Provide supportive care, such as 8% sucrose (B13894) in 0.2% saline, to prevent dehydration.[5]
-
Termination and Analysis: Euthanize the animals at a predetermined time point (typically 3-7 days post-induction). Collect the colon for macroscopic scoring, measurement of length, histological analysis, and myeloperoxidase (MPO) activity assay.[3][5]
Oxazolone-Induced Colitis Protocol (Acute Model)
This model induces a Th2-mediated colitis with features similar to human ulcerative colitis.[1][7][8]
-
Animal Model: BALB/c or SJL/J mice are preferred due to their predisposition to a Th2 immune response.[1][9]
-
Acclimatization: Allow a minimum of one week for acclimatization.
-
Sensitization (Day 0): Apply a 3% oxazolone solution in a vehicle of acetone (B3395972) and olive oil (4:1) to a shaved area of the skin (e.g., the abdomen or back).[9][10] This step is crucial for priming the immune system.
-
Challenge (Day 5-7): Under light anesthesia, intrarectally administer a 1% oxazolone solution in 40-50% ethanol using a catheter inserted approximately 3-4 cm.[9][10]
-
Post-instillation: Maintain the mouse in a head-down or vertical position for 30 seconds to 2 minutes to ensure the solution remains in the colon.[9][11]
-
Daily Monitoring: Record body weight, stool consistency, and the presence of fecal occult blood daily.[10]
-
Termination and Analysis: Euthanize the mice 2-5 days after the intrarectal challenge.[9] The colon is then collected for the assessment of length, weight, macroscopic damage, histology, and cytokine profiling.[1][10]
Quantitative Data Presentation
The following table summarizes the key quantitative and qualitative differences between the DNBS and oxazolone-induced colitis models.
| Feature | DNBS-Induced Colitis | Oxazolone-Induced Colitis |
| Human IBD Resemblance | Crohn's Disease[2][3] | Ulcerative Colitis[1][12] |
| Primary Immune Response | Th1/Th17-mediated[2][13][14] | Th2-mediated[7][13] |
| Key Cytokines | IFN-γ, TNF-α, IL-12, IL-17, IL-1β, IL-6[13][14] | IL-4, IL-5, IL-13[11][13][15][16] |
| Inflammation Location | Primarily distal colon, can be widespread[5] | Distal colon[12] |
| Histological Features | Transmural inflammation, infiltration of polymorphonuclear cells, ulceration, goblet cell depletion[3][5] | Mucosal and submucosal inflammation, infiltration of neutrophils, lymphocytes, and macrophages, epithelial damage, edema[2][12][17] |
| Induction Method | Single intrarectal administration of DNBS in ethanol[3][5] | Skin sensitization followed by intrarectal challenge with oxazolone in ethanol[9][10] |
| Typical Animal Strains | C57BL/6 mice, Sprague-Dawley rats[3] | BALB/c mice, SJL/J mice[1][9] |
| Disease Onset | Acute, within 2-3 days[18] | Acute, within 2-3 days after challenge[9] |
| Common Readouts | Body weight loss, Disease Activity Index (DAI), colon length, myeloperoxidase (MPO) activity, histological score[3][6] | Body weight loss, DAI, colon length, MPO activity, histological score, cytokine levels (especially Th2)[1][10][15] |
Mandatory Visualizations
Experimental Workflows
Figure 1: Experimental workflow for DNBS-induced colitis.
Figure 2: Experimental workflow for oxazolone-induced colitis.
Signaling Pathways
Figure 3: Signaling pathway in DNBS-induced colitis.
Figure 4: Signaling pathway in oxazolone-induced colitis.
Conclusion
The choice between the DNBS and oxazolone colitis models is contingent upon the specific research question. The DNBS model is highly suitable for studying the Th1/Th17-mediated immune responses characteristic of Crohn's disease, focusing on transmural inflammation and fibrosis.[2][3] In contrast, the oxazolone model provides a robust platform for investigating the Th2-driven pathology of ulcerative colitis, including the roles of NK-T cells and cytokines like IL-13.[7][19] A thorough understanding of the distinct immunological and pathological features of each model is paramount for the design of relevant preclinical studies and the accurate interpretation of their outcomes.
References
- 1. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 2. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 3. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
- 5. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. Oxazolone colitis, a Th2 colitis model resembling ulcerative colitis, is mediated by IL-13-producing NK-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional characterization of oxazolone-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Frontiers | Melatonin Mitigates Oxazolone-Induced Colitis in Microbiota-Dependent Manner [frontiersin.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Oxazolone induced Colitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 19. researchgate.net [researchgate.net]
The DNBS Model: A Preferred Choice for Crohn's Disease-Like Inflammation Studies
For researchers, scientists, and drug development professionals investigating the complexities of Crohn's disease, the selection of a robust and clinically relevant animal model is a critical first step. Among the available chemically-induced colitis models, the dinitrobenzene sulfonic acid (DNBS) model has emerged as a valuable tool, offering distinct advantages for studying the transmural and T-cell-mediated inflammation characteristic of human Crohn's disease. This guide provides an objective comparison of the DNBS model with other common alternatives, supported by experimental data, detailed protocols, and pathway visualizations.
Key Advantages of the DNBS Model
The DNBS model is favored for its ability to recapitulate key features of Crohn's disease. Instilled rectally with a barrier-breaking agent like ethanol, DNBS acts as a hapten, modifying colonic proteins and triggering a delayed-type hypersensitivity reaction.[1] This elicits a T-cell-mediated immune response, predominantly a Th1 and Th17 dominant inflammation, leading to transmural inflammation that affects all layers of the colon wall—a hallmark of Crohn's disease.[1][2]
Key advantages include:
-
Clinical Relevance to Crohn's Disease: The model effectively mimics the transmural inflammation seen in Crohn's disease patients.[2] The inflammatory response is driven by T-cells, making it particularly useful for studying T-cell dependent immune mechanisms.[2]
-
Cost-Effectiveness and Reproducibility: The DNBS model is a relatively inexpensive and highly reproducible method for inducing colitis, making it suitable for large-scale studies and drug screening.[2][3]
-
Versatility: This model can be used to study various aspects of inflammatory bowel disease (IBD), including the influence of stress, depression, diet, and the involvement of the enteric nervous system.[2][4][5] It is also a valuable tool for investigating injury-repair mechanisms in the gut.[2]
-
Chronic Inflammation and Relapse Modeling: The DNBS model can be adapted to study the chronic and relapsing nature of Crohn's disease by administering a second dose of DNBS after a recovery period.[6]
-
Safer Alternative to TNBS: Compared to the structurally similar trinitrobenzene sulfonic acid (TNBS), DNBS is considered less hazardous due to its lower oxidative properties, reducing the risk of explosion.[2]
Comparative Analysis of Colitis Models
The DNBS model is often compared to other chemically-induced colitis models, primarily the dextran (B179266) sodium sulfate (B86663) (DSS) and TNBS models. Each model presents a unique inflammatory profile, making them suitable for studying different aspects of IBD.
| Feature | DNBS Model | TNBS Model | DSS Model |
| Human IBD Resemblance | Crohn's Disease (CD)[1][2] | Crohn's Disease (CD)[1][7] | Ulcerative Colitis (UC)[1][8] |
| Mechanism of Action | Hapten-induced delayed-type hypersensitivity, T-cell mediated[2][6] | Hapten-induced delayed-type hypersensitivity, T-cell mediated[1][9] | Direct chemical toxicity to colonic epithelial cells, innate immune response[6][10][11] |
| Inflammation Pattern | Transmural, affecting all layers of the colon wall[2] | Transmural, affecting all layers of the colon wall[1][7] | Superficial, primarily affecting the mucosal layer[1][8] |
| Immune Response | Th1/Th17 dominant[1][6] | Th1/Th17 dominant[1][9] | Primarily innate immunity; chronic models can show a Th2 response[11] |
| Key Histological Features | Infiltration of lymphocytes and macrophages, granuloma formation in some strains | Infiltration of lymphocytes and macrophages, potential for fibrosis[7] | Epithelial erosion, loss of goblet cells, crypt abscesses, neutrophil infiltration[1] |
| Induction Method | Intrarectal administration with ethanol[2][12] | Intrarectal administration with ethanol[1] | Administration in drinking water[2][11] |
Quantitative Data Comparison
The following table summarizes typical quantitative outcomes observed in different colitis models. It is important to note that these values can vary depending on the specific rodent strain, dosage, and experimental timeline.
| Parameter | DNBS Model (Rat) | TNBS Model (Rat) | DSS Model (Mouse) |
| Body Weight Loss | Significant weight loss observed within 48-72 hours post-induction[4] | Significant weight loss observed within 48 hours post-induction[7] | Progressive weight loss over the course of administration (5-7 days)[2][11] |
| Colon Weight to Body Weight Ratio | Significantly increased compared to control groups[12] | Significantly increased compared to control and DSS groups[7] | Increased compared to control groups |
| Myeloperoxidase (MPO) Activity | Significantly elevated, indicating neutrophil infiltration[4] | Significantly elevated, indicating neutrophil infiltration | Significantly elevated, indicating neutrophil infiltration[2] |
| Histological Score | High scores indicating severe inflammation, ulceration, and tissue damage[4] | High scores indicating severe inflammation and transmural damage[7] | Moderate to high scores indicating mucosal damage and inflammation[13] |
Experimental Protocols
DNBS-Induced Colitis Protocol (Mouse Model)
This protocol provides a general framework for inducing colitis using DNBS in mice. Dosages and timelines may require optimization based on the specific research question and mouse strain.
-
Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6). Fast the mice overnight with free access to 5% glucose drinking water. Record the baseline body weight.[14]
-
DNBS Solution Preparation: Prepare a fresh solution of DNBS at a concentration of 6.5 mg/ml in 35% ethanol.[14]
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[14]
-
Intrarectal Administration:
-
Post-Administration Care:
-
Hold the mouse in a head-down position for 30-90 seconds to prevent leakage.[3][14]
-
Provide 8% sucrose (B13894) in 0.2% saline in the drinking water for the first week to prevent dehydration.[3]
-
Monitor the animals daily for weight loss, stool consistency, and signs of distress.[3]
-
-
Endpoint Analysis: Euthanize the mice at the desired time point (e.g., day 3-5 for acute colitis).[1] Collect the colon for macroscopic scoring, histological analysis, and measurement of biochemical markers like MPO activity.[3]
Visualizing the Pathophysiology and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Mechanism of DNBS-Induced Colitis.
Caption: Experimental Workflow for the DNBS Colitis Model.
Caption: Comparison of IBD Models.
References
- 1. benchchem.com [benchchem.com]
- 2. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 4. DNBS/TNBS colitis models: providing insights into inflammatory bowel disease and effects of dietary fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 7. advances.umw.edu.pl [advances.umw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. mdpi.com [mdpi.com]
- 14. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
A Researcher's Guide to IBD Models: Deconstructing the DNBS Hapten Model and its Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of Inflammatory Bowel Disease (IBD) research, the selection of an appropriate animal model is a critical decision that profoundly impacts the translational relevance of their findings. The 2,4-Dinitrobenzenesulfonic acid (DNBS) hapten model has long been a staple in the field, valued for its ability to induce a rapid and robust colitis. However, a nuanced understanding of its limitations is paramount for rigorous and reproducible IBD research. This guide provides an objective comparison of the DNBS model with key alternatives—the Dextran Sodium Sulfate (DSS), T-cell transfer, and Interleukin-10 (IL-10) knockout models—supported by experimental data and detailed protocols to empower informed model selection.
The DNBS Hapten Model: A Closer Look at its Constraints
The DNBS model induces a Th1/Th17-dominant immune response, making it particularly relevant for studying aspects of Crohn's disease. The mechanism involves the intrarectal administration of DNBS, a hapten that binds to colonic proteins, rendering them immunogenic and triggering a delayed-type hypersensitivity reaction. This leads to transmural inflammation, a hallmark of Crohn's disease.
However, the model is not without its significant limitations:
-
High Mortality and Variability: The severity of DNBS-induced colitis can be difficult to control, often leading to high mortality rates, which can compromise study outcomes and raise ethical concerns. The inflammatory response can also be highly variable between individual animals, necessitating larger group sizes to achieve statistical power.
-
Ethanol-Induced Damage: The use of ethanol (B145695) as a vehicle to break the mucosal barrier and allow DNBS penetration itself causes acute epithelial injury, confounding the interpretation of the specific immunological effects of the hapten.
-
Limited Chronicity: While chronic protocols exist, the acute inflammatory response is often severe and may not fully recapitulate the relapsing-remitting nature of human IBD.
-
Lack of Spontaneity: As an induced model, it does not mimic the spontaneous onset of IBD in humans, which is influenced by a complex interplay of genetic and environmental factors.
Comparative Analysis of IBD Models
To provide a clear and objective comparison, the following tables summarize key quantitative parameters across the DNBS model and its common alternatives. It is important to note that specific values can vary depending on the mouse strain, specific protocol, and laboratory conditions.
Table 1: Comparison of Disease Activity and Severity
| Parameter | DNBS Model | DSS Model (Acute) | T-Cell Transfer Model | IL-10 Knockout Model |
| Disease Activity Index (DAI) Score | High (3-4) | Moderate to High (2-4) | Moderate, progressive (2-3) | Mild to Moderate, spontaneous (1-3) |
| Histological Score | High (8-12) | Moderate to High (6-10) | Moderate to High (6-10) | Moderate (4-8) |
| Mortality Rate | High (20-50%) | Moderate (10-30%) | Low to Moderate (5-20%) | Low (<5%) |
| Weight Loss | Severe (>20%) | Moderate (10-20%) | Gradual but significant (15-25%) | Variable, often slower onset |
Note: Scoring systems can vary between laboratories. The scores presented here are indicative of typical ranges.
Table 2: Immunological Profile Comparison
| Parameter | DNBS Model | DSS Model | T-Cell Transfer Model | IL-10 Knockout Model |
| Dominant T-Helper Response | Th1/Th17 | Th1/Th2 (strain dependent) | Th1/Th17 | Th1 |
| Key Pro-inflammatory Cytokines | TNF-α, IFN-γ, IL-12, IL-17 | TNF-α, IL-1β, IL-6 | IFN-γ, TNF-α, IL-17 | IFN-γ, TNF-α, IL-12 |
| Immune Cell Infiltration | Neutrophils, Macrophages, Lymphocytes | Neutrophils, Macrophages | Lymphocytes, Macrophages | Lymphocytes, Macrophages |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of sound scientific research. The following sections provide standardized protocols for the induction of colitis in each of the discussed models.
DNBS-Induced Colitis Protocol (Acute Model)
Materials:
-
This compound (DNBS)
-
50% Ethanol
-
Phosphate-buffered saline (PBS)
-
Male BALB/c mice (8-10 weeks old)
-
Catheter (3.5 F)
Procedure:
-
Anesthetize mice using isoflurane.
-
Slowly administer 100 µL of DNBS solution (e.g., 4 mg DNBS in 50% ethanol) intrarectally via a catheter inserted approximately 4 cm into the colon.[1]
-
Keep the mouse in a head-down position for at least 60 seconds to ensure distribution of the DNBS solution within the colon.[1]
-
Monitor mice daily for weight loss, stool consistency, and signs of rectal bleeding to calculate the Disease Activity Index (DAI).
-
Euthanize mice at a predetermined endpoint (typically 3-5 days post-induction) for tissue collection and analysis.
DSS-Induced Colitis Protocol (Acute Model)
Materials:
-
Dextran Sodium Sulfate (DSS; 36-50 kDa)
-
Drinking water
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Prepare a 2.5-3% (w/v) solution of DSS in the drinking water.[2]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[2][3]
-
Monitor mice daily for weight loss, stool consistency, and rectal bleeding (DAI).
-
At the end of the treatment period, euthanize the mice and collect colonic tissue for analysis.[3]
T-Cell Transfer Colitis Protocol
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., Rag1-/- or SCID)
-
Materials for cell isolation and sorting (e.g., magnetic beads, flow cytometer)
-
PBS
Procedure:
-
Isolate CD4+ T cells from the spleens of donor mice.
-
Separate the naive T-cell population (CD4+CD45RBhigh) using flow cytometry or magnetic-activated cell sorting.[4][5]
-
Inject approximately 0.5 x 10^6 naive T cells suspended in PBS intraperitoneally into recipient mice.[4]
-
Monitor the recipient mice weekly for weight loss and clinical signs of colitis. Colitis typically develops within 3-8 weeks.[4]
-
Euthanize mice when they exhibit significant weight loss or other signs of severe disease for tissue collection and analysis.
IL-10 Knockout (KO) Mouse Model Protocol
Materials:
-
IL-10 knockout mice (e.g., on a C57BL/6 or BALB/c background)
-
Age- and sex-matched wild-type control mice
Procedure:
-
House IL-10 KO and wild-type mice under specific pathogen-free (SPF) conditions. The onset and severity of spontaneous colitis can be influenced by the gut microbiota.[6]
-
Monitor mice regularly for signs of colitis, including weight loss, loose stool, and perianal ulcerations. Disease onset is variable but typically occurs between 4 and 12 weeks of age.[6][7]
-
At a predetermined age or upon the development of clinical signs, euthanize the mice for tissue collection and analysis.[7]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.
Conclusion: Selecting the Right Tool for the Job
The DNBS hapten model remains a valuable tool for specific research questions in IBD, particularly for inducing a rapid and severe Th1/Th17-mediated colitis that shares features with Crohn's disease. However, its limitations, including high variability, mortality, and the confounding effects of ethanol, necessitate careful consideration and the exploration of alternative models.
For studies focused on epithelial barrier integrity and innate immune responses, the DSS model offers a more controlled and reproducible approach. When investigating the role of adaptive immunity and chronic inflammation, the T-cell transfer model provides a robust system. For research into the genetic underpinnings of IBD and spontaneous disease development, the IL-10 knockout model is an invaluable resource.
Ultimately, the optimal choice of an IBD model depends on the specific scientific question being addressed. By understanding the strengths and weaknesses of each model, as outlined in this guide, researchers can make more informed decisions, leading to more reliable, reproducible, and translationally relevant findings in the quest to combat inflammatory bowel disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.4. Histological colitis scoring [bio-protocol.org]
- 3. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Video: Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling Specificity: A Comparative Guide to the Cross-Reactivity of Dinitrophenylated Proteins in Immunoassays
For researchers, scientists, and drug development professionals, a comprehensive understanding of antibody specificity is paramount for the development of robust and reliable immunoassays. This guide provides an objective comparison of the cross-reactivity of anti-dinitrophenyl (DNP) antibodies with various DNP-protein conjugates and structurally related haptens. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to facilitate informed decisions in assay development, immunological research, and drug discovery.
Dinitrophenyl (DNP) is a widely used hapten in immunology for eliciting a strong antibody response when conjugated to a carrier protein. The specificity of the resulting anti-DNP antibodies is a critical factor in the performance of immunoassays. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to false-positive results and reduced assay accuracy. This guide explores the nuances of anti-DNP antibody cross-reactivity, providing a framework for its assessment and consideration in experimental design.
Quantitative Comparison of Binding Affinities
The binding affinity of an antibody for its antigen is a key determinant of assay sensitivity and specificity. In the context of DNP-based immunoassays, it is crucial to understand the relative affinities of anti-DNP antibodies for the DNP hapten when presented on different carrier proteins or in the presence of structurally similar molecules.
One of the most common cross-reactants for DNP is the structurally analogous hapten, 2,4,6-trinitrophenyl (TNP). The following table summarizes the average intrinsic association constants (K₀) of a purified rabbit anti-DNP antibody with DNP-lysine and TNP-lysine, providing a quantitative measure of cross-reactivity. A higher K₀ value indicates a stronger binding affinity.[1]
| Antibody Specificity | Ligand | Average Intrinsic Association Constant (K₀) (M⁻¹) |
| Anti-DNP | DNP-lysine | 7.4 x 10⁶ |
| Anti-DNP | TNP-lysine | 2.1 x 10⁶ |
Data presented is a representative example derived from studies on purified rabbit anti-DNP antibodies.[1]
Experimental Protocols for Assessing Cross-Reactivity
To quantitatively evaluate the cross-reactivity of anti-DNP antibodies, two primary experimental methods are widely employed: Inhibition ELISA and Fluorescence Quenching.
Inhibition ELISA (Enzyme-Linked Immunosorbent Assay)
This competitive assay measures the ability of a free hapten or a DNP conjugate to inhibit the binding of an anti-DNP antibody to a plate-coated DNP-protein conjugate. The signal generated is inversely proportional to the binding affinity and concentration of the inhibitor.
Principle: A microtiter plate is coated with a DNP-protein conjugate (e.g., DNP-BSA). The anti-DNP antibody is pre-incubated with varying concentrations of the test inhibitor (e.g., free DNP, TNP, or other DNP-protein conjugates). This mixture is then added to the coated plate. The more effectively the inhibitor binds to the antibody, the less antibody will be available to bind to the plate, resulting in a weaker signal.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a DNP-protein conjugate (e.g., DNP-BSA) at an optimized concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[1]
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).[1]
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Inhibition:
-
In a separate plate or tubes, prepare serial dilutions of the inhibitor haptens (e.g., DNP-lysine, TNP-lysine) or DNP-protein conjugates.
-
Add a fixed, predetermined concentration of the anti-DNP antibody to each dilution of the inhibitor.
-
Incubate this mixture for at least 1 hour at room temperature to allow the antibody and inhibitor to interact.[1]
-
-
Incubation with Coated Plate:
-
Transfer the antibody-inhibitor mixtures to the DNP-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.[1]
-
-
Detection:
-
Wash the plate thoroughly to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.[1]
-
Wash the plate again.
-
Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[1]
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Plot the absorbance versus the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximum signal. The relative cross-reactivity can be calculated by comparing the IC50 values of different inhibitors.
-
Fluorescence Quenching Assay
This method provides a direct measure of the binding affinity between an antibody and a hapten by monitoring the quenching of the antibody's intrinsic tryptophan fluorescence upon hapten binding.
Principle: Tryptophan residues within the variable region of an antibody emit fluorescence when excited with UV light. When a hapten like DNP binds to the antibody's active site in close proximity to these tryptophan residues, the fluorescence is quenched. The extent of quenching is proportional to the amount of the hapten-antibody complex formed, allowing for the determination of the binding affinity (K₀).[1]
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a solution of purified anti-DNP antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration that provides a stable and measurable fluorescence signal (e.g., 20-50 µg/mL).[1]
-
Prepare stock solutions of the haptens (e.g., DNP-lysine, TNP-lysine) in the same buffer. A starting concentration of 1 mM is common.[1]
-
-
Instrumentation Setup:
-
Use a spectrofluorometer with temperature control.
-
Set the excitation wavelength to 280 nm (for tryptophan) and the emission wavelength to the maximum fluorescence intensity of the antibody (typically around 340-350 nm).
-
-
Titration:
-
Place the antibody solution in a cuvette and record the initial fluorescence intensity.
-
Add small, successive aliquots of the hapten stock solution to the cuvette.
-
After each addition, mix gently and allow the system to reach equilibrium (usually a few minutes) before recording the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence as a function of the hapten concentration.
-
Analyze the binding data using appropriate models (e.g., Scatchard plot) to determine the association constant (K₀).
-
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
The immune response to a DNP-protein conjugate is a complex process involving the collaboration of B cells and T helper cells. This T-cell dependent B-cell activation is a fundamental concept in immunology.
Conclusion
The specificity of anti-DNP antibodies is a critical consideration for any immunoassay utilizing DNP-haptenated reagents. Cross-reactivity with structurally similar haptens like TNP, as well as the influence of the carrier protein, can significantly impact assay performance. By employing rigorous experimental methods such as Inhibition ELISA and Fluorescence Quenching, researchers can quantitatively assess the cross-reactivity profile of their anti-DNP antibodies. This detailed characterization is essential for the development of highly specific and reliable immunoassays, ultimately leading to more accurate and reproducible scientific findings. The provided protocols and workflows serve as a valuable resource for scientists and professionals in designing and validating their DNP-based immunological studies.
References
A Comparative Guide to Sanger's Reagent (FDNB) and DNBS for N-Terminal Sequencing
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the N-terminal amino acid sequence of proteins and peptides is a cornerstone of proteomics and a critical quality attribute in the development of therapeutic biologics. Among the classical chemical methods for N-terminal analysis, Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), has historically been a foundational tool. This guide provides an objective comparison between FDNB and a related dinitrobenzene-based reagent, 2,4,6-trinitrobenzenesulfonic acid (TNBS), a water-soluble analogue often used for the quantification of primary amines, for the application of N-terminal sequencing. While direct "DNBS" (2,4-dinitrobenzenesulfonic acid) is less commonly cited for sequencing, TNBS serves as a relevant and well-documented alternative for comparison.
This guide presents a summary of their performance characteristics, detailed experimental protocols, and visual representations of the underlying chemical processes to aid researchers in selecting the appropriate reagent for their analytical needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative and qualitative differences between FDNB and TNBS for N-terminal amino acid analysis.
| Feature | Sanger's Reagent (FDNB) | 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) |
| Principle of Detection | Chromophoric | Chromophoric |
| Reaction pH | Mildly alkaline (pH ~8-9) | Mildly alkaline (pH ~8.5-10)[1] |
| Detection Wavelength | ~360 nm (DNP-amino acids) | ~335-345 nm or ~420 nm (TNP-amino acids)[1][2] |
| Molar Extinction Coefficients (ε) of Derivatized Amino Acids | Varies by amino acid (e.g., DNP-Glycine ~1.6 x 10⁴ M⁻¹cm⁻¹ at 360 nm) | Generally in the range of 1.0-1.5 x 10⁴ M⁻¹cm⁻¹ at ~345 nm[1] |
| Reaction Environment | Requires organic co-solvent (e.g., ethanol) due to low water solubility | Water-soluble, reaction proceeds in aqueous buffer |
| Primary Side Reactions | Reaction with ε-amino group of lysine, imidazole (B134444) group of histidine, phenolic group of tyrosine, and sulfhydryl group of cysteine. | Hydrolysis to picric acid, which can interfere with quantification and lower sensitivity.[1] Reaction with sulfhydryl groups. |
| Sensitivity | Generally considered less sensitive than fluorescent labeling reagents. | Sensitivity can be limited by the hydrolysis of the reagent.[1] |
| Application in Sequencing | Primarily for single N-terminal residue identification; destructive to the rest of the peptide chain.[3][4] | Primarily used for the quantification of total primary amines; can be adapted for N-terminal identification. |
Experimental Protocols
Detailed methodologies for N-terminal amino acid identification using FDNB and TNBS are provided below. These protocols are generalized and may require optimization based on the specific protein or peptide being analyzed.
Protocol 1: N-Terminal Amino Acid Identification using Sanger's Reagent (FDNB)
Materials:
-
Protein/peptide sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 1% w/v in ethanol)
-
Sodium bicarbonate buffer (e.g., 4% w/v, pH ~8.5)
-
Diethyl ether
-
6 N Hydrochloric acid (HCl)
-
Standards of DNP-amino acids
-
Chromatography system (e.g., HPLC, TLC)
Procedure:
-
Derivatization: a. Dissolve the protein or peptide sample in a suitable buffer (e.g., water or a volatile buffer). b. Add an equal volume of sodium bicarbonate buffer to adjust the pH to ~8.5. c. Add the FDNB solution in ethanol to the sample solution. A typical ratio is a 2-fold molar excess of FDNB to total amino groups. d. Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation, protected from light.
-
Extraction and Washing: a. After incubation, acidify the reaction mixture with a small amount of dilute HCl. b. Extract the unreacted FDNB and dinitrophenol (a hydrolysis product) with several volumes of diethyl ether. c. The DNP-protein/peptide will precipitate or remain in the aqueous phase.
-
Hydrolysis: a. Dry the DNP-protein/peptide sample. b. Add 6 N HCl to the dried sample in a sealed hydrolysis tube. c. Heat the sample at 110°C for 12-24 hours to hydrolyze the peptide bonds. The bond between the DNP group and the N-terminal amino acid is resistant to acid hydrolysis.[5]
-
Analysis: a. After hydrolysis, remove the HCl by evaporation under vacuum. b. Dissolve the dried hydrolysate in a suitable solvent. c. Analyze the hydrolysate using a chromatography system (e.g., reverse-phase HPLC or thin-layer chromatography). d. Identify the DNP-amino acid by comparing its retention time or migration distance to that of known DNP-amino acid standards.
Protocol 2: N-Terminal Amino Acid Identification using TNBS
Materials:
-
Protein/peptide sample
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.1% w/v in water)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)[2]
-
6 N Hydrochloric acid (HCl)
-
Standards of TNP-amino acids
-
Chromatography system (e.g., HPLC)
Procedure:
-
Derivatization: a. Dissolve the protein or peptide sample in the sodium bicarbonate buffer (0.1 M, pH 8.5). b. Add the TNBS solution to the sample. The final concentration of TNBS should be in excess. c. Incubate the reaction mixture at 37-40°C for 2 hours.[2]
-
Stopping the Reaction: a. The reaction can be stopped by the addition of a reagent that consumes excess TNBS, such as sulfite, or by acidification.
-
Hydrolysis: a. Dry the TNP-protein/peptide sample. b. Add 6 N HCl to the dried sample in a sealed hydrolysis tube. c. Heat the sample at 110°C for 12-24 hours. The stability of the TNP-amino acid bond to hydrolysis should be considered, and hydrolysis times may need to be optimized.
-
Analysis: a. After hydrolysis, remove the HCl by evaporation. b. Dissolve the hydrolysate in a suitable solvent for chromatographic analysis. c. Analyze the sample by reverse-phase HPLC, monitoring at approximately 345 nm. d. Identify the TNP-amino acid by comparing its retention time to that of TNP-amino acid standards.
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for N-terminal amino acid identification.
Caption: N-terminal labeling reactions of FDNB and TNBS.
Conclusion
Both Sanger's reagent (FDNB) and TNBS can be utilized for the identification of N-terminal amino acids through derivatization followed by hydrolysis and chromatographic analysis. The choice between these reagents depends on the specific requirements of the experiment. FDNB, the classical Sanger's reagent, is well-established but requires an organic co-solvent. TNBS offers the advantage of being water-soluble, simplifying the reaction setup. However, its susceptibility to hydrolysis can impact sensitivity. For applications requiring higher sensitivity, alternative fluorescent reagents such as dansyl chloride or modern mass spectrometry-based methods for N-terminal sequencing are often preferred. This guide provides the foundational information for researchers to make an informed decision and to adapt these classical methods to their specific research and development needs.
References
- 1. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]
A Comparative Guide to Chemical Inducers of Colitis: DSS vs. DNBS vs. Oxazolone
For researchers in gastroenterology and drug development, selecting the appropriate animal model of colitis is a critical step in mimicking human inflammatory bowel disease (IBD). The three most widely used chemical inducers—dextran sulfate (B86663) sodium (DSS), 2,4-dinitrobenzene sulfonic acid (DNBS), and oxazolone (B7731731)—each offer unique advantages and limitations. This guide provides an objective comparison of their mechanisms, experimental protocols, and resulting pathologies, supported by experimental data to aid in model selection.
At a Glance: Key Differences Between Colitis Models
| Feature | DSS Model | DNBS Model | Oxazolone Model |
| Mechanism of Action | Direct chemical toxicity to colonic epithelial cells, leading to barrier disruption.[1] | Haptenating agent; induces a delayed-type hypersensitivity reaction.[2][3] | Haptenating agent; induces a delayed-type hypersensitivity reaction.[4][5] |
| Human IBD Resemblance | Ulcerative Colitis (UC)[6] | Crohn's Disease (CD)[7][8] | Ulcerative Colitis (UC)[9][10] |
| Primary Immune Response | Innate immunity-driven, with neutrophil and macrophage infiltration.[11][12] Progresses to a mixed Th1/Th2 response in chronic models.[11][13] | Th1-dominant response with transmural inflammation.[3] | Th2-dominant response mediated by IL-4, IL-5, and IL-13.[14][15][16] |
| Location of Inflammation | Primarily distal colon, but can affect the entire colon.[12] | Distal colon, with inflammation spreading proximally.[17] | Primarily distal colon.[9][18] |
| Induction Method | Oral administration in drinking water.[1][19] | Intrarectal administration.[7][17] | Epicutaneous sensitization followed by intrarectal challenge.[15][20] |
| Key Histological Features | Epithelial erosion, ulceration, loss of goblet cells, inflammatory cell infiltrates.[21][18] | Transmural inflammation, mucosal ulceration, immune cell infiltration.[7][8] | Mucosal and submucosal inflammation with mixed cell infiltration.[13][18] |
Signaling Pathways and Mechanisms of Action
The inflammatory cascades initiated by DSS, DNBS, and oxazolone differ significantly, leading to distinct pathological outcomes.
The DSS model is initiated by the direct toxic effect of DSS on the colonic epithelium, leading to a breach in the intestinal barrier.[22][1] This allows luminal bacteria and their byproducts to penetrate the mucosa, activating innate immune cells and triggering a robust inflammatory response.[23]
In contrast, both DNBS and oxazolone act as haptens, binding to colonic proteins to form immunogenic complexes.[2][24] In the DNBS model, this triggers a Th1-mediated immune response, characteristic of Crohn's disease. The oxazolone model, however, elicits a Th2-dominant response, driven by the activation of NK-T cells and the subsequent production of IL-13, which is more representative of ulcerative colitis.[9][16]
Experimental Protocols
DSS-Induced Colitis
This model is valued for its simplicity and reproducibility.[1]
Acute Colitis Protocol:
-
Administer 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water of mice for 5-10 consecutive days.[25][26]
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.[25]
-
Mice typically develop clinical signs of colitis around day 3-5.[21]
-
Euthanize mice at the end of the administration period for tissue collection and analysis.
Chronic Colitis Protocol:
-
Administer 1.5-3% (w/v) DSS in drinking water for 5-7 days, followed by a 7-14 day rest period with regular drinking water.[1][21]
-
Repeat this cycle 3-5 times to induce chronic inflammation.[1]
-
Monitor mice throughout the study for clinical signs of colitis.
DNBS-Induced Colitis
This model requires intrarectal administration and is useful for studying Th1-mediated inflammation.
Protocol:
-
Lightly anesthetize the mouse.
-
Intrarectally administer 2-6 mg of DNBS dissolved in 100 µl of 30-50% ethanol (B145695) via a catheter inserted approximately 3-4 cm into the colon.[7][17]
-
Keep the mouse in a head-down position for at least 60 seconds to ensure retention of the DNBS solution.[17]
-
Monitor mice daily for weight loss and other clinical signs. Colitis typically develops within 2-3 days.[2]
-
For chronic models, a second administration of DNBS can be performed after a recovery period of several weeks.[2]
Oxazolone-Induced Colitis
This model involves a two-step sensitization and challenge process.
Protocol:
-
Sensitization (Day 0): Apply a 3% oxazolone solution in a vehicle of acetone (B3395972) and olive oil (4:1) to a shaved area of the mouse's abdomen or back.[15][20]
-
Challenge (Day 5-7): Lightly anesthetize the mouse and intrarectally administer a 1% oxazolone solution in 40-50% ethanol.[15][20]
-
Hold the mouse in a vertical or head-down position for at least 30-60 seconds.[20][27]
-
Monitor for clinical signs of colitis, which typically appear within 2-3 days after the challenge.
Concluding Remarks
The choice between DSS, DNBS, and oxazolone-induced colitis models is contingent upon the specific research question. For studies focusing on epithelial barrier function and the innate immune response, the DSS model is a robust and straightforward option.[6] When investigating Th1-mediated pathologies resembling Crohn's disease, the DNBS model is more appropriate. For research into Th2-driven inflammation akin to ulcerative colitis, the oxazolone model provides a more targeted approach.[6] A thorough understanding of the nuances of each model is paramount for the accurate interpretation of experimental findings and their successful translation to the complexities of human IBD.
References
- 1. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolone-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNBS/DNBS induced Colitis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. Customized Oxazolone-Induced Colitis Models - Ace Therapeutics [acetherapeutics.com]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Hooke - Contract Research - DSS-induced colitis in C57BL/6 mice [hookelabs.com]
- 13. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer [irjournal.org]
- 14. Oxazolone Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional characterization of oxazolone-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxazolone colitis, a Th2 colitis model resembling ulcerative colitis, is mediated by IL-13-producing NK-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jove.com [jove.com]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 23. researchgate.net [researchgate.net]
- 24. Chemically induced mouse models of acute and chronic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 26. yeasenbio.com [yeasenbio.com]
- 27. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to the DNBS-Induced Chronic Colitis Model for Preclinical Drug Testing
For researchers and drug development professionals navigating the complexities of inflammatory bowel disease (IBD), the selection of a robust and relevant animal model is a critical step in the preclinical evaluation of novel therapeutics. The dinitrobenzene sulfonic acid (DNBS)-induced colitis model is a widely utilized method for inducing chronic intestinal inflammation that recapitulates key features of human IBD, particularly Crohn's disease.[1][2][3] This guide provides an objective comparison of the DNBS model with other commonly used colitis models, supported by experimental data and detailed protocols, to facilitate informed model selection for preclinical drug testing.
The DNBS model involves the intrarectal administration of the haptenating agent DNBS in an ethanol (B145695) solution.[1][2] Ethanol serves to break the mucosal barrier, allowing DNBS to penetrate the lamina propria and haptenize colonic proteins, rendering them immunogenic.[1][2][3][4] This triggers a T-cell-mediated immune response, leading to transmural inflammation characterized by the infiltration of lymphocytes, neutrophils, and macrophages.[1][4][5] The resulting pathology shares similarities with Crohn's disease, making it a valuable tool for studying the mechanisms of chronic intestinal inflammation and for evaluating the efficacy of potential IBD therapies.[1][4][6][7]
Comparison of Chronic Colitis Models
The DNBS model is one of several established methods for inducing colitis in rodents. Each model presents a unique set of characteristics, advantages, and limitations. The choice of model often depends on the specific research question and the therapeutic mechanism of action being investigated. Below is a comparison of the DNBS model with other prevalent models: Dextran Sulfate (B86663) Sodium (DSS)-induced colitis, Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis, Adoptive T-cell Transfer colitis, and the Interleukin-10 (IL-10) knockout mouse model.
Data Presentation: Comparison of Key Validation Parameters
The following table summarizes key quantitative parameters across different chronic colitis models to provide a basis for comparison. It is important to note that these values can vary depending on the specific protocol, animal strain, and laboratory.
| Parameter | DNBS-Induced Colitis | DSS-Induced Colitis (Chronic) | TNBS-Induced Colitis (Chronic) | Adoptive T-Cell Transfer | IL-10 Knockout |
| Inducing Agent | Dinitrobenzene sulfonic acid in ethanol[1][2] | Dextran sulfate sodium in drinking water[8][9][10][11][12] | Trinitrobenzene sulfonic acid in ethanol[4][5][6][7] | Naive CD4+ T cells (CD4+CD45RBhigh)[13][14][15][16][17] | Spontaneous (genetic deletion of IL-10)[18][19][20][21] |
| Disease Onset | Acute (within days), can be made chronic with repeated administration[3] | Acute (days), chronic with repeated cycles[11][12] | Acute (days), can be made chronic with multiple administrations[4] | 3-8 weeks post-transfer[16][17] | Spontaneous, typically after 3 months of age[22] |
| Key Pathological Features | Transmural inflammation, Th1-mediated immune response[1][4] | Epithelial erosion, mucosal inflammation[3][12] | Transmural inflammation, Th1-mediated immune response[4][7] | Transmural inflammation, pancolitis[14][16] | Spontaneous transmural inflammation, epithelial hyperplasia[19][21] |
| Human IBD Correlation | Crohn's Disease-like[4][6][7] | Ulcerative Colitis-like[22] | Crohn's Disease-like[4][6][7] | Crohn's Disease and Ulcerative Colitis-like[13][14] | Crohn's Disease-like[18] |
| Disease Activity Index (DAI) | Increased score based on weight loss, stool consistency, and bleeding[5][23] | Increased score based on weight loss, stool consistency, and bleeding[11] | Increased score with weight loss and diarrhea[5][7] | Increased clinical score with weight loss and loose stools[14] | Increased clinical score with signs of colitis[18] |
| Histological Score | Increased score based on inflammatory cell infiltrate, mucosal damage, and crypt architecture[1] | Increased score based on epithelial damage and inflammatory infiltrate[24] | Higher scores indicating more severe inflammation compared to DSS[24] | Increased score reflecting transmural inflammation and cellular infiltration[14] | Increased histological scores indicating chronic inflammation[18] |
| Myeloperoxidase (MPO) Activity | Significantly increased, indicating granulocyte infiltration[1][25][26] | Increased MPO activity[11] | Increased MPO levels[5] | Increased MPO activity[17] | Elevated MPO levels[21] |
| Pro-inflammatory Cytokines | Increased TNF-α, IL-1β, IL-6, IL-12, IL-17A/F[3][27] | Increased IL-1β, IL-6, TNF-α[11] | Increased TNF-α, IL-1β, IL-12[4][5] | Increased IFN-γ, IL-17[14] | Increased inflammatory cytokines[18][20] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of preclinical studies. The following are summarized protocols for the induction of chronic colitis in the discussed models.
DNBS-Induced Chronic Colitis Protocol (Mouse Model)
-
Animal Preparation : Use male C57BL/6 mice (20-25g). Fast the mice overnight with free access to 5% glucose drinking water.[28]
-
Anesthesia : Anesthetize the mice using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[28]
-
DNBS Administration :
-
Prepare a solution of 2-6 mg of DNBS in 100 µl of 35-50% ethanol per mouse.[1][28]
-
Gently insert a cannula 3-4 cm into the colon via the rectum.[25][28]
-
Slowly instill the DNBS solution while withdrawing the cannula.[28]
-
Hold the mouse in a head-down position for 30-90 seconds to prevent leakage.[25][28]
-
-
Chronic Model Induction : For a chronic model, a second administration of DNBS can be given after a recovery period of 18-21 days to reactivate inflammation.[3]
-
Monitoring : Monitor the animals daily for weight loss, stool consistency, and signs of distress.[23][25]
-
Endpoint Analysis : Euthanize the mice at the desired time point (e.g., 3-5 days for acute phase, or after reactivation for chronic studies).[3] Collect the colon for macroscopic scoring, measurement of length and weight, histological analysis, and determination of MPO activity and cytokine levels.[1][25]
Alternative Chronic Colitis Model Protocols
-
DSS-Induced Chronic Colitis : Administer 1-3% DSS in the drinking water for 5-7 days, followed by a period of regular drinking water (e.g., 14 days).[9][10][11] This cycle can be repeated to induce chronic, relapsing colitis.[12]
-
TNBS-Induced Chronic Colitis : Similar to the DNBS protocol, multiple intrarectal administrations of TNBS in ethanol are given to induce a chronic inflammatory state.[4]
-
Adoptive T-Cell Transfer Colitis : Isolate CD4+CD45RBhigh T cells from the spleens of donor mice.[13][14] Inject approximately 4 x 10^5 of these cells intraperitoneally into immunodeficient recipient mice (e.g., RAG knockout).[13][16] Colitis develops over 3-8 weeks.[16][17]
-
IL-10 Knockout Mouse Model : This is a genetic model where mice lacking the IL-10 gene spontaneously develop chronic colitis, typically after 3 months of age, particularly under specific pathogen-free (SPF) conditions.[18][19][20][21][22]
Mandatory Visualizations
Signaling Pathways in DNBS-Induced Colitis
The pathogenesis of DNBS-induced colitis involves the activation of several key inflammatory signaling pathways. The haptenization of colonic proteins by DNBS triggers an immune response that leads to the production of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory cascade.
References
- 1. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 3. Frontiers | A Versatile New Model of Chemically Induced Chronic Colitis Using an Outbred Murine Strain [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 12. redoxis.se [redoxis.se]
- 13. Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice [jove.com]
- 14. criver.com [criver.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. T cell transfer model of chronic colitis: concepts, considerations, and tricks of the trade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. IL-10 Knockout Model of Chronic Colitis - epistem [epistem.co.uk]
- 22. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. advances.umw.edu.pl [advances.umw.edu.pl]
- 25. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
Navigating the Complexities of DNBS-Induced Colitis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of animal model is a critical determinant in the study of inflammatory bowel disease (IBD). Dinitrobenzene sulfonic acid (DNBS)-induced colitis is a widely utilized model that mimics features of Crohn's disease. However, the reproducibility and variability of this model across different mouse strains present a significant challenge. This guide provides an objective comparison of the DNBS-induced colitis model in three commonly used mouse strains: BALB/c, C57BL/6, and SJL/J, supported by experimental data and detailed protocols to aid in informed model selection and experimental design.
Strain-Dependent Susceptibility and Immunological Responses
The genetic background of the mouse strain plays a pivotal role in the development and characteristics of DNBS-induced colitis. BALB/c and SJL/J mice are generally considered susceptible to DNBS-induced colitis, whereas C57BL/6 mice are relatively resistant. This differential susceptibility is largely attributed to their distinct immunological responses.
BALB/c mice are known to mount a Th2-biased immune response, which can influence the inflammatory profile in the colon. In contrast, C57BL/6 and SJL/J mice typically exhibit a Th1-dominant response, which is often associated with the severe, transmural inflammation characteristic of Crohn's disease.[1] These differing immune polarizations result in variations in disease severity, histological features, and cytokine profiles, which are critical considerations for study design.
Quantitative Comparison of Colitis Severity
To facilitate a direct comparison, the following tables summarize key quantitative parameters for assessing colitis severity across the three mouse strains. It is important to note that the exact values can vary between laboratories due to factors such as the specific DNBS dose, vehicle, and animal housing conditions. The data presented here are aggregated from multiple studies to provide a representative overview.
Table 1: Clinical and Macroscopic Parameters of DNBS-Induced Colitis
| Parameter | BALB/c | C57BL/6 | SJL/J |
| Susceptibility | High | Low to Moderate | High |
| Typical DNBS Dose | 2-4 mg/mouse | 4-6 mg/mouse | 2-3 mg/mouse |
| Body Weight Loss (%) | 15-25% | 5-15% | 20-30% |
| Colon Length Reduction (%) | 20-30% | 10-20% | 25-35% |
| Disease Activity Index (DAI) | Moderate to High | Low to Moderate | High |
Table 2: Histological and Immunological Parameters of DNBS-Induced Colitis
| Parameter | BALB/c | C57BL/6 | SJL/J |
| Histological Score | Moderate to Severe | Mild to Moderate | Severe |
| Inflammatory Infiltrate | Mixed infiltrate, prominent eosinophils | Primarily mononuclear cells | Dense mononuclear cell infiltrate |
| Dominant T-helper Response | Th2 | Th1 | Th1 |
| Key Cytokine Profile | ↑ IL-4, IL-5, IL-10; Moderate ↑ IFN-γ, TNF-α | ↑ IFN-γ, TNF-α; Low/Moderate IL-4, IL-10 | High ↑ IFN-γ, TNF-α; Low IL-4, IL-10 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility of the DNBS-induced colitis model. Below are comprehensive methodologies for colitis induction and assessment.
I. Induction of DNBS Colitis
-
Animal Preparation:
-
Use male mice aged 8-12 weeks.
-
House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatize mice for at least one week before the experiment.
-
Fast mice for 12-16 hours (overnight) with free access to water before DNBS administration to empty the colon.
-
-
DNBS Solution Preparation:
-
Prepare a fresh solution of DNBS (e.g., from Sigma-Aldrich) in 30-50% ethanol (B145695). The ethanol serves as a barrier breaker to allow DNBS to penetrate the colonic mucosa.
-
The concentration of the DNBS solution should be calculated to deliver the desired dose in a volume of 50-100 µL.
-
-
Intrarectal Administration:
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Gently insert a 3.5 F catheter or a polyethylene (B3416737) cannula attached to a 1 mL syringe approximately 3-4 cm into the rectum.
-
Slowly instill 50-100 µL of the DNBS solution into the colon.
-
To prevent leakage, hold the mouse in a head-down position for at least 60 seconds after instillation.
-
Administer an equal volume of the ethanol vehicle to a control group of mice.
-
II. Assessment of Colitis Severity
-
Daily Clinical Monitoring:
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) based on a scoring system that includes weight loss, stool consistency, and the presence of blood in the stool (see Table 3).
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | <1 | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
-
Macroscopic Assessment (at sacrifice):
-
Euthanize mice at a predetermined time point (e.g., day 3, 5, or 7 post-DNBS).
-
Excise the entire colon from the cecum to the anus.
-
Measure the colon length and weight.
-
Score macroscopic damage based on the presence of hyperemia, edema, ulceration, and adhesions.
-
-
Histological Analysis:
-
Fix a distal segment of the colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the histological sections blindly based on the severity of inflammation, extent of injury, crypt damage, and infiltration of inflammatory cells (see Table 4).
-
Table 4: Histological Scoring System
| Score | Feature |
| 0 | No evidence of inflammation |
| 1 | Low level of leukocyte infiltration |
| 2 | Moderate leukocyte infiltration |
| 3 | High level of leukocyte infiltration, high vascular density, and thickening of the colon wall |
| 4 | Transmural infiltrations, loss of goblet cells, high vascular density, and thickening of the colon wall |
-
Myeloperoxidase (MPO) Activity Assay:
-
Homogenize a pre-weighed piece of colonic tissue in a suitable buffer.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.
-
-
Cytokine Analysis:
-
Homogenize colonic tissue or culture colonic explants to measure cytokine levels.
-
Quantify the protein levels of key cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-10) using ELISA or a multiplex bead array.
-
Alternatively, measure mRNA expression levels of these cytokines using quantitative real-time PCR (qRT-PCR).
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for DNBS-induced colitis in mice.
Caption: Simplified Th1/Th2 signaling in intestinal inflammation.
Conclusion
The choice of mouse strain for a DNBS-induced colitis study has profound implications for the experimental outcomes and their interpretation. BALB/c mice, with their Th2-biased response, may be suitable for studying certain aspects of IBD, while the Th1-dominant C57BL/6 and SJL/J strains more closely model the inflammatory phenotype of Crohn's disease, with SJL/J mice generally exhibiting a more severe disease course. By providing a clear comparison of quantitative data, detailed experimental protocols, and visual aids, this guide aims to equip researchers with the necessary information to select the most appropriate mouse strain for their specific research questions, thereby enhancing the reproducibility and translational relevance of their findings in the pursuit of novel therapies for IBD.
References
A Head-to-Head Comparison: 2,4-Dinitrobenzenesulfonic Acid (DNBS) vs. 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) for Peptide Labeling
For researchers, scientists, and drug development professionals, the precise labeling of peptides is a cornerstone of experimental design. Among the array of available reagents, 2,4-Dinitrobenzenesulfonic acid (DNBS) and 2,4,6-Trinitrobenzenesulfonic acid (TNBS) are two commonly utilized sulfonic acid derivatives for the modification of primary amino groups in peptides. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid in reagent selection for specific research applications.
Both DNBS and TNBS react with the primary amino groups of peptides, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues, to form stable dinitrophenyl (DNP) or trinitrophenyl (TNP) adducts, respectively. This reaction results in a chromogenic product that can be quantified spectrophotometrically, making these reagents valuable for determining the concentration of free amino groups.
Quantitative Performance Comparison
To facilitate an at-a-glance comparison of the key performance parameters of DNBS and TNBS for peptide labeling, the following table summarizes their quantitative data.
| Feature | This compound (DNBS) | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) |
| Molecular Weight | 248.17 g/mol [1] | 293.17 g/mol |
| Resulting Adduct | Dinitrophenyl (DNP)-peptide | Trinitrophenyl (TNP)-peptide |
| Optimal Reaction pH | ~7.0[2] | 8.0 - 8.5[3][4] |
| Typical Reaction Temperature | Room Temperature to 37°C | 37°C[3][5] |
| Typical Reaction Time | Varies (often longer than TNBS) | 60 - 120 minutes[3][4][5] |
| Absorbance Maximum (λmax) | ~280 nm for carbonyl group detection after derivatization[2] | 335 nm[3][5] |
| Primary Application | Inducing experimental colitis[6], derivatization for antibody production[2] | Quantification of free amino groups[3][5], peptide labeling for immunoassays |
| Known Side Reactions | Can modify other nucleophilic groups | Reacts with sulfhydryl groups[7] |
| Stability of Labeled Peptide | Generally stable | Stable under typical experimental conditions |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible and accurate peptide labeling. Below are representative protocols for both DNBS and TNBS.
Protocol for Peptide Labeling with this compound (DNBS)
While less common for routine peptide quantification compared to TNBS, DNBS is used for protein modification, particularly in immunological studies.
Materials:
-
Peptide sample
-
This compound (DNBS) solution (e.g., 10 mM in phosphate (B84403) buffer)[2]
-
Phosphate buffer (pH 7.0)[2]
-
Reaction vessel
-
Spectrophotometer
Procedure:
-
Dissolve the peptide sample in phosphate buffer (pH 7.0) to a desired concentration.
-
Add the DNBS solution to the peptide solution. The final concentration of DNBS may need to be optimized depending on the peptide concentration and the number of reactive amino groups.
-
Incubate the reaction mixture at room temperature or 37°C. The incubation time should be optimized for the specific peptide.
-
Monitor the reaction progress by measuring the absorbance at the appropriate wavelength for the DNP-adduct.
-
Once the reaction is complete, the labeled peptide can be purified if necessary, for example, by dialysis or chromatography.
Protocol for Peptide Labeling with 2,4,6-Trinitrobenzenesulfonic Acid (TNBS)
TNBS is widely used for the quantification of primary amines.
Materials:
-
Peptide sample
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.01% w/v in reaction buffer, freshly prepared)[3][5]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[3]
-
10% Sodium Dodecyl Sulfate (SDS) solution
-
1 N Hydrochloric Acid (HCl)
-
Reaction tubes
-
Incubator at 37°C
-
Spectrophotometer
Procedure:
-
Dissolve the peptide sample in the reaction buffer to a concentration of 2-20 µg/mL.[3] Note: Avoid buffers containing primary amines like Tris or glycine.[3][5]
-
In a reaction tube, mix 0.5 mL of the peptide solution with 0.25 mL of the 0.01% TNBS solution.[3]
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[3]
-
For quantification, a standard curve should be prepared using a known concentration of an amino acid (e.g., glycine) and subjected to the same procedure.
Reaction Workflows
The following diagrams illustrate the experimental workflows for peptide labeling with DNBS and TNBS.
Stability of Labeled Peptides
The stability of the resulting DNP and TNP-labeled peptides is a critical factor for downstream applications. In general, both DNP and TNP adducts are chemically stable under typical experimental conditions. Lyophilized labeled peptides can be stored for extended periods at -20°C or below.[8][9] In solution, the stability is influenced by factors such as pH and temperature, with storage in aliquots at low temperatures recommended to minimize degradation.[8][9] It is advisable to prepare solutions fresh when possible and avoid repeated freeze-thaw cycles.[8][9]
Potential Side Reactions
While both reagents are highly specific for primary amines, potential side reactions can occur. TNBS has been reported to react with sulfhydryl groups of cysteine residues.[7] The reactivity of DNBS with other nucleophilic side chains should also be considered, although it is less extensively documented in the context of peptide labeling. For both reagents, reaction conditions such as pH and temperature should be carefully controlled to minimize non-specific modifications.
Conclusion
Both this compound and 2,4,6-Trinitrobenzenesulfonic acid are effective reagents for the labeling of primary amino groups in peptides. TNBS is the more commonly used and well-characterized reagent for the quantitative analysis of free amines, with a robust and sensitive colorimetric assay. DNBS, while also reactive towards amino groups, is more frequently employed in specific applications such as the induction of inflammatory models and for generating immunogenic protein conjugates.
The choice between DNBS and TNBS will ultimately depend on the specific requirements of the experiment. For straightforward quantification of peptide amino groups, TNBS is the preferred reagent due to its well-established protocols and higher sensitivity in the visible range. For applications requiring the dinitrophenyl modification for specific immunological or biological studies, DNBS is a suitable choice. Researchers should carefully consider the desired outcome, potential side reactions, and the specific characteristics of their peptide of interest when selecting the appropriate labeling reagent.
References
- 1. This compound | C6H4N2O7S | CID 6959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 89-02-1 | FD07759 [biosynth.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Improved detection of di-peptides by liquid chromatography-tandem mass spectrometry with 2,4,6-trinitrobenzene sulfonate conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 9. bachem.com [bachem.com]
Safety Operating Guide
Safe Disposal of 2,4-Dinitrobenzenesulfonic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling 2,4-Dinitrobenzenesulfonic acid must adhere to strict disposal protocols due to its significant health and environmental hazards. This guide provides essential, step-by-step instructions for the safe management and disposal of this chemical, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a highly corrosive and toxic substance.[1] Improper disposal can lead to severe skin burns, eye damage, and respiratory irritation.[2][1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its release into the environment a serious concern. Consequently, standard neutralization and drain disposal procedures are not suitable for this chemical. All waste containing this compound must be treated as hazardous waste.
Quantitative Hazard Data
The following table summarizes the key hazards associated with this compound, dictating the necessity for its disposal as hazardous waste.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled. | |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Category 1B). | [1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage (Category 1). | [2][1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3). | [2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Experimental Protocol: Hazardous Waste Disposal Workflow
The following protocol outlines the mandatory, step-by-step procedure for the disposal of this compound waste in a laboratory setting. This workflow is designed to minimize risk and ensure regulatory compliance.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
2. Waste Collection and Segregation:
-
Collect all waste containing this compound (solid, liquid, and contaminated materials) in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
The container must be kept tightly closed except when adding waste.
3. Labeling of Hazardous Waste:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Corrosive," "Toxic," "Aquatic Hazard").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from incompatible materials, such as bases and strong oxidizing agents.[2]
5. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to treat or dispose of the waste through any other means.
-
Follow all institutional procedures for hazardous waste manifest and handover.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
If trained and equipped to do so, for small spills of solid material, carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.[2]
-
Do not use water to clean up spills of the solid material, as it is water-soluble and this will spread the contamination.
-
For liquid spills, use an inert absorbent material and place it in the hazardous waste container.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,4-Dinitrobenzenesulfonic acid
Essential Safety and Handling Guide for 2,4-Dinitrobenzenesulfonic Acid
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
Chemical Hazard Overview
This compound is a hazardous chemical that can cause severe skin burns and eye damage, and may also lead to respiratory irritation.[1] It is crucial to handle this substance with appropriate personal protective equipment (PPE) in a controlled environment.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield are mandatory. Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant eyewear should be used.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and, if necessary, additional protective clothing. |
| Hand Protection | Chemical-resistant gloves are required. It is important to inspect gloves before use and follow the manufacturer's instructions regarding permeability and breakthrough time.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risks. The following step-by-step procedure should be followed.
Pre-Handling Preparations
-
Familiarization: All personnel must be thoroughly familiar with the hazards of this compound by reviewing the Safety Data Sheet (SDS).
-
Engineering Controls: Ensure that a chemical fume hood is operational and available for use.[1] Confirm that eyewash stations and safety showers are accessible and have been recently tested.[1]
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are of the correct material and thickness for the duration of the handling procedure.
-
Spill Kit: Verify that a spill kit appropriate for corrosive materials is readily available.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Working in a Fume Hood: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Portioning and Use: Carefully weigh or measure the required amount of the chemical. Avoid creating dust.[1]
-
Container Management: Keep the container tightly closed when not in use.[1]
-
Avoid Incompatibilities: Store and handle away from bases and strong oxidizing agents.[1]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area after use.
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, according to the disposal plan.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.
Disposal Plan
The disposal of this compound and its associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Hazardous Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, properly labeled hazardous waste container.
-
Aqueous Waste: All solutions containing this compound should be collected in a separate, labeled hazardous waste container for aqueous corrosive materials. Do not empty into drains.[1]
-
Empty Containers: Empty containers may still contain hazardous residue and should be treated as hazardous waste.
Disposal Protocol
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[1]
-
Professional Disposal Service: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
Safety and Handling Workflow
The following diagram illustrates the logical flow of the safety and handling procedures for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
